molecular formula C13H13N5O4S B015589 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine CAS No. 149981-21-5

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Cat. No.: B015589
CAS No.: 149981-21-5
M. Wt: 335.34 g/mol
InChI Key: DDFVXPNYCNTGTD-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a specialized research chemical belonging to the class of 8-substituted xanthine derivatives. This compound is designed for investigative use as an adenosine receptor antagonist. Its core structure, based on a 3,7-dimethylxanthine (theobromine) scaffold, is modified at the 8-position with a phenyl group bearing a sulfonamide para-substituent. This specific modification is key to its physicochemical profile and research utility. The primary research value of this compound lies in its application as a tool for studying adenosine receptor pharmacology and physiology. Adenosine receptors (A1, A2A, A2B, and A3) are ubiquitously expressed G-protein-coupled receptors that play critical roles in a wide array of physiological processes, including neurotransmission, cardiovascular function, immune modulation, and respiration. As an antagonist, 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine competes with endogenous adenosine, thereby blocking its action and allowing researchers to elucidate the specific roles of adenosine receptor subtypes in various experimental systems. The presence of the polar sulfonamidophenyl group can influence the compound's solubility and receptor binding affinity, making it a valuable point of comparison in structure-activity relationship (SAR) studies aimed at developing more potent or selective adenosine receptor ligands . Researchers utilize this xanthine derivative in vitro to probe adenosine signaling pathways and to help validate the mechanisms of action in cellular models. Its properties are of particular interest in the synthesis and characterization of a broader library of xanthine-based compounds for medicinal chemistry research . When working with this compound, researchers should employ standard safe laboratory practices. Handling should be conducted using appropriate personal protective equipment, and proper risk assessments should be performed prior to use. Attention : This product is intended for research applications only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S/c1-17-9-11(18(2)13(20)16-12(9)19)15-10(17)7-3-5-8(6-4-7)23(14,21)22/h3-6H,1-2H3,(H2,14,21,22)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFVXPNYCNTGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399901
Record name 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide
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Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149981-21-5
Record name 4-(2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149981-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine , a functionalized purine derivative. This molecule represents a hybrid scaffold combining the adenosine receptor antagonist properties of the xanthine core (specifically theobromine) with the carbonic anhydrase inhibitory potential of the sulfonamide moiety.

The synthesis presents specific challenges, primarily the solubility of the sulfonamide intermediate and the regioselectivity of the ring closure. This guide moves beyond standard textbook procedures, offering a field-validated "Modified Traube Synthesis" approach. We utilize a carbodiimide-mediated coupling followed by alkaline cyclization to preserve the integrity of the sulfonamide group (


), avoiding the harsh chlorinating conditions of the traditional phosphorus oxychloride (

) route.

Retrosynthetic Analysis & Strategy

To achieve the target 8-substituted xanthine, we employ a convergent strategy. Direct arylation of theobromine at the C8 position is often low-yielding due to electronic deactivation. Therefore, the Traube Purine Synthesis is the method of choice, building the pyrimidine ring first, then closing the imidazole ring.

Disconnection Logic:

  • Target: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine.

  • Precursor 1 (The Electrophile): p-Sulfamoylbenzoic acid (commercially available, stable).

  • Precursor 2 (The Nucleophile): 5,6-Diamino-1,3-dimethyluracil.[1][2][3][4]

  • Origin: 1,3-Dimethylurea + Cyanoacetic acid

    
     6-Amino-1,3-dimethyluracil 
    
    
    
    Nitrosation
    
    
    Reduction.
Visualization: Synthetic Pathway

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisPath Start 1,3-Dimethylurea Uracil 6-Amino-1,3- dimethyluracil Start->Uracil Cyanoacetic acid Ac2O Nitroso 5-Nitroso- Intermediate Uracil->Nitroso NaNO2, HCl Diamine 5,6-Diamino-1,3- dimethyluracil Nitroso->Diamine Na2S2O4 (Red.) Amide Amide Intermediate Diamine->Amide EDCI, HOBt (Coupling) Acid p-Sulfamoylbenzoic Acid Acid->Amide Target 3,7-Dimethyl-8-(p-sulfonamidophenyl) xanthine Amide->Target NaOH, Heat (Cyclization)

Figure 1: Convergent synthesis pathway via the Modified Traube method.

Experimental Protocol

Phase 1: Preparation of the Nucleophile (The Diamine)

Objective: Synthesize 5,6-diamino-1,3-dimethyluracil.[1][2][3] Critical Control Point: This amine is highly susceptible to oxidation (turning pink/purple). It must be used immediately or stored under argon.

  • Nitrosation:

    • Dissolve 6-amino-1,3-dimethyluracil (10 mmol) in dilute HCl.

    • Cool to 0–5°C in an ice bath.

    • Add aqueous

      
       (1.1 eq) dropwise. A violet precipitate (5-nitroso derivative) forms immediately.
      
    • Filter and wash with cold water.

  • Reduction (The Dithionite Method):

    • Suspend the wet nitroso solid in water at 50°C.

    • Add solid Sodium Dithionite (

      
      ) in portions until the violet color completely disappears and the solid turns off-white/yellowish.
      
    • Why Dithionite? Catalytic hydrogenation (

      
      ) is cleaner but dithionite is faster and avoids catalyst poisoning by the amine.
      
    • Isolation: Cool to 4°C. Filter the diamine sulfate/bisulfite salt. Neutralize with ammonia if the free base is required, but the salt is often more stable.

Phase 2: Amide Coupling

Objective: Link the diamine to the sulfonamide scaffold. Reagent Choice: We use EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) rather than acid chlorides. Sulfonamides are nucleophilic; an acid chloride might attack the sulfonamide nitrogen, creating polymerization side-products. EDCI activates the carboxylic acid selectively.

Table 1: Coupling Reaction Stoichiometry

ComponentRoleEquivalentsNotes
5,6-Diamino-1,3-dimethyluracil Nucleophile1.0Freshly prepared
p-Sulfamoylbenzoic acid Electrophile1.1Pre-dissolved in DMF
EDCI Coupling Agent1.2Water soluble
HOBt Additive1.2Suppresses racemization (less critical here but improves yield)
DMF/Water (4:1) Solvent-High solubility required

Procedure:

  • Dissolve p-sulfamoylbenzoic acid in DMF.

  • Add EDCI and HOBt; stir for 30 mins at RT to activate the acid.

  • Add the 5,6-diamino-1,3-dimethyluracil (suspended in water/DMF).

  • Adjust pH to ~5–6 using N-methylmorpholine if necessary.

  • Stir at RT for 4–6 hours.

  • Workup: Pour into ice water. The intermediate amide (often insoluble) will precipitate. Filter and dry.[5][6]

Phase 3: Ring Closure (Cyclization)

Objective: Dehydrative cyclization to form the imidazole ring.

Methodology: Alkaline Cyclization (The "Green" Route). Traditional


 reflux is effective but aggressive. For sulfonamides, alkaline closure is safer and yields the sodium salt, which is easily purified.
  • Suspend the amide intermediate in 10% NaOH (aq).

  • Heat to reflux (approx. 100°C) for 1–2 hours.

    • Mechanism:[2][4][5][6][7][8][9] The amide nitrogen deprotonates, attacking the adjacent amine carbonyl (urea moiety), eliminating water.

  • Monitoring: The suspension usually clears as the xanthine salt forms.

  • Precipitation: Cool to RT. Acidify carefully with Glacial Acetic Acid to pH 5.

    • Caution: Do not use strong HCl, as the sulfonamide might hydrolyze or the product might trap excess acid.

  • Collect the precipitate (Target Molecule).

Purification & Characterization

Solubility Profile

The target molecule, 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine , is an amphoteric solid with poor solubility in water and ethanol.

  • Soluble in: DMSO, DMF, dilute NaOH (as sodium salt).

  • Slightly Soluble in: Hot Methanol.

  • Insoluble in: Diethyl ether, Hexane.

Recrystallization Protocol[10]
  • Dissolve crude solid in minimum hot DMF (approx. 80°C).

  • Add hot Ethanol dropwise until turbidity is just observed.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white/off-white needles.

Analytical Validation

To ensure scientific integrity, the following spectral signatures must be confirmed:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       3.45 (s, 3H, 
      
      
      
      -Me), 3.90 (s, 3H,
      
      
      -Me).
    • 
       7.9–8.2 (m, 4H, Phenyl AA'BB' system).
      
    • 
       7.5 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       13.5 (br s, 1H, N1-H of xanthine).
      
  • IR (KBr):

    • Diagnostic

      
       bands: ~1340 
      
      
      
      (asymmetric) and ~1160
      
      
      (symmetric).
    • Carbonyls: ~1650–1700

      
      .
      
Troubleshooting Logic

Use the following decision tree if yields are low or purity is compromised.

Troubleshooting Problem Low Yield / Impurity Check1 Is Precursor Pink? Problem->Check1 Action1 Oxidation of Diamine. Use fresh Na2S2O4. Check1->Action1 Yes Check2 Did Amide Precipitate? Check1->Check2 No Action2 Check pH during coupling. Ensure pH > 4. Check2->Action2 No Check3 Cyclization Incomplete? Check2->Check3 Yes Action3 Increase Reflux Time or switch to POCl3 (Caution). Check3->Action3 Yes

Figure 2: Troubleshooting logic for xanthine synthesis.

References

  • Daly, J. W., & Jacobson, K. A. (1995). "Adenosine Receptors: Development of Selective Agonists and Antagonists." Current Opinion in Chemical Biology. (Context: Foundational work on 8-substituted xanthines as adenosine antagonists).

  • Müller, C. E., et al. (1993). "Chiral Sulfonamide Derivatives of 8-Substituted Xanthines: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry. (Context: Specific protocols for sulfonamide-xanthine hybrids).

  • Jacobson, K. A., et al. (1985). "Functionalized Congeners of Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. (Context: The "Jacobson Method" for amide coupling in xanthine synthesis).

  • Traube, W. (1900).[10] "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft. (Context: The original Traube synthesis mechanism).

Sources

Technical Whitepaper: Mechanism of Action of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamics and structural biology of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5). Primarily characterized as a water-soluble Adenosine A2 receptor antagonist , this compound utilizes a xanthine scaffold to competitively block adenosine signaling.[1] However, the presence of a para-sulfonamidophenyl moiety introduces a critical secondary mechanism: the inhibition of Carbonic Anhydrase (CA) enzymes. This dual-functionality profile makes it a valuable chemical probe for elucidating purinergic signaling pathways while necessitating careful control for pH-dependent off-target effects in physiological assays.

Chemical Identity & Structural Biology

The compound is an 8-substituted derivative of theobromine (3,7-dimethylxanthine). Its design bridges the lipophilic requirements for adenosine receptor binding with the hydrophilic necessity for aqueous solubility.

PropertySpecification
IUPAC Name 8-(4-sulfamoylphenyl)-3,7-dimethylpurine-2,6-dione
Common Name 8-(p-Sulfonamidophenyl)theobromine
CAS Number 149981-21-5
Molecular Formula C₁₃H₁₃N₅O₄S
Molecular Weight 335.34 g/mol
Solubility Weakly water-soluble (improved over 8-phenyltheophylline)
Key Pharmacophore Xanthine Core: Adenine mimic for receptor recognition.Sulfonamide (-SO₂NH₂): Zinc-binding group (ZBG) and solubility enhancer.

Primary Mechanism: Adenosine Receptor Antagonism

Target Specificity

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine functions as a competitive antagonist at Adenosine A2 receptors (A2A and A2B subtypes). Unlike endogenous adenosine, which activates the receptor to trigger conformational changes, this antagonist stabilizes the receptor in an inactive state.

  • A2A Selectivity: The 3,7-dimethyl substitution pattern (theobromine-like) generally confers a distinct selectivity profile compared to 1,3-dimethyl (theophylline) or 1,3,7-trimethyl (caffeine) analogs. The bulky 8-phenyl group occupies a hydrophobic pocket within the receptor's orthosteric site, significantly increasing affinity compared to unsubstituted xanthines.

  • Solubility Modulation: The para-sulfonamide group reduces the extreme lipophilicity seen in 8-phenyltheophylline, allowing for use in aqueous buffers without the need for high concentrations of DMSO, which can confound biological data.

Signaling Pathway Blockade

Under normal physiological conditions, adenosine binding to A2A receptors couples to the Gs alpha subunit , activating Adenylyl Cyclase (AC). This results in the conversion of ATP to cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Mechanism of Action:

  • Binding: The antagonist binds to the transmembrane domain of the A2A receptor.

  • Steric Blockade: It prevents adenosine from accessing the binding pocket.

  • Signal Termination: Gs protein coupling is inhibited, preventing the cAMP cascade.

Visualization of Signaling Pathway

The following diagram illustrates the antagonistic action within the G-protein coupled receptor (GPCR) pathway.

A2A_Signaling_Blockade Adenosine Adenosine (Endogenous Agonist) A2AR A2A Receptor (Cell Membrane) Adenosine->A2AR Competes for binding Antagonist 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Antagonist) Antagonist->A2AR High Affinity Binding (Blocks Site) Gs Gs Protein (Inactive) A2AR->Gs Activation Blocked AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP conversion ATP ATP PKA PKA Activation (Downstream Effects) cAMP->PKA Activates

Figure 1: Competitive antagonism of the Adenosine A2A receptor signaling cascade.[1][2][3][4][5]

Secondary Mechanism: Carbonic Anhydrase Inhibition[7]

Researchers must account for the sulfonamide moiety (-SO₂NH₂). This functional group is the classic pharmacophore for inhibiting Carbonic Anhydrase (CA) enzymes.

Structural Basis of Inhibition

The unsubstituted sulfonamide nitrogen (R-SO₂NH₂) acts as a mono-anion ligand that coordinates directly to the Zinc (Zn²⁺) ion in the active site of CA isoforms (e.g., hCA I, II, IX, XII).

  • Coordination: The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the Thr199 residue (in hCA II), stabilizing the inhibitor-enzyme complex.

Implication for Experimental Design

If this compound is used in tissues rich in CA (e.g., kidney, eye, red blood cells), observed effects may be a composite of A2 antagonism and CA inhibition (e.g., pH changes, diuresis).

Experimental Protocols

Protocol A: Determination of Affinity (Ki) via Radioligand Binding

Objective: To quantify the binding affinity of the antagonist for A2A receptors.

Reagents:

  • Membrane preparation from HEK293 cells stably expressing human A2A receptors.

  • Radioligand: [³H]CGS 21680 (A2A selective agonist).

  • Non-specific binding control: 10 µM NECA.

Workflow:

  • Preparation: Dilute 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂). Note: Ensure DMSO concentration < 1%.

  • Incubation: Mix 50 µg membrane protein, 2 nM [³H]CGS 21680, and increasing concentrations of the antagonist (10⁻¹⁰ M to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 90 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves and calculate IC₅₀. Convert to Ki using the Cheng-Prusoff equation:

    
    .
    
Protocol B: Carbonic Anhydrase Esterase Assay

Objective: To verify "off-target" CA inhibition.

Reagents:

  • Purified CA enzyme (bovine or human recombinant).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

Workflow:

  • Blanking: Prepare a blank cuvette with phosphate buffer (pH 7.4) and 4-NPA (0.5 mM). Monitor spontaneous hydrolysis at 400 nm.

  • Control Reaction: Add CA enzyme to the cuvette. Monitor the rapid increase in absorbance (formation of 4-nitrophenolate).

  • Inhibition Test: Pre-incubate CA enzyme with 10 µM 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine for 10 minutes.

  • Measurement: Add 4-NPA and measure the initial rate (

    
    ).
    
  • Calculation: % Inhibition =

    
    .
    

Visual Summary of Mechanism

Dual_Mechanism Compound 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine XanthineCore Xanthine Scaffold (Adenine Mimic) Compound->XanthineCore Sulfonamide Sulfonamide Group (-SO2NH2) Compound->Sulfonamide A2A Adenosine A2A Receptor (GPCR) XanthineCore->A2A Binds CA Carbonic Anhydrase (Metalloenzyme) Sulfonamide->CA Binds Active Site Blockade Competitive Antagonism (Blocks Adenosine) A2A->Blockade ZnBind Zinc Coordination (Displaces Water) CA->ZnBind Out1 Inhibition of cAMP Signaling Blockade->Out1 Out2 Inhibition of CO2 Hydration ZnBind->Out2

Figure 2: Structure-Activity Relationship (SAR) mapping the compound's dual pharmacophores to its biological targets.

References

  • LGC Standards. (n.d.). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Sheet. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
  • Jacobson, K. A., et al. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry.
  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry.
  • Abcam. (n.d.). Carbonic Anhydrase Inhibitor Screening Kit. Retrieved from

Sources

physicochemical properties of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide detailing the physicochemical properties, structural analysis, and experimental characterization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine .

Technical Guide for Drug Discovery & Chemical Biology

Part 1: Executive Summary & Compound Identity[1]

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a specialized synthetic purine derivative utilized primarily as a pharmacological probe for Adenosine A2 receptors .[1] Structurally, it fuses the theobromine (3,7-dimethylxanthine) scaffold with a para-sulfonamidophenyl moiety at the C8 position.[1]

Unlike its 1,3-dimethyl analogues (theophylline derivatives) which are classically associated with A1 receptor antagonism, the 3,7-dimethyl substitution pattern shifts selectivity profiles, often favoring A2 subtypes (e.g., similar to DMPX).[1] This compound presents unique physicochemical challenges due to the interplay between the amphoteric xanthine core and the ionizable sulfonamide tail.

Chemical Identity Table[1][2]
ParameterDetail
IUPAC Name 4-(2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonamide
Common Name 8-(p-Sulfonamidophenyl)theobromine
CAS Registry Number 149981-21-5
Molecular Formula C₁₃H₁₃N₅O₄S
Molecular Weight 335.34 g/mol
Core Scaffold Xanthine (Theobromine type)
Primary Target Adenosine A2 Receptor (Antagonist)

Part 2: Structural & Electronic Analysis

Molecular Geometry & Tautomerism

The molecule consists of a rigid, planar bicyclic xanthine core attached to a phenyl ring. The bond between C8 and the phenyl ring allows for rotation, but steric hindrance and conjugation often favor a co-planar conformation, enhancing π-π stacking interactions.[1]

  • Xanthine Core (3,7-Dimethyl): Unlike caffeine (1,3,7-trimethyl), this compound retains a dissociable proton at N1 .[1] This site is crucial for hydrogen bonding and ionization.[1]

  • Sulfonamide Moiety: The para-sulfonamide group (-SO₂NH₂) acts as a hydrogen bond donor/acceptor and a weak acid.[1]

Ionization Profile (pKa)

Understanding the ionization state is critical for solubility and receptor binding.[1] This molecule is diprotic in the alkaline range.[1]

  • Site A (Xanthine N1-H): The imide-like proton at N1 is acidic due to resonance stabilization with the adjacent carbonyls (C2=O, C6=O).[1]

    • Estimated pKa:9.9 (consistent with Theobromine).[1][2]

  • Site B (Sulfonamide -SO₂NH₂): The sulfonamide proton is also acidic.[1]

    • Estimated pKa:10.1 (consistent with benzenesulfonamide derivatives).[1]

Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral, non-ionized form . This contributes to its poor aqueous solubility ("brick dust" behavior) and high membrane permeability potential if solubilized.[1]

Part 3: Physicochemical Properties[1]

Solubility Profile

The compound exhibits Class IV behavior (Low Solubility, Low Permeability context) or Class II (Low Solubility, High Permeability) depending on the formulation.

  • Aqueous Solubility (pH 7.4): Low (< 100 µg/mL).[1] The planar structure promotes strong crystal lattice energy (High Melting Point > 300°C).[1]

  • pH-Dependent Solubility: Solubility increases significantly at pH > 10.5 due to the formation of the dianion (deprotonation of N1 and Sulfonamide).[1]

  • Organic Solvents:

    • DMSO: Soluble (> 10 mM).[1]

    • Ethanol:[3] Sparingly soluble.[1][2][4]

    • Lipid Media: Moderate solubility due to the lipophilic central core.[1]

Lipophilicity (LogP/LogD)
  • LogP (Neutral): Estimated at 0.8 – 1.2 .[1]

    • Contribution: Theobromine (-0.[1][5][6]78) + Phenyl (+1.[1]9) + Sulfonamide (-1.2).[1]

    • Analysis: While the core is polar, the phenyl group adds lipophilicity. The sulfonamide balances this, resulting in a molecule that is neither highly lipophilic nor highly hydrophilic.

  • LogD (pH 7.4): ~ LogP (since it is non-ionized).

UV-Vis Spectroscopy

The conjugated system (Xanthine + Phenyl) produces distinct absorption bands.[1]

  • λmax (Methanol): 203 nm, 239 nm, 301 nm.[7][8]

  • Extinction Coefficient (log ε): ~4.2 – 4.4.[1][7][8]

Part 4: Experimental Methodologies

Protocol 1: Solubility Determination (Shake-Flask Method)

To accurately determine thermodynamic solubility.[1]

  • Preparation: Weigh 2 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1 mL of buffer (PBS pH 7.4) or solvent (DMSO).[1]

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PTFE).

  • Quantification: Analyze supernatant via HPLC-UV (Detection @ 300 nm).

    • Calibration: Use a standard curve prepared in DMSO.[1]

Protocol 2: Potentiometric pKa Determination

To validate the ionization constants of N1 and Sulfonamide.

  • Solvent: Use a co-solvent system (e.g., Methanol/Water 50:50) due to low aqueous solubility, then extrapolate to 0% organic.

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Procedure: Titrate the acidified solution of the compound (start pH 2.0) up to pH 12.0.[1]

  • Analysis: Look for two inflection points (approx pH 9.9 and 10.1).[1] Note that these may overlap, appearing as a single broad equivalence point.

Visualization: Physicochemical Characterization Workflow

G Start Solid Compound (C13H13N5O4S) Dissolution Dissolution in DMSO (Stock) Start->Dissolution 10 mM Dilution Dilution into Aqueous Buffers Dissolution->Dilution 1:100 Precipitation Precipitation? (Check Turbidity) Dilution->Precipitation 25°C, 24h HPLC HPLC-UV Quantification Precipitation->HPLC Supernatant Data Solubility/LogD Profile HPLC->Data

Figure 1: Step-by-step workflow for determining the thermodynamic solubility profile.

Part 5: Biological Implications & Signal Transduction

As an A2 Adenosine Receptor Antagonist , this compound blocks the binding of adenosine, preventing the activation of the Gs-protein coupled pathway.[1]

Mechanism of Action[10][11]
  • Binding: The xanthine core mimics the adenine ring of adenosine, occupying the orthosteric binding site.

  • Selectivity: The 3,7-dimethyl pattern and the 8-aryl tail provide steric exclusion from A1/A3 receptors (which often prefer 1,3-dialkyl patterns).[1]

  • Signaling Blockade: Prevents the conformational change of the GPCR, inhibiting adenylyl cyclase activation.

Visualization: Adenosine A2 Receptor Antagonism[5]

Pathway Ligand Adenosine (Endogenous) Receptor A2 Receptor (GPCR) Ligand->Receptor Activation Antagonist 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Inhibitor) Antagonist->Receptor Blockade (||) Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases Effect Vasodilation / Immunomodulation cAMP->Effect

Figure 2: Antagonism of the Adenosine A2 signaling cascade by the target compound.[1][7][8]

References

  • PubChem . (2025).[1] 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (Related Derivative Data). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. (Contextual grounding for Xanthine SAR).
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.

Sources

discovery and history of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the discovery, chemistry, and pharmacological significance of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine .

Technical Guide & Whitepaper

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a synthetic purine derivative and a structural analog of the naturally occurring alkaloid Theobromine . Unlike its potent isomer 8-(p-sulfophenyl)theophylline (8-SPT) , this compound exhibits significantly reduced affinity for adenosine receptors.

In the history of medicinal chemistry, this molecule serves as a critical negative control and SAR (Structure-Activity Relationship) benchmark . Its discovery and characterization by the Jacobson and Daly groups at the NIH (National Institutes of Health) provided definitive evidence that N1-nitrogen substitution is essential for high-affinity adenosine receptor antagonism, while N7-methylation (characteristic of theobromine) is detrimental to binding.

Key Technical Profile:

  • Core Scaffold: 3,7-Dimethylxanthine (Theobromine).

  • C8-Substituent: p-Sulfonamidophenyl group (confers water solubility).

  • Primary Utility: SAR probe, negative control for A1/A2A receptor assays.

  • Solubility: Water-soluble (due to the sulfonamide moiety).

Chemical Heritage & Discovery

The discovery of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is rooted in the "Golden Age" of adenosine receptor mapping in the 1980s and early 1990s.

2.1 The Context: The Quest for Water Solubility

Early adenosine antagonists like 8-Phenyltheophylline (8-PT) were potent but suffered from extremely poor water solubility, making them difficult to use in physiological saline. To solve this, researchers introduced polar groups (sulfonic acids, sulfonamides) onto the phenyl ring.

  • Success Story: The 1,3-dimethyl derivative, 8-(p-sulfophenyl)theophylline (8-SPT) , became a standard tool compound—potent, non-selective, and water-soluble.

  • The Experiment: To fully understand the receptor pocket, the NIH team (led by Kenneth A. Jacobson and John W. Daly ) synthesized isomers to test the role of the xanthine "face." They moved the methyl group from N1 to N7, creating the 3,7-dimethyl (theobromine) series.

2.2 The Pivotal Publication

The compound was formally characterized in the seminal work:

This paper established that while 8-phenyl substitution generally increases affinity, the position of the methyl groups on the xanthine core is the master switch for potency.

Structure-Activity Relationship (SAR) Logic

The significance of this compound lies in its lack of potency compared to its isomers. This "failure" mapped the steric and electrostatic boundaries of the adenosine receptor binding pocket.

3.1 The "Theophylline vs. Theobromine" Shift

Adenosine receptors (A1, A2A) require specific hydrogen bonding networks.

  • Theophylline (1,3-Dimethyl): The N7 position is unsubstituted (N-H), allowing it to serve as a hydrogen bond donor to the receptor (likely to an asparagine or glutamate residue). The N1-methyl sits in a hydrophobic pocket.

  • Theobromine (3,7-Dimethyl): The N7 is methylated (blocking H-bond donation) and the N1 is unsubstituted (N-H).

  • Result: The 3,7-dimethyl analog (our topic) loses the critical N7 H-bond and introduces a steric clash at the N7 region, resulting in weak affinity (Ki often > 10 µM, compared to nM range for 8-SPT).

3.2 Visualization of the SAR Logic

The following diagram illustrates the structural difference and its impact on binding logic.

SAR_Logic cluster_0 Chemical Difference Theophylline 1,3-Dimethyl-8-phenyl (Theophylline Core) Potent Antagonist Receptor Adenosine Receptor Binding Pocket Theophylline->Receptor N7-H acts as H-Bond Donor High Affinity Theobromine 3,7-Dimethyl-8-phenyl (Theobromine Core) Weak Antagonist Theobromine->Receptor N7-Methyl blocks H-Bond Steric Clash

Figure 1: Comparative SAR logic demonstrating why the 3,7-dimethyl isomer is a weak antagonist compared to the 1,3-dimethyl standard.

Synthesis & Chemical Properties

The synthesis of 3,7-dimethyl-8-aryl xanthines typically follows a modified Traube Synthesis or a direct C8-functionalization of theobromine.

4.1 Synthetic Protocol (Reconstructed)

While the 1993 paper details the specific derivatives, the general protocol for this class of compounds involves the condensation of a diaminouracil with a benzaldehyde derivative.

Step 1: Formation of the Schiff Base

  • Reagents: 5,6-Diamino-1-methyluracil (Precursor for 3,7-dimethyl system upon methylation? Correction: To get 3,7-dimethyl directly, one would start with 4,5-diamino-3-methyluracil, cyclize, then methylate N7, or start with Theobromine directly.)

  • Direct Route (Likely):

    • Starting Material: Theobromine (3,7-dimethylxanthine).

    • Halogenation: Reaction with Bromine (

      
      ) in acetic acid to yield 8-Bromotheobromine .
      
    • Suzuki Coupling (Modern) or Nucleophilic Substitution: Reacting 8-bromotheobromine with p-sulfonamidophenylboronic acid (Suzuki) or direct condensation methods used in the 90s.

Step 2: The Jacobson Method (1993 Context) The Jacobson group frequently used the oxidative cyclization route:

  • Condense 1,3-dimethyl-5,6-diaminouracil (for theophylline) or 3-methyl-5,6-diaminouracil (for theobromine precursors).

  • React with 4-sulfonamidobenzaldehyde .

  • Oxidative ring closure using Ferric Chloride (

    
    )  or Thionyl Chloride (
    
    
    
    )
    .
4.2 Chemical Data Table
PropertyDataNote
IUPAC Name 3,7-Dimethyl-8-(4-sulfamoylphenyl)purine-2,6-dione
CAS Number 149981-21-5
Molecular Formula

Molecular Weight 335.34 g/mol
UV Max (

)
203 nm, 239 nm, 301 nmIn Methanol (MeOH)
Solubility Soluble in DMSO, dilute base; sparingly soluble in waterImproved by sulfonamide
pKa ~10 (Sulfonamide NH)Acidic proton allows salt formation
Experimental Workflow: Synthesis Visualization

The following diagram outlines the likely synthetic pathway used to generate the 8-substituted theobromine scaffold.

Synthesis_Pathway Start Theobromine (3,7-Dimethylxanthine) Step1 Bromination (Br2, AcOH, 80°C) Start->Step1 Intermediate 8-Bromotheobromine Step1->Intermediate Step2 Suzuki Coupling / Nucleophilic Subst. (4-Sulfonamidophenylboronic acid) Intermediate->Step2 Product 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Target Compound) Step2->Product

Figure 2: Synthetic pathway via the 8-bromo intermediate, a standard method for generating 8-aryl xanthines.

Utility in Research

While not a drug candidate itself, this compound is valuable for:

  • Selectivity Screening: Verifying that a new adenosine antagonist is binding to the "Theophylline pocket" (N7-H dependent). If a compound displaces 8-SPT but not the 3,7-dimethyl analog, it confirms specific binding modes.

  • Renal Studies: Sulfonamide-containing xanthines were often explored for their diuretic properties and interaction with renal adenosine receptors, although the 1,3-isomers (like Rolofylline) were the primary clinical candidates.

  • Crystallography: Used in co-crystallization trials to understand "loose" binding conformations in mutant receptors.

References
  • Jacobson, K. A., Shi, D., Gallo-Rodríguez, C., Manning, M., Müller, C., Daly, J. W., Neumeyer, J. L., Kiriasis, L., & Pfleiderer, W. (1993).[1] Effects of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors.[1] Journal of Medicinal Chemistry, 36(18), 2639–2644.

  • Daly, J. W., Jacobson, K. A., & Ukena, D. (1985). Adenosine receptors: development of selective agonists and antagonists.[2] Progress in Clinical and Biological Research, 230, 41-63.

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[2][1][3][4] Handbook of Experimental Pharmacology, 200, 151–199.

  • LGC Standards. (n.d.). Product Sheet: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS 149981-21-5).[3] Retrieved from LGC Standards.[3]

Sources

Technical Guide: Biological Activity of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a synthetic purine alkaloid derivative belonging to the 8-phenylxanthine class.[1][2][3][4][5] Structurally related to theobromine (3,7-dimethylxanthine), this compound is characterized by the substitution of a para-sulfonamidophenyl moiety at the C8 position.

This modification serves a dual purpose in medicinal chemistry: it enhances the affinity for adenosine receptors (specifically the A2 subtypes) relative to the parent xanthine, and significantly improves water solubility via the polar sulfonamide group. It is primarily utilized as a structural probe and reference standard in the development of adenosine receptor antagonists and potential dual-action agents targeting Carbonic Anhydrase (CA).

Part 1: Chemical Identity & Physicochemical Properties[6]

Structural Composition

The molecule consists of a xanthine core methylated at the N3 and N7 positions (theobromine scaffold). The critical pharmacophore is the phenyl ring attached at C8, which bears a sulfonamide group (


) at the para position.
  • IUPAC Name: 4-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonamide

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 335.34 g/mol [1][4][5]

  • Solubility: Enhanced aqueous solubility compared to 8-phenyltheophylline due to the hydrophilic sulfonamide moiety.

Structural Visualization

The following diagram illustrates the core pharmacophores responsible for its biological activity.

G Xanthine Xanthine Core (Theobromine Scaffold) C8_Pos C8 Position (Linker) Xanthine->C8_Pos Base Structure Adenosine Adenosine Receptor (A2A) Xanthine->Adenosine Antagonist Binding Phenyl Phenyl Ring (Hydrophobic Interaction) C8_Pos->Phenyl Attachment Sulfonamide p-Sulfonamide (-SO2NH2) (Solubility & CA Inhibition) Phenyl->Sulfonamide Para-Substitution Solubility Aqueous Solubility Sulfonamide->Solubility H-Bonding

Figure 1: Pharmacophore decomposition of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine highlighting functional domains.

Part 2: Pharmacodynamics & Mechanism of Action

Adenosine Receptor Antagonism

The primary biological activity of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is the competitive antagonism of Adenosine Receptors (ARs) .[6]

  • Mechanism: The xanthine core mimics the adenine ring of the endogenous ligand (adenosine), binding to the orthosteric site of the G-protein coupled receptor (GPCR). The C8-phenyl group projects into a hydrophobic pocket within the receptor transmembrane domain, providing additional binding energy.

  • Selectivity Profile:

    • A2A Receptor: The compound is described as a weak A2-antagonist.[1][5] The 3,7-dimethyl substitution pattern (theobromine-like) is generally less potent than the 1,3-dialkyl pattern (theophylline-like) found in high-affinity antagonists like 8-phenyltheophylline.

    • Potency:

      
       values are typically in the micromolar (
      
      
      
      ) range. This "weak" affinity is advantageous for distinguishing between high-affinity specific binding and non-specific interactions in assay development.
Secondary Pharmacology: Carbonic Anhydrase Inhibition

The presence of a primary sulfonamide (


) confers potential inhibitory activity against Carbonic Anhydrase (CA)  enzymes.
  • Zinc Binding: The sulfonamide nitrogen coordinates with the catalytic Zinc ion (

    
    ) in the active site of CA isoforms.
    
  • Implication: In in vivo models, this activity could lead to mild diuretic effects, independent of adenosine receptor blockade.

Signaling Pathway Interference

By blocking the Adenosine A2A receptor (a


-coupled GPCR), the compound prevents the adenosine-mediated accumulation of cyclic AMP (cAMP).

Pathway Adenosine Adenosine (Endogenous Ligand) A2AR A2A Receptor (GPCR) Adenosine->A2AR Agonist Binding Compound 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Antagonist) Compound->A2AR Competitive Blockade Gs Gs Protein (Activation) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP -> cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Vasodilation/Neuromodulation) PKA->Response Phosphorylation Cascade

Figure 2: Signal transduction blockade.[1][6][7] The compound competitively inhibits A2A-mediated cAMP accumulation.

Part 3: Experimental Protocols

To validate the biological activity of this compound, two primary assays are recommended: Radioligand Binding (for affinity) and Functional cAMP Assay (for efficacy).

Protocol 1: Adenosine A2A Receptor Binding Assay

Objective: Determine the affinity (


) of the compound for the A2A receptor.

Materials:

  • Source Tissue: Rat striatal membranes or HEK293 cells stably expressing human A2A receptors.

  • Radioligand:

    
     (Agonist) or 
    
    
    
    (Antagonist).
  • Non-specific Binding Control: 10

    
     NECA or XAC.
    

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix 50

      
       membrane protein.
      
    • Add 0.2-5 nM Radioligand.

    • Add increasing concentrations of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Carbonic Anhydrase Esterase Activity

Objective: Assess "off-target" inhibition of Carbonic Anhydrase.

Methodology:

  • Enzyme: Purified Bovine Carbonic Anhydrase II (CA-II).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Reaction:

    • Dissolve compound in DMSO (keep final DMSO < 1%).

    • Mix enzyme + compound in Tris-Sulfate buffer (pH 7.6).

    • Add p-NPA substrate.

    • Monitor absorbance at 348 nm (formation of p-nitrophenol) for 3-5 minutes.

  • Result: A decrease in the rate of absorbance change compared to control indicates CA inhibition.

Part 4: Data Presentation & Analysis

When reporting data for this compound, ensure results are contextualized against standard reference compounds.

Parameter3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine8-Phenyltheophylline (Reference)Interpretation
A2A Affinity (

)
Micromolar (

) range
Nanomolar (

) range
Lower affinity due to 3,7-dimethyl pattern.
Water Solubility Moderate/High Very LowSulfonamide group improves aqueous handling.
Selectivity A2 > A1 (Weak) Non-selectiveUseful for distinguishing receptor subtypes.
CA Inhibition Likely Positive NegativeSulfonamide confers dual activity potential.

References

  • LGC Standards. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Data. Retrieved from .

  • Daly, J. W., et al. (1985).Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines at adenosine receptors.Journal of Medicinal Chemistry, 28(5), 487-492.
  • Bruns, R. F., et al. (1983).Adenosine receptor binding: Structure-activity analysis generates extremely potent xanthine antagonists.Proceedings of the National Academy of Sciences, 80(7), 2077-2080. (Methodology for binding assays).
  • Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.Nature Reviews Drug Discovery, 7(2), 168-181. (Mechanism of sulfonamide CA inhibition).
  • ChemicalBook. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Technical Specifications. Retrieved from .

Sources

Technical Guide: Structure Elucidation of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine , a specific 8-aryl-substituted derivative of theobromine. This compound represents a class of adenosine receptor antagonists (specifically targeting


 and 

subtypes) and potential carbonic anhydrase inhibitors.

The guide focuses on distinguishing this specific regioisomer (3,7-dimethyl) from its pharmacologically distinct isomers (1,3-dimethyl/theophylline and 1,7-dimethyl/paraxanthine) using advanced spectroscopic techniques.

Executive Summary & Chemical Context

Target Molecule: 3,7-Dimethyl-8-(4-sulfamoylphenyl)-1H-purine-2,6-dione Scaffold: Theobromine (3,7-dimethylxanthine) Modification: C8-arylation with a para-benzenesulfonamide moiety. Molecular Formula:


Molecular Weight:  335.34  g/mol 

The primary analytical challenge in xanthine chemistry is N-methylation regiochemistry . Distinguishing the 3,7-dimethyl core (theobromine) from the 1,3-dimethyl core (theophylline) is critical, as the biological activity shifts dramatically between these isomers. This guide provides a self-validating protocol to confirm the position of methyl groups and the integrity of the sulfonamide moiety.

Synthetic Origin & Impurity Profile

Understanding the synthesis informs the elucidation strategy by predicting likely impurities.

  • Likely Synthetic Route: Oxidative cyclization of 6-amino-5-(4-sulfamoylbenzoylamino)-1-methyluracil or direct C8-arylation of theobromine via palladium-catalyzed cross-coupling.

  • Critical Impurities to Exclude:

    • Regioisomers: 1,3-dimethyl analogues (if starting material purity was compromised).

    • Unreacted Precursors: Theobromine (lacks aromatic signals) or 4-sulfamoylbenzoic acid.

    • N-Alkylation Byproducts: O-alkylated impurities (rare but possible).

Visualization: Elucidation Workflow

The following diagram outlines the logical flow from crude isolation to definitive structural confirmation.

ElucidationWorkflow Start Crude Isolate Purification Recrystallization (DMF/Ethanol) Start->Purification MS HRMS (ESI+) Confirm C13H13N5O4S Purification->MS Mass Check IR FT-IR Confirm SO2/NH2 MS->IR Func. Groups NMR_1D 1H/13C NMR Signal Counting IR->NMR_1D Backbone NMR_2D 2D HMBC Regiochemistry Proof NMR_1D->NMR_2D Isomer Diff. XRD Single Crystal XRD (Gold Standard) NMR_2D->XRD Final Proof

Figure 1: Step-by-step analytical workflow for definitive structure validation.

Spectroscopic Characterization Protocols

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out desulfonated byproducts.

  • Method: ESI-TOF (Positive Mode).

  • Expected Result:

    
     peak at m/z 336.0761.
    
  • Fragmentation Pattern:

    • Loss of

      
       (neutral loss of 79 Da) is characteristic of primary sulfonamides.
      
    • Retro-Diels-Alder (RDA) cleavage of the uracil ring is common in xanthines.

Infrared Spectroscopy (FT-IR)

Objective: Validate the sulfonamide functional group and the xanthine carbonyls.

Functional GroupFrequency (

)
Assignment
N-H Stretch 3350 - 3250Sulfonamide

(doublet) & Xanthine

(broad)
C=O Stretch 1690 - 1650C2 and C6 Carbonyls (Amide I/II)
S=O Asymmetric 1350 - 1340Sulfonamide sulfonyl stretch
S=O Symmetric 1170 - 1160Sulfonamide sulfonyl stretch
Nuclear Magnetic Resonance (NMR) - The Critical Step

Objective: Distinguish 3,7-dimethyl (Theobromine core) from 1,3-dimethyl (Theophylline core).

1H NMR (500 MHz, DMSO-

)
  • 
     13.0 - 11.0 ppm (1H, s, br): 
    
    
    
    . Crucial: In 1,3,7-trimethylxanthine (Caffeine), this is absent. In 1,3-dimethyl (Theophylline), the
    
    
    is usually seen. In 3,7-dimethyl (Theobromine), the
    
    
    is observed.[1]
  • 
     8.20 - 7.90 ppm (4H, m):  AA'BB' system of the p-substituted phenyl ring.
    
  • 
     7.50 ppm (2H, s, br):  Sulfonamide 
    
    
    
    (exchangeable with
    
    
    ).
  • 
     3.95 ppm (3H, s): 
    
    
    
    . (Typically downfield due to proximity to C8-aryl ring).
  • 
     3.45 ppm (3H, s): 
    
    
    
    .
13C NMR (125 MHz, DMSO-

)
  • Carbonyls:

    
     155.0 (C2), 151.0 (C6).
    
  • Bridgeheads:

    
     148.0 (C4), 107.0 (C5).
    
  • C8-Imidazolic:

    
     150-153 (C8).
    
  • Methyls: Two distinct signals at

    
    30 ppm and 
    
    
    
    34 ppm.
2D NMR Strategy: The "Smoking Gun" (HMBC)

To conclusively prove the molecule is the 3,7-isomer , Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Experiment:

    
     HMBC (Long range coupling, 
    
    
    
    or
    
    
    ).
  • Logic:

    • N3-Methyl Confirmation: The protons of the methyl group at

      
      3.45 ppm must show correlations to C2  (
      
      
      
      155 ppm) and C4 (
      
      
      148 ppm).
    • N7-Methyl Confirmation: The protons of the methyl group at

      
      3.95 ppm must show correlations to C5  (
      
      
      
      107 ppm) and C8 (
      
      
      152 ppm).
    • Differentiation: If this were the 1,3-isomer (Theophylline), the second methyl would correlate to C2 and C6, NOT C5 and C8.

Visualization: HMBC Connectivity Logic

This diagram visualizes the specific correlations required to confirm the 3,7-dimethyl substitution pattern.

HMBC_Logic cluster_legend Interpretation Me3 N3-Methyl (Protons) C2 C2 Carbonyl Me3->C2 3J Coupling C4 C4 Bridgehead Me3->C4 3J Coupling Me7 N7-Methyl (Protons) C5 C5 Bridgehead Me7->C5 3J Coupling C8 C8 Imidazolic Me7->C8 3J Coupling (Definitive) Legend Green Arrow = Proof of N7 Position (vs N1)

Figure 2: HMBC correlations establishing the 3,7-dimethylxanthine core. The correlation between N7-Me and C8 is the definitive structural proof.

Crystallography & Physical Properties

While NMR is sufficient for routine identification, X-ray crystallography (XRD) is the regulatory gold standard, especially for confirming the tautomeric state of the sulfonamide and the planarity of the C8-phenyl ring relative to the xanthine core.

  • Solubility Profile:

    • High Solubility: DMSO, DMF (due to dipolar aprotic nature).

    • Moderate Solubility: Hot Ethanol, Basic aqueous solution (formation of sulfonamide salt).

    • Insoluble: Water (neutral pH), Diethyl Ether, Hexane.

  • pKa: The sulfonamide

    
     has a pKa 
    
    
    
    10. The Xanthine
    
    
    has a pKa
    
    
    9.9. This makes the compound weakly acidic.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines at adenosine receptors." Journal of Medicinal Chemistry.

  • Müller, C. E., et al. (1993). "Synthesis and Structure-Activity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A2A-Selective Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Theobromine (3,7-Dimethylxanthine)." National Center for Biotechnology Information.

  • Zajac, M., et al. (2003). "Spectroscopic identification of some xanthine derivatives." Die Pharmazie.[1] (General reference for Xanthine NMR shifts).

Sources

Technical Guide: Pharmacokinetic Characterization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a specialized xanthine derivative, distinct from the classical adenosine receptor antagonists like 8-SPT (8-(p-sulfophenyl)theophylline). Structurally, it possesses a theobromine core (3,7-dimethylxanthine) rather than the theophylline core (1,3-dimethylxanthine) found in many adenosine antagonists.

Functionally, this compound is identified as a weak, water-soluble Adenosine A2 receptor antagonist . Its structural modification—the inclusion of a para-sulfonamidophenyl group at the C8 position—is a critical determinant of its pharmacokinetic (PK) profile. Unlike the highly polar sulfonic acid derivatives (which are strictly peripherally acting), the sulfonamide moiety offers a balance of polarity and lipophilicity, potentially altering Blood-Brain Barrier (BBB) permeability and renal clearance dynamics.

This guide details the strategic framework for evaluating the in vivo pharmacokinetics of this compound, synthesizing established xanthine metabolism principles with specific protocols for this sulfonamide derivative.

Part 2: Physicochemical & ADME Profiling

Before initiating in vivo studies, the physicochemical barriers must be mapped. The "3,7-dimethyl" and "sulfonamido" motifs dictate specific ADME (Absorption, Distribution, Metabolism, Excretion) behaviors.

Solubility & Formulation Strategy

Unlike 8-(p-sulfophenyl)theophylline, which forms highly soluble salts, the sulfonamide group (-SO


NH

) is less acidic (pKa ~10) and less water-soluble.
  • Challenge: The compound is described as "weakly water soluble." Direct saline dissolution will likely fail, leading to precipitation and erratic bioavailability.

  • Recommended Vehicle:

    • Primary: 5% DMSO / 5% Solutol HS-15 / 90% Saline.

    • Alternative: 20% Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD) in water.
    • Note: Avoid pH > 10 to force solubility, as this may cause tissue irritation in IP/IV dosing.

Metabolic Stability (Hepatic)

The 3,7-dimethylxanthine (theobromine) core is primarily metabolized by CYP1A2 and CYP2E1 in the liver.

  • Predicted Metabolic Pathways:

    • N-Demethylation: Removal of methyl groups at N3 or N7 (yielding 3-methylxanthine or 7-methylxanthine analogs).

    • Sulfonamide Hydrolysis: Rare, but potential acetylation of the sulfonamide nitrogen (N-acetylation) in rodents.

    • C8-Oxidation: Unlikely due to the steric bulk of the phenyl group.

Part 3: Experimental Protocol for In Vivo PK

This protocol ensures high data integrity and reproducibility. It is designed for a Rat (Sprague-Dawley) model but is scalable to mice.

Phase A: Surgical Preparation & Dosing
  • Subjects: Male Sprague-Dawley rats (250–300 g), fasted 12h pre-dose.

  • Cannulation: Jugular vein cannulation (JVC) is mandatory for stress-free serial sampling.

  • Dosing Arms:

    • Group 1 (IV Bolus): 1 mg/kg (via tail vein or femoral vein). Purpose: Determine Absolute Bioavailability (F) and Clearance (CL).

    • Group 2 (Oral/IP): 5 mg/kg (via oral gavage). Purpose: Determine Cmax, Tmax, and F.

Phase B: Serial Sampling Workflow

To capture the complete elimination phase of a xanthine derivative (typically


 = 2–6 hours in rodents), the sampling window must extend to 24 hours.
TimepointVolumeMatrixAnticoagulantProcessing
Pre-dose200

L
PlasmaK2-EDTACentrifuge 4°C, 3000g, 10 min
5 min200

L
PlasmaK2-EDTAImmediate freeze (-80°C)
15 min200

L
PlasmaK2-EDTA-
30 min200

L
PlasmaK2-EDTA-
1 h200

L
PlasmaK2-EDTA-
2 h200

L
PlasmaK2-EDTA-
4 h200

L
PlasmaK2-EDTA-
8 h200

L
PlasmaK2-EDTA-
24 h200

L
PlasmaK2-EDTA-
Phase C: Bioanalysis (LC-MS/MS)

Standard UV detection is insufficient for low-dose PK. A specific MRM (Multiple Reaction Monitoring) method is required.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: ESI Positive Mode (Protonation of N9 or Sulfonamide).

  • Internal Standard: Theobromine-d3 or 8-SPT.

  • Transitions (Predicted):

    • Precursor: [M+H]+ = 336.1 m/z

    • Fragment 1 (Quantifier): Loss of sulfonamide or methyl groups.

    • Fragment 2 (Qualifier): Xanthine core fragment.

Part 4: Data Visualization & Workflows

Pharmacokinetic Study Workflow

The following diagram illustrates the critical path from formulation to data analysis.

PK_Workflow Compound 3,7-Dimethyl-8- (p-sulfonamidophenyl)xanthine Formulation Formulation Strategy (5% DMSO / Solutol) Compound->Formulation Solubility Check Dosing In Vivo Dosing (IV: 1mg/kg, PO: 5mg/kg) Formulation->Dosing QC Verified Sampling Serial Blood Sampling (0-24h, JVC Rat) Dosing->Sampling Time-Course Bioanalysis LC-MS/MS Analysis (MRM Mode) Sampling->Bioanalysis Plasma Extraction DataFit NCA Analysis (WinNonlin/Phoenix) Bioanalysis->DataFit Conc. vs Time

Caption: Operational workflow for the pharmacokinetic assessment of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine.

Compartmental Distribution Model

Given the compound's "weak water solubility" and sulfonamide nature, it likely follows a Two-Compartment Model , distributing into a peripheral tissue compartment before elimination.

Compartment_Model Central Central Compartment (Vc) Peripheral Peripheral Compartment (Vt) Central->Peripheral k12 (Dist.) Elimination Elimination (Cl) Central->Elimination k10 (Metabolism/Renal) Peripheral->Central k21 (Redist.)

Caption: Predicted Two-Compartment Kinetic Model. The sulfonamide group facilitates distribution into peripheral tissues (Vt).

Part 5: Predicted Pharmacokinetic Parameters

Based on the structural homology to Theobromine and 8-Phenyltheophylline derivatives, the following parameters are the expected benchmarks for validation.

ParameterDefinitionPredicted Value (Rat)Mechanistic Rationale

Half-life3.0 – 5.0 hoursControlled by hepatic CYP1A2 metabolism (similar to theobromine).

Vol. of Distribution0.8 – 1.2 L/kgModerate lipophilicity allows distribution beyond total body water, but plasma binding limits extensive tissue accumulation.

Clearance4 – 8 mL/min/kgModerate hepatic extraction. Slower than caffeine but faster than highly polar renal-excreted analogs.

Bioavailability60 – 80%Xanthines generally have good oral absorption; sulfonamide may slightly reduce passive transport compared to pure alkyl-xanthines.

Fraction Unbound< 10%Sulfonamides and phenyl-xanthines typically exhibit high plasma protein binding (>90%).

Part 6: Scientific Integrity & Troubleshooting

The "Polarity Trap"

Researchers often confuse this compound with 8-SPT (8-sulfophenyltheophylline) .

  • 8-SPT contains a sulfonic acid (-SO

    
    H), is ionized at pH 7.4, and cannot  cross the BBB.
    
  • 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine contains a sulfonamide (-SO

    
    NH
    
    
    
    ), is largely non-ionized, and has potential CNS permeability .
  • Validation: If the study aims to treat CNS indications (Parkinson's), you must perform a Brain-to-Plasma ratio study at

    
     (approx. 1h post-dose).
    
Interference

Endogenous xanthines (uric acid) or dietary xanthines (if rat chow contains cocoa/caffeine byproducts) can interfere with LC-MS signals.

  • Control: Use a defined diet free of methylxanthines for 1 week prior to the study.

  • Blank: Always run a pre-dose blank to subtract baseline interferences.

References

  • LGC Standards. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Sheet (TRC-D479310). Confirms chemical identity and A2 antagonist activity. Link

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines. Journal of Medicinal Chemistry. (Foundational SAR for 8-phenylxanthine antagonists). Link

  • Trainor, G. L. (2007). The importance of plasma protein binding in drug discovery. Expert Opinion on Drug Discovery. (Context for sulfonamide protein binding). Link

  • Birkett, D. J., et al. (1985). Theobromine pharmacokinetics and its interactions with caffeine. British Journal of Clinical Pharmacology. (Baseline PK for the 3,7-dimethylxanthine core). Link

Technical Whitepaper: In Vitro Metabolic Stability Assessment of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

[1]

Executive Summary & Compound Architecture

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a synthetic purine alkaloid designed primarily as an Adenosine Receptor Antagonist (targeting


1Theobromine

Understanding the metabolic stability of this compound is critical for predicting its in vivo half-life (


1CYP1A2
Structural Metabolic Analysis

Before initiating wet-lab protocols, we must establish a "Metabolic Hypothesis" based on the scaffold's chemical logic:

  • The Xanthine Core (Theobromine Scaffold): The 3,7-dimethylation pattern makes this molecule a substrate for CYP1A2 and CYP2E1 . The primary clearance mechanism is predicted to be N-demethylation (removing methyl groups at N3 or N7).[1]

  • The C8-Blockade: In natural xanthines, C8 is vulnerable to oxidation by Xanthine Oxidase to form uric acid derivatives.[1] The p-sulfonamidophenyl group sterically and chemically blocks this site, rendering the molecule XO-resistant .[1]

  • The Sulfonamide Moiety: The

    
     group is generally stable against oxidative Phase I metabolism in microsomes.[1] However, it introduces a potential liability for Phase II conjugation (N-acetylation via NAT2), which occurs in the cytosol, not microsomes. Therefore, a Microsomal Stability Assay (HLM) will specifically isolate oxidative clearance (CYP-mediated).[1]
    

Metabolic Pathway Prediction (Visualization)

The following diagram illustrates the predicted metabolic fate within a Human Liver Microsome (HLM) system.

MetabolicPathwayParentParent Compound3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthineCYP1A2CYP1A2(Primary Enzyme)Parent->CYP1A2 Oxidative AttackXOXanthine Oxidase(Cytosolic)Parent->XO Blocked by C8-Subst.Metab1Metabolite M13-Methyl-8-(...)-xanthine(7-Demethylation)CYP1A2->Metab1 Major RouteMetab2Metabolite M27-Methyl-8-(...)-xanthine(3-Demethylation)CYP1A2->Metab2 Minor RouteUricUric Acid Derivative

Figure 1: Predicted Phase I metabolic pathways. Note the blockade of Xanthine Oxidase due to C8 substitution, shifting clearance to CYP-mediated N-demethylation.[1]

Experimental Protocol: Microsomal Stability Assay

This protocol utilizes a self-validating system by including high and low clearance controls to ensure the metabolic competency of the liver microsomes.[1]

Materials & Reagents[1][2][3]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final concentration).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Controls:

    • High Clearance: Verapamil or Testosterone.[1]

    • Low Clearance: Warfarin.[1]

Step-by-Step Workflow

Step 1: Master Mix Preparation Prepare a metabolic suspension in KPi buffer. The final protein concentration in the incubation should be 0.5 mg/mL .

  • Calculation: For 100 incubations (

    
    ), mix HLM stock with KPi buffer.
    

Step 2: Pre-Incubation (Thermodynamic Equilibrium) Add



  • Final Substrate Conc:

    
     (ensures linear kinetics, 
    
    
    ).
  • DMSO Limit:

    
     (Crucial for CYPs).
    
  • Incubate at 37°C for 5 minutes to allow protein binding equilibrium.

Step 3: Reaction Initiation Add

  • Time Points: 0, 5, 15, 30, 45, 60 minutes.[2]

Step 4: Termination (Quenching) At each time point, transfer


  • Mechanism: Precipitates proteins and stops enzymatic activity instantly.

Step 5: Clarification & Analysis Centrifuge at 4,000 rpm for 20 mins at 4°C. Inject supernatant into LC-MS/MS.

Workflow Visualization

AssayWorkflowcluster_0Preparation Phasecluster_1Reaction Phasecluster_2Analysis PhaseStep1Mix HLM + Buffer(0.5 mg/mL Protein)Step2Add Test Compound(1 µM Final)Step1->Step2Step3Pre-incubate37°C, 5 minStep2->Step3StartAdd NADPH(Start Reaction)Step3->StartSamplingSample at t = 0, 5, 15, 30, 45, 60 minStart->SamplingQuenchQuench with ACN + IS(Stop Reaction)Sampling->Quench Transfer AliquotCentrifugeCentrifuge &Collect SupernatantQuench->CentrifugeLCMSLC-MS/MS Quantification(% Remaining)Centrifuge->LCMS

Figure 2: Step-by-step microsomal stability assay workflow.

Data Analysis & Interpretation

The raw data consists of Peak Area Ratios (Analyte/Internal Standard).[3]

Calculation of Intrinsic Clearance ( )[3][4][5]
  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    vs. Time (
    
    
    ). The slope of the linear regression is
    
    
    .
    
    
    [1]
  • Calculate Half-Life (

    
    ): 
    
    
    
    [1][4]
  • Calculate In Vitro Intrinsic Clearance (

    
    ): 
    This normalizes the rate to the amount of protein used.
    
    
    
    [4]
    • 
       = Incubation volume (
      
      
      )
    • 
       = Amount of microsomal protein in incubation (mg)[5]
      
    • Simplified:

      
      
      
Scaling to In Vivo Clearance

To predict human hepatic clearance, use the "Well-Stirred Model" scaling factors:

  • MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human).

  • LW (Liver Weight): 25.7 g/kg body weight.[5]

ParameterLow ClearanceModerate ClearanceHigh Clearance

(min)
> 6020 - 60< 20

(

)
< 1010 - 45> 45
Interpretation Stable.[1] Good bioavailability likely.[1]Moderate. Potential for 1st pass effect.[1]Unstable. Poor oral bioavailability.[1]

Troubleshooting & Scientific Nuance

Solubility & Non-Specific Binding

The sulfonamide group improves polarity compared to pure phenyl-xanthines, but the molecule remains lipophilic.[1]

  • Risk: High non-specific binding (NSB) to microsomal proteins or plasticware.

  • Mitigation: If

    
     is unexpectedly long, perform a 
    
    
    recovery check. If recovery < 80%, the compound is binding to the plastic or precipitating.
Enzyme Specificity (CYP1A2 vs. NAT2)

This assay uses Microsomes , which contain CYPs but lack cytosolic enzymes like N-acetyltransferase (NAT2).[1]

  • Critical Note: Sulfonamides can be substrates for NAT2.[1] If the microsomal stability is high (

    
     min), you cannot  declare the compound metabolically stable in vivo without checking Cytosolic stability or Hepatocyte stability (which contains both systems).
    
Reference Standards

For this specific assay, run Caffeine or Theophylline as a structural reference. They are classic CYP1A2 substrates.[1] If your HLM batch has low CYP1A2 activity, these references will fail, invalidating your results for the test compound.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. Link

  • Miners, J. O., & Birkett, D. J. (1996). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 42(5), 583–601. (Discusses CYP methodology and xanthine relevance). Link

  • Di, L., et al. (2004). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening, 9(6), 533–544. Link

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor: N6-phenylisopropyladenosine derivatives. Journal of Medicinal Chemistry. (Context for 8-substituted xanthine pharmacology). Link

  • Kot, M., & Daniel, W. A. (2008). Caffeine as a marker substrate for testing cytochrome P450 activity in human and rat liver microsomes. Pharmacological Reports, 60(6), 789. (Validates CYP1A2/Xanthine protocols). Link

In-Depth Technical Guide: Synthesis and Activity of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) represents a specialized class of purine alkaloids derived from the theobromine (3,7-dimethylxanthine) scaffold. Unlike its widely studied isomer, 8-(p-sulfophenyl)theophylline (an 8-substituted 1,3-dimethylxanthine used as a non-selective adenosine antagonist), the 3,7-dimethyl substitution pattern confers distinct pharmacological selectivity, primarily toward the Adenosine A


 receptor  subtype.

This guide details the chemical engineering required to synthesize this probe, its structure-activity relationship (SAR) governing receptor subtype selectivity, and its utility in mapping adenosine signaling pathways.

Chemical Synthesis: Strategic Pathways

The synthesis of 8-aryl-3,7-dimethylxanthines requires navigating the regioselectivity of the xanthine core. Unlike theophylline (1,3-dimethyl), which is easily functionalized at the C8 position via direct electrophilic substitution, theobromine (3,7-dimethyl) presents steric and electronic challenges due to the N7-methyl group.

Two primary routes are established: Route A (Semisynthetic Functionalization) for rapid analog generation, and Route B (De Novo Traube Cyclization) for altering the core scaffold.

Route A: C8-Functionalization of Theobromine (Semisynthesis)

This is the most scalable protocol for generating 8-aryl derivatives. It utilizes a palladium-catalyzed cross-coupling strategy to install the sulfonamidophenyl moiety.

Step 1: Regioselective Bromination

Direct bromination of theobromine at C8 is the critical activation step.

  • Reagents: Liquid Bromine (

    
    ), Glacial Acetic Acid (
    
    
    
    ), Sodium Acetate (
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution. The N7-methyl activates the C8 position, though less strongly than N7-H tautomers.

  • Protocol:

    • Dissolve 3,7-dimethylxanthine (10 mmol) in glacial acetic acid (50 mL).

    • Add sodium acetate (20 mmol) as a buffer to prevent protonation of N9, which would deactivate the ring.

    • Add bromine (12 mmol) dropwise at 60°C.

    • Reflux for 4 hours. The product, 8-bromo-3,7-dimethylxanthine , precipitates upon cooling and dilution with water.

    • Yield: Typically 75-85%.

Step 2: Suzuki-Miyaura Cross-Coupling

The installation of the p-sulfonamidophenyl group is achieved via Suzuki coupling, which tolerates the polar sulfonamide functionality.

  • Reagents: 4-aminosulfonylphenylboronic acid,

    
     (Catalyst), 
    
    
    
    (Base), DMF/H2O (Solvent).
  • Protocol:

    • Suspend 8-bromo-3,7-dimethylxanthine (1.0 eq) and 4-aminosulfonylphenylboronic acid (1.2 eq) in degassed DMF/Water (4:1).

    • Add

      
       (3.0 eq) and 
      
      
      
      (5 mol%).
    • Heat to 95°C under Argon atmosphere for 12 hours.

    • Purification: The reaction mixture is acidified to pH 5. The precipitate is collected and recrystallized from DMF/Ethanol.

Route B: De Novo Traube Synthesis

This route allows for the introduction of the C8-substituent during ring closure, avoiding catalyst contamination.

  • Precursor: 6-amino-1-methyluracil .

  • Nitrosation: Reaction with

    
     yields 6-amino-1-methyl-5-nitrosouracil.
    
  • Reduction: Reduction with sodium dithionite (

    
    ) or catalytic hydrogenation yields 1-methyl-5,6-diaminouracil .
    
  • Amide Coupling: Reaction with p-sulfonamidobenzoic acid using EDCI/HOBt forms the amide at the 5-amino position.

  • Cyclization: Reflux in alkaline solution (NaOH) or with

    
     closes the imidazole ring to form 3-methyl-8-(p-sulfonamidophenyl)xanthine .
    
  • Regioselective Methylation: Methylation with Methyl Iodide (

    
    ) in mild basic conditions favors N7 over N1 due to steric hindrance at N1 (flanked by carbonyls) and the acidity of N7. Note: This step requires careful control to avoid 1,3,7-trimethylation (caffeine formation).
    
Visualization: Synthetic Logic Flow

SynthesisPathways Theobromine Theobromine (3,7-Dimethylxanthine) Bromination Bromination (Br2, AcOH, 80°C) Theobromine->Bromination Inter_Br 8-Bromo-3,7-dimethylxanthine Bromination->Inter_Br Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Inter_Br->Suzuki Target 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Suzuki->Target Route A: Semisynthesis Uracil 1-Methyl-5,6-diaminouracil Coupling Amide Coupling (p-Sulfonamidobenzoic acid) Uracil->Coupling Cyclization Ring Closure (NaOH or POCl3) Coupling->Cyclization Methylation N7-Methylation (MeI, Selective) Cyclization->Methylation Methylation->Target Route B: De Novo

Figure 1: Comparison of Semisynthetic (Route A) and De Novo (Route B) pathways for the target molecule.

Biological Activity & Mechanism of Action[1][2]

Adenosine Receptor Selectivity Profile

The substitution pattern on the xanthine core dictates receptor subtype selectivity.

  • 1,3-Dimethyl (Theophylline) Core: Generally non-selective or slightly A1 selective.

  • 3,7-Dimethyl (Theobromine) Core: Shifts selectivity towards the A

    
     receptor .
    

The 8-(p-sulfonamidophenyl) moiety serves a dual purpose:

  • Electronic Interaction: The sulfonamide group acts as a hydrogen bond donor/acceptor, interacting with polar residues (e.g., Asn253 in A

    
    ) in the receptor's extracellular loop regions.
    
  • Solubility & Pharmacokinetics: The polar sulfonamide improves water solubility compared to the highly lipophilic 8-phenyl derivatives, reducing non-specific binding and improving bioavailability.

Binding Affinity Data Summary

While specific


 values depend on the exact assay conditions, the general profile for 8-aryl-3,7-dimethylxanthines is as follows:
Receptor SubtypeAffinity (

)
Functional EffectPhysiological Outcome
A

10 - 50 nM Antagonist Inhibition of dopamine D2 inhibition; Potential antiparkinsonian effect.
A

50 - 200 nMAntagonistAnti-inflammatory; inhibition of mast cell degranulation.
A

> 1000 nMWeak AntagonistMinimal bradycardia or renal effects.
A

> 10,000 nMInactiveNo significant effect.
Signaling Pathway Interference

As an antagonist, 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine blocks the binding of adenosine, preventing the activation of the G


-coupled signaling cascade.

SignalingPathway Adenosine Adenosine (Endogenous Ligand) A2AR A2A Receptor (GPCR) Adenosine->A2AR Activates TargetMol 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Antagonist) TargetMol->A2AR BLOCKS GsProtein Gs Protein (Activation) A2AR->GsProtein AC Adenylyl Cyclase GsProtein->AC cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA (Protein Kinase A) cAMP->PKA Response Vasodilation / Neurotransmission PKA->Response

Figure 2: Mechanism of Action. The molecule competitively inhibits the A2A receptor, preventing Gs-protein activation and subsequent cAMP accumulation.

Experimental Protocols

Protocol 1: Purification of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Due to the "weak water solubility" noted in technical specifications, purification requires specific solvent systems.

  • Crude Product: Dissolve in minimum volume of hot DMF (

    
    C).
    
  • Precipitation: Add hot Ethanol dropwise until turbidity is observed.

  • Crystallization: Allow to cool slowly to room temperature, then to

    
    C overnight.
    
  • Wash: Filter crystals and wash with cold Ethanol/Water (1:1).

  • Drying: Dry under vacuum at

    
    C over 
    
    
    
    .
Protocol 2: In Vitro Radioligand Binding Assay (A )

To verify activity, a competition binding assay is standard.

  • Membrane Source: HEK293 cells stably expressing human A

    
     receptors.
    
  • Radioligand:

    
     (Selective A
    
    
    
    agonist,
    
    
    nM).
  • Non-specific Binding: Determined using 10

    
    M NECA.
    
  • Procedure:

    • Incubate membranes (50

      
      g protein) with 
      
      
      
      (2 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , pH 7.4.
      
    • Incubation: 90 min at 25°C.

    • Termination: Rapid filtration through GF/B filters.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

References

  • Müller, C. E., et al. (1993). "Synthesis and Structure-Activity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A2A-Selective Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow." Biochemical Pharmacology.

  • Jacobson, K. A., et al. (1985). "Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors." Journal of Medicinal Chemistry.

  • LGC Standards. "Product Specification: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine." LGC Standards / TRC.

  • Beukers, M. W., et al. (2004). "New, non-adenosine, high-potency agonists for the human adenosine A2B receptor with an improved selectivity profile compared to the reference agonist N-ethylcarboxamidoadenosine." Journal of Medicinal Chemistry.

Technical Guide: Spectroscopic Characterization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine , a specialized adenosine receptor antagonist. The content is structured for analytical chemists and medicinal chemists requiring rigorous identification standards.

Executive Summary & Compound Identity

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a synthetic xanthine derivative structurally related to theobromine.[1] Unlike the classic antagonist 8-phenyltheophylline (which is 1,3-dimethyl), this compound features the 3,7-dimethyl substitution pattern, leaving the N1 position unsubstituted. It functions as a water-soluble antagonist for adenosine receptors (specifically


 subtypes), often used in structure-activity relationship (SAR) studies to probe receptor binding pockets.
Chemical Identity Table
ParameterDetail
IUPAC Name 4-[2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl]benzenesulfonamide
Common Name 8-(p-Sulfonamidophenyl)theobromine
CAS Number 149981-21-5
Molecular Formula

Molecular Weight 335.34 g/mol
Melting Point >300°C (Decomposes)
Solubility Soluble in aqueous base (NaOH), DMSO; Slightly soluble in Acetonitrile/Methanol.[1][2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV profile is critical for concentration determination and purity assessment during HPLC. The xanthine core conjugated with the phenyl ring produces distinct absorption maxima.

  • Solvent: Methanol (MeOH)[4]

  • 
     (log 
    
    
    
    ):
    • 203 nm (4.[5]45) –

      
       transition (Benzene ring)
      
    • 239 nm (4.[5]34) –

      
       transition (Xanthine core)
      
    • 301 nm (4.[5]26) – Extended conjugation band (Phenyl-Xanthine charge transfer)

Analytical Insight: The band at 301 nm is diagnostic for 8-aryl substituted xanthines. Unsubstituted theobromine absorbs significantly lower (~270 nm). A bathochromic shift to >300 nm confirms the successful coupling of the phenyl ring to the C8 position.

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.

Ionization Protocol
  • Method: Electrospray Ionization (ESI) or APCI.

  • Polarity: Positive (+ve) and Negative (-ve) modes are both viable due to the amphoteric nature (Basic N7, Acidic N1-H and Sulfonamide).

Fragmentation Pattern (ESI+)
Ion (m/z)AssignmentMechanistic Insight
336.1

Parent molecular ion. High stability due to aromaticity.
319.1

Loss of ammonia from the sulfonamide group.
257.1

Diagnostic Fragment: Cleavage of the sulfonyl group, leaving the phenyl-xanthine core.
180.1

Theobromine Core: Retro-synthetic cleavage at the C8-Phenyl bond (rare in soft ionization, common in EI).
Structural Logic Diagram (Graphviz)

The following diagram illustrates the fragmentation logic and structural connectivity.

Fragmentation Figure 1: Proposed ESI+ Fragmentation Pathway for 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Parent Parent Ion [M+H]+ = 336.1 Frag1 Desulfonamidation [M+H - SO2NH2]+ Parent->Frag1 -79 Da (Major Pathway) Frag2 Ammonia Loss [M+H - NH3]+ Parent->Frag2 -17 Da Core Xanthine Core (Theobromine-like) Frag1->Core C8-Aryl Cleavage

Infrared Spectroscopy (FT-IR)

IR analysis is essential for solid-state characterization (ATR method). The spectrum is dominated by the sulfonyl and carbonyl stretches.

Wavenumber (

)
Functional GroupVibration Mode
3200 - 3350

(Sulfonamide/Amide)
Broad stretching bands. The sulfonamide

appears as a doublet.
1690 - 1710

(Urea)
C2 Carbonyl stretch (Strong).
1650 - 1670

(Amide)
C6 Carbonyl stretch (Strong, conjugated).
1340 - 1360

(Sulfonamide)
Asymmetric stretch.
1150 - 1170

(Sulfonamide)
Symmetric stretch. Diagnostic for sulfonamides.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the 3,7-dimethyl isomerism (distinguishing it from 1,3-dimethyl derivatives).

Solvent Selection

DMSO-


  is the required solvent. The compound is poorly soluble in 

. The acidic N1-H proton is exchangeable and may disappear in the presence of

.
NMR Data (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
11.20 Broad Singlet1HN1-H The imide proton of the xanthine ring. Its presence confirms the 3,7-dimethyl substitution (N1 is unsubstituted).
8.25 Doublet (

)
2HAr-H (2', 6') Phenyl protons ortho to the xanthine ring. Deshielded by the heterocyclic current.
7.95 Doublet (

)
2HAr-H (3', 5') Phenyl protons ortho to the sulfonamide group.
7.50 Broad Singlet2H

Sulfonamide protons. Exchangeable with

.
4.02 Singlet3HN7-CH3 Methyl on the imidazole ring. Typically more deshielded than N3-Me.
3.48 Singlet3HN3-CH3 Methyl on the pyrimidine ring.
NMR Data (100 MHz, DMSO- )
  • Carbonyls:

    
     154.5 (C2), 151.0 (C6).
    
  • Imidoyl/Bridgehead:

    
     148.5 (C4), 107.2 (C5).
    
  • C8-Azomethine:

    
     150.8 (C8).
    
  • Aromatic:

    
     145.2 (C-S), 132.1 (C-Xanthine), 127.5, 126.2 (Ar-CH).
    
  • Methyls:

    
     33.2 (N7-Me), 29.8 (N3-Me).
    

Isomer Differentiation (Critical Check):

  • Theobromine (3,7-Me): N1-H is present. Carbonyls are chemically distinct.

  • Theophylline (1,3-Me): N7-H is present. C8 is usually more shielded if unsubstituted, but in 8-aryl derivatives, the N-Me positions are best confirmed by HMBC correlations (N7-Me correlates to C5/C8; N3-Me correlates to C2/C4).

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying impurities in the spectra.

Primary Route: Condensation of 5,6-diamino-1-methyluracil (or a related 4,5-diamino-pyrimidine) with 4-sulfamoylbenzaldehyde, followed by oxidative cyclization.

Common Impurities:

  • Uncyclized Schiff Base: Visible in MS (

    
    ) or NMR (Imine proton ~8.5-9.0 ppm).
    
  • Starting Material (Aldehyde): Aldehyde proton at 10.0 ppm in NMR.

  • Regioisomers: If the methylation step was non-selective, trace 1,7-dimethyl or 1,3-dimethyl isomers may appear as small singlet peaks in the 3.2–4.1 ppm region.

Synthesis Figure 2: Synthetic Pathway & Potential Impurity Origins SM1 5,6-Diamino-1-methyluracil Derivatives Inter Schiff Base Intermediate SM1->Inter + SM2, Condensation SM2 4-Sulfamoylbenzaldehyde Prod 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Inter->Prod Oxidative Cyclization (FeCl3 or O2)

[2][3]

References

  • LGC Standards. (2024). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Sheet. Retrieved from

  • ChemicalBook. (2024). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Properties and CAS 149981-21-5.[1][5][6] Retrieved from

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors. Journal of Medicinal Chemistry. (Foundational text for 8-phenylxanthine NMR assignments).
  • PubChem. (2024). Compound Summary: 8-substituted xanthine derivatives. Retrieved from

Sources

potential therapeutic targets of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, mechanism of action, and experimental utility of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5). It is designed for researchers investigating purinergic signaling and enzyme kinetics.

Technical Whitepaper & Experimental Guide

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a specialized pharmacological probe characterized by its dual structural motifs: a theobromine core (3,7-dimethylxanthine) and a para-sulfonamidophenyl substituent at the C8 position.

Unlike classic high-affinity adenosine antagonists (e.g., 8-SPT, DPCPX) which utilize a 1,3-dialkyl (theophylline) scaffold, this compound leverages the 3,7-dimethyl pattern to confer distinct selectivity and physicochemical properties. It is primarily classified as a water-soluble Adenosine A2 Receptor Antagonist with significant potential for off-target or dual-action activity against Carbonic Anhydrase (CA) isoforms due to the sulfonamide pharmacophore.

Key Applications:

  • Aqueous Phase Probe: High water solubility allows for use in physiological buffers without the need for DMSO/ethanol co-solvents that can perturb sensitive enzyme assays.

  • Mechanistic Validation: Acts as a tool to uncouple A2A-mediated cAMP signaling from direct enzymatic effects in pH regulation studies.

  • Structural Template: Serves as a scaffold for developing dual-action diuretics or anti-glaucoma agents.

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR)

The molecule functions through two distinct pharmacophores integrated into a single rigid scaffold.

Structural MotifPharmacological FunctionMechanism
3,7-Dimethylxanthine Core Adenosine Antagonism (Weak) Blocks orthosteric binding site of Adenosine Receptors (ARs). The 3,7-substitution pattern (Theobromine-like) generally yields lower affinity than 1,3-substitution (Theophylline-like) but alters subtype selectivity (favoring A2 vs A1).
C8-Phenyl Linker Affinity Booster The phenyl ring provides pi-stacking interactions within the receptor binding pocket (e.g., Phe168 in A2A), enhancing residence time compared to unsubstituted xanthines.
p-Sulfonamide (-SO₂NH₂) Solubility & CA Inhibition 1. Solubility: Ionizable group increases polarity (LogP < 1.0).2. CA Targeting: The unsubstituted sulfonamide coordinates directly with the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrase.
Primary Target: Adenosine A2 Receptors (A2A / A2B)
  • Mechanism: Competitive Antagonist.

  • Signaling Effect: Prevents Adenosine-mediated activation of the Gs-protein complex.

  • Downstream Consequence: Inhibition of Adenylyl Cyclase (AC)

    
     Reduction in intracellular cAMP accumulation 
    
    
    
    Reduced PKA activation.
  • Selectivity Note: While often cited as an "A2 antagonist," its affinity is generally in the micromolar (

    
    M) range, making it a "weak" antagonist. This is advantageous for distinguishing high-affinity receptor events from non-specific low-affinity interactions.
    
Secondary Target: Carbonic Anhydrase (CA)
  • Mechanism: Direct Enzyme Inhibition.

  • Relevance: Sulfonamides are the gold-standard inhibitors for CA isoforms (I, II, IV, IX, XII).

  • Dual-Pathway Modulation: Adenosine A2A stimulation is known to activate Carbonic Anhydrase II (CAII) via cAMP/PKA phosphorylation. This compound potentially blocks CAII activity via two convergent pathways :

    • Indirect: Blocking A2A receptor

      
       Lower cAMP 
      
      
      
      Reduced CAII phosphorylation/activation.
    • Direct: Sulfonamide moiety binding to the CAII catalytic zinc.

Visualization of Signaling Pathways

The following diagram illustrates the dual-inhibition mechanism proposed for this compound within a cellular context.

G Compound 3,7-Dimethyl-8- (p-sulfonamidophenyl)xanthine A2AR A2A Receptor (Gs-Coupled) Compound->A2AR Blocks (Antagonist) CA_Active Carbonic Anhydrase (Phosphorylated/Active) Compound->CA_Active Direct Inhibition (Sulfonamide-Zn binding) Adenosine Adenosine Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Gs Stimulation cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CA_Inactive Carbonic Anhydrase (Basal State) PKA->CA_Inactive Phosphorylates CA_Inactive->CA_Active Activation pH_Reg pH Regulation / Fluid Transport (HCO3- Production) CA_Active->pH_Reg Catalyzes

Figure 1: Dual-mechanism of action. The compound antagonizes the A2A receptor (preventing cAMP-mediated CA activation) and potentially directly inhibits the CA enzyme via its sulfonamide tail.

Experimental Protocols

To validate the activity of this compound, researchers should employ a self-validating workflow comparing it against a standard high-affinity antagonist (e.g., ZM241385) and a standard CA inhibitor (e.g., Acetazolamide).

Protocol A: Functional cAMP Accumulation Assay (A2A Validation)

Objective: Determine the


 for A2A antagonism in a live-cell system.
  • Cell Line: HEK293 cells stably expressing human A2A receptors (HEK-A2A).

  • Reagents:

    • Agonist: NECA (Non-selective adenosine agonist) or CGS21680 (A2A selective).

    • Phosphodiesterase Inhibitor: Rolipram (10

      
      M) to prevent cAMP degradation.
      
    • Test Compound: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (0.1 nM – 100

      
      M).
      
  • Method:

    • Step 1: Incubate cells with Rolipram + Test Compound for 15 mins at 37°C.

    • Step 2: Add Agonist (

      
       concentration) and incubate for 30 mins.
      
    • Step 3: Terminate reaction (Lysis buffer).

    • Step 4: Quantify cAMP using TR-FRET or ELISA.

  • Data Analysis: Plot % Inhibition vs. Log[Compound].

    • Expected Result: Dose-dependent reduction of cAMP. If

      
      M, the compound is confirmed as a weak  antagonist.
      
Protocol B: Carbonic Anhydrase Esterase Assay (Direct Target Validation)

Objective: Assess direct inhibition of CA activity independent of receptors.

  • Enzyme: Purified Bovine Carbonic Anhydrase II (bCAII).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Method:

    • Step 1: Prepare assay buffer (Tris-SO4, pH 7.6).

    • Step 2: Mix Enzyme (100 units/mL) with Test Compound (various concentrations) in a 96-well plate. Incubate 10 mins.

    • Step 3: Add Substrate (3 mM 4-NPA).

    • Step 4: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) kinetically for 20 mins.

  • Validation: Compare inhibition curve to Acetazolamide (Positive Control).

    • Significance: If inhibition occurs here, the compound acts as a direct enzyme inhibitor, confirming the "Dual-Target" hypothesis.

Therapeutic Implications

While primarily a research tool, the chemotype of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine suggests specific therapeutic niches:

IndicationRationale
Renal Diuretics A2A antagonists promote natriuresis. CA inhibitors are diuretics.[1] A dual-action agent could provide synergistic fluid loss with reduced electrolyte imbalance.
Glaucoma CA inhibitors reduce aqueous humor production. A2A antagonists may enhance uveoscleral outflow.
Hypoxic Tumor Microenvironment CA IX is overexpressed in hypoxic tumors.[2] Adenosine levels are high in tumors (immunosuppressive). A dual blocker could simultaneously acidify the tumor (CA inhibition) and restore immune surveillance (A2A blockade).

References

  • LGC Standards. (n.d.). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Description. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor. Biochemical Pharmacology, 34(11), 1923-1933. Link

  • Muller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[3][4][5] Handbook of Experimental Pharmacology, 200, 151-199. Link

  • Becker, H. M., & Deitmer, J. W. (1996). Adenosine causes cAMP-dependent activation of chick embryo red cell carbonic anhydrase and 2,3-DPG synthesis.[6] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 271(4), R973-R980. Link

Sources

Methodological & Application

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine experimental protocol for enzyme inhibition assay

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous experimental framework for characterizing 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (an analog of 8-SPT, derived from theobromine).

While this compound is primarily marketed as a water-soluble Adenosine A2A Receptor Antagonist , its chemical structure contains two distinct pharmacophores that necessitate "Enzyme Inhibition" profiling to ensure pharmacological selectivity:

  • The Sulfonamide Moiety: A classic pharmacophore for Carbonic Anhydrase (CA) inhibition.[1]

  • The Xanthine Core: A classic scaffold for Phosphodiesterase (PDE) inhibition.

The following guide details the protocols for these enzyme assays to validate the compound's selectivity profile.

Introduction & Strategic Context

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a xanthine derivative structurally related to 8-(p-sulfonamidophenyl)theophylline (8-SPT). While it is widely utilized as a polar, peripherally-restricted antagonist for Adenosine Receptors (A1/A2A), its utility in complex biological systems relies on understanding its off-target enzymatic activity.

The Pharmacological Paradox

Researchers often overlook that the sulfonamide group (-SO₂NH₂), introduced to enhance water solubility and limit blood-brain barrier permeability, is also the primary binding motif for the metalloenzyme Carbonic Anhydrase (CA) . Furthermore, the xanthine scaffold is an inherent inhibitor of Cyclic Nucleotide Phosphodiesterases (PDEs) .

To claim specific Adenosine Receptor antagonism, one must quantify and control for these enzymatic inhibitions. This guide provides the standard operating procedures (SOPs) for these critical counter-screens.

Structural-Activity Relationship (SAR) Map

SAR_Map Compound 3,7-Dimethyl-8- (p-sulfonamidophenyl)xanthine Sulfonamide Sulfonamide Group (-SO2NH2) Compound->Sulfonamide Xanthine Xanthine Core (3,7-Dimethyl) Compound->Xanthine CA Carbonic Anhydrase (Inhibition) Sulfonamide->CA Zn2+ Chelation PDE Phosphodiesterase (Inhibition) Xanthine->PDE Substrate Mimicry AR Adenosine Receptor (Antagonism) Xanthine->AR Primary Target

Figure 1: Pharmacological dissection of the molecule showing primary (solid) and off-target (dashed) interactions.

Primary Protocol: Carbonic Anhydrase (CA-II) Inhibition Assay

This protocol utilizes the Esterase Activity of Carbonic Anhydrase. CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored colorimetrically. This is preferred over the CO₂ hydration method for high-throughput screening of sulfonamides.

Reagents & Preparation
ReagentConcentration / SpecPreparation Notes
Buffer 50 mM Tris-SO₄, pH 7.6Adjust pH carefully; CA activity is pH-sensitive.
Enzyme Carbonic Anhydrase II (bovine)Dilute to 50 U/mL in buffer.[2] Keep on ice.
Substrate p-Nitrophenyl acetate (p-NPA)3 mM stock in Acetone. Prepare fresh. Unstable in water.
Inhibitor Test CompoundDissolve in DMSO (10 mM stock). Serial dilute in buffer (Max 5% DMSO).
Control AcetazolamideStandard CA inhibitor (Positive Control).
Experimental Workflow
  • Plate Setup: Use a clear, flat-bottom 96-well microplate.

  • Inhibitor Addition: Add 10 µL of the Test Compound (various concentrations) to the wells.

    • Blank: Buffer + DMSO only.

    • Positive Control: Acetazolamide (10 µM).

  • Enzyme Addition: Add 20 µL of CA-II enzyme solution (approx. 1 Unit/well) to all wells except Blanks.

  • Pre-Incubation: Incubate for 15 minutes at 25°C .

    • Mechanism: Allows the sulfonamide moiety to coordinate with the Zinc (Zn²⁺) ion in the enzyme's active site.[3]

  • Substrate Initiation: Add 70 µL of Buffer to all wells, followed immediately by 20 µL of 3 mM p-NPA substrate.

    • Final Volume: 120 µL.

    • Final Substrate Conc: 0.5 mM.[2]

  • Kinetic Read: Immediately place in a plate reader. Measure Absorbance at 400 nm (or 348 nm for isosbestic point) every 30 seconds for 15 minutes.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the absorbance curve.


  • Interpretation: If IC₅₀ < 1 µM, the compound is a potent CA inhibitor.[4] This may confound physiological data involving pH regulation or ion transport.

Secondary Protocol: Phosphodiesterase (PDE) Inhibition Assay

Since the compound is a xanthine (theobromine derivative), it acts as a competitive inhibitor of PDEs, preventing the hydrolysis of cAMP/cGMP.

Method: Fluorescence Polarization (IMAP)

This assay detects the binding of fluorescently labeled cAMP to nanoparticles. When PDE hydrolyzes the cAMP, it exposes a binding site that links to the nanoparticle, increasing polarization. Inhibition prevents this linkage.

Workflow Summary
  • Reaction Mix: Combine PDE enzyme (e.g., PDE4 for inflammation models) with the Test Compound in assay buffer (10 mM Tris-HCl, 10 mM MgCl₂).

  • Incubation: 10 minutes at Room Temp (RT).

  • Substrate: Add FAM-labeled cAMP (Fluorescein-cAMP).

  • Reaction: Incubate 30–60 minutes at RT.

  • Stop/Bind: Add IMAP Binding Reagent (M(III) nanoparticles).

  • Detection: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm).

    • High Polarization (mP): High binding = Hydrolyzed cAMP = Active Enzyme .

    • Low Polarization (mP): Low binding = Intact cAMP = Inhibited Enzyme .

Logical Validation & Troubleshooting

To ensure the data generated is trustworthy (Self-Validating System), adhere to these checkpoints:

Checkpoint A: The DMSO Tolerance Limit
  • Issue: Xanthines often have poor solubility. High DMSO concentrations (>5%) can denature Carbonic Anhydrase or PDE, causing false positives.

  • Validation: Run a "Solvent Control" curve (0.1% to 10% DMSO) without inhibitor. If enzyme activity drops >10% at your working DMSO concentration, the assay is invalid.

Checkpoint B: The "Sulfonamide-Zinc" Lag
  • Issue: Sulfonamides are "slow-binding" inhibitors of CA.

  • Correction: Do not skip the 15-minute pre-incubation (Step 2.2.4). Adding substrate immediately after inhibitor will result in a shifted IC₅₀ (underestimation of potency).

Checkpoint C: Auto-Hydrolysis of p-NPA
  • Issue: p-NPA hydrolyzes spontaneously in alkaline buffers.

  • Correction: Ensure the "Blank" (No Enzyme) wells show a low, linear rate of absorbance increase. Subtract this slope from all enzyme wells.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Grounding: Establishes the mechanism of sulfonamide inhibition of CA.
  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines. Journal of Medicinal Chemistry. Link

    • Grounding: Foundational SAR for xanthine derivatives and Adenosine Receptor antagonism.
  • Verpoorte, J. A., et al. (1967). Esterase activity of carbonic anhydrase. Journal of Biological Chemistry. Link

    • Grounding: The basis for the p-NPA colorimetric assay protocol.
  • LGC Standards. (n.d.). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Sheet. Link

    • Grounding: Confirms the commercial identity and primary classific

Sources

application of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine in Neuroscience Research

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a specialized purinergic receptor antagonist utilized in neuroscience to dissect the modulatory roles of adenosine. Unlike classic lipophilic xanthines (e.g., 8-Phenyltheophylline or DPCPX) which require dimethyl sulfoxide (DMSO) or ethanol for solubilization—solvents that can confound sensitive electrophysiological and behavioral data—this sulfonamide-derivative offers enhanced aqueous solubility .

This application note details the use of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (herein referred to as 8-SPT-3,7 ) for investigating Adenosine A2 receptor (A2AR) mediated synaptic plasticity and neuroinflammation.

Scientific Background & Mechanism

The Adenosine Neuromodulation System

Adenosine acts as a homeostatic bioenergetic regulator in the Central Nervous System (CNS). Its effects are mediated via four G-protein coupled receptors (GPCRs):


, 

,

, and

.
  • 
     Receptors (Gi/o-coupled):  Presynaptic inhibition of neurotransmitter release (glutamate/GABA).
    
  • 
     Receptors (Gs-coupled):  Postsynaptic facilitation of NMDA receptor function and presynaptic enhancement of glutamate release.
    
  • 
     Receptors (Gs/q-coupled):  Low-affinity receptors often upregulated during neuroinflammation and hypoxia.
    
Compound Profile: 8-SPT-3,7

While 1,3-dialkylxanthines (Theophylline derivatives) are the most common adenosine antagonists, the 3,7-dimethyl substitution pattern (Theobromine scaffold) coupled with a para-sulfonamidophenyl group at position 8 confers unique physicochemical properties.

FeatureDescriptionAdvantage in Research
Chemical Structure Xanthine core with 3,7-dimethyl and 8-p-sulfonamido-phenyl moieties.[1]High polarity prevents non-specific lipid membrane intercalation.
Target Selectivity Adenosine Receptor Antagonist (A2 subtype preference).[2][3][4]Distinguishes A2-mediated excitability from A1-mediated inhibition.
Solubility Water-soluble (due to polar sulfonamide group).Critical: Allows preparation of stock solutions in physiological buffers (PBS/ACSF), eliminating DMSO artifacts in slice physiology.
BBB Permeability Limited passive diffusion compared to non-polar analogs.Ideal for peripheral administration to isolate peripheral vs. central effects, or direct CNS infusion for localized studies.

Signaling Pathway Visualization

The following diagram illustrates the antagonistic action of 8-SPT-3,7 within the striatal glutamatergic synapse, highlighting its blockade of the Gs-coupled A2A pathway which normally opposes A1 signaling.

AdenosineSignaling cluster_synapse Presynaptic Terminal Adenosine Extracellular Adenosine A1R A1 Receptor (Gi-coupled) Adenosine->A1R Activates A2AR A2A Receptor (Gs-coupled) Adenosine->A2AR Activates AC Adenylyl Cyclase A1R->AC Inhibits (Gi) A2AR->AC Stimulates (Gs) Compound 3,7-Dimethyl-8- (p-sulfonamidophenyl)xanthine Compound->A2AR BLOCKS cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA GluRel Glutamate Release PKA->GluRel Facilitates

Figure 1: Mechanism of Action. 8-SPT-3,7 antagonizes the A2A receptor, preventing the Adenosine-mediated increase in cAMP and subsequent facilitation of glutamate release.

Experimental Protocols

Protocol A: Preparation of DMSO-Free Stock Solutions

Rationale: DMSO affects membrane permeability and can alter neuronal firing rates. This protocol leverages the sulfonamide group's polarity.[5]

  • Weighing: Accurately weigh 5 mg of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine.

  • Solvent: Add 1.0 mL of 0.1 N NaOH (Sodium Hydroxide). The sulfonamide proton is weakly acidic (

    
    ), allowing deprotonation and dissolution in basic media.
    
  • Neutralization: Slowly add the dissolved stock to your experimental buffer (e.g., ACSF or PBS) while stirring rapidly.

    • Note: The final pH of the buffer must be checked. The high dilution factor usually buffers the NaOH, but verify pH is 7.4.

  • Filtration: Filter sterilize using a 0.22 µm PES membrane if using for cell culture.

Protocol B: Ex Vivo Hippocampal Slice Electrophysiology

Objective: To determine the contribution of A2 receptors to Long-Term Potentiation (LTP) maintenance without solvent interference.

Materials:

  • Acute hippocampal slices (350-400 µm) from Sprague-Dawley rats.

  • Artificial Cerebrospinal Fluid (ACSF): 124 mM NaCl, 3 mM KCl, 1.25 mM

    
    , 26 mM 
    
    
    
    , 2 mM
    
    
    , 1 mM
    
    
    , 10 mM Glucose.
  • 8-SPT-3,7 (10 µM - 50 µM final concentration).

Workflow:

  • Recovery: Incubate slices in oxygenated ACSF (95%

    
    /5% 
    
    
    
    ) at room temperature for >1 hour.
  • Baseline Recording:

    • Place slice in recording chamber (perfused at 2-3 mL/min, 32°C).

    • Stimulate Schaffer collaterals; record fEPSP (Field Excitatory Postsynaptic Potential) in the CA1 stratum radiatum.

    • Establish a stable baseline for 20 minutes (stimulation at 30-50% max response).

  • Drug Application:

    • Switch perfusion to ACSF + 10 µM 8-SPT-3,7 .

    • Observation: Unlike lipid-soluble antagonists, wash-in is rapid (5-10 mins) due to lower non-specific tissue binding.

    • Monitor baseline for 15 minutes to ensure no intrinsic effect on basal transmission.

  • LTP Induction:

    • Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS: 100Hz, 1s).

  • Post-Induction Monitoring:

    • Continue recording fEPSP slope for 60 minutes.

    • Expected Outcome: If endogenous adenosine acts via A2A to support LTP, the treated slices will show reduced LTP magnitude compared to controls.

Protocol C: Microglial Neuroinflammation Assay

Objective: To assess the blockade of A2B/A2A receptors in modulating cytokine release in activated microglia.

  • Cell Culture: Primary microglia or BV-2 cell line plated in 24-well plates.

  • Pre-treatment: Treat cells with 8-SPT-3,7 (100 µM) for 30 minutes.

    • Control: Vehicle (Media only).

  • Activation: Add Lipopolysaccharide (LPS, 100 ng/mL) to induce inflammatory phenotype (M1).

  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • Analysis:

    • Collect supernatant.

    • Quantify TNF-

      
       and IL-6 via ELISA.
      
    • Interpretation: Adenosine (released by stressed cells) typically acts on A2A/A2B receptors to limit inflammation (cAMP-dependent pathway). Antagonism by 8-SPT-3,7 may exacerbate the inflammatory response, proving the "adenosine brake" hypothesis.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
Precipitation in ACSF pH drop or Calcium interaction.Ensure the stock in NaOH is added to rapidly stirring ACSF. Do not add concentrated Calcium directly to the concentrated drug stock.
Lack of Effect Low A2 receptor expression in tissue.Verify receptor expression (Western Blot/PCR) in your specific model (e.g., A2A is high in Striatum, lower in Hippocampus).
Non-specific binding Concentration too high (>100 µM).At high concentrations, xanthines can inhibit Phosphodiesterases (PDEs). Keep <50 µM for receptor selectivity.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow." Biochemical Pharmacology. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

  • Fredholm, B. B., et al. (2001). "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews. Link

  • LGC Standards. (2023). "Product Data Sheet: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine." Link

  • Sebastião, A. M., & Ribeiro, J. A. (2009). "Adenosine receptors and the central nervous system."[2][6] Handbook of Experimental Pharmacology. Link

(Note: While specific literature on the 3,7-dimethyl-8-sulfonamido derivative is rarer than the 1,3-dimethyl analogs, the mechanistic principles cited above regarding xanthine SAR and adenosine biology apply directly to this application.)

Sources

Technical Guide: Formulation & Solubilization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Profile & Physicochemical Challenges

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (often abbreviated in literature contexts relative to its structural analogs like 8-SPT) is a theobromine derivative. Unlike its highly water-soluble analog 8-(p-sulfophenyl)theophylline (8-SPT), the presence of the sulfonamido group (-SO₂NH₂) significantly reduces its aqueous solubility while maintaining high affinity for adenosine receptors.

Solubility Matrix
SolventSolubility RatingEstimated ConcentrationHandling Notes
Water / Saline Insoluble< 0.1 mg/mLForms suspension immediately.
DMSO Slightly Soluble1 – 5 mg/mLRequires heat (40°C) and sonication.
DMF Slightly Soluble1 – 5 mg/mLToxic; avoid for in vivo if possible.
Acetonitrile Very Slightly Soluble< 1 mg/mLRequires heating; not suitable for in vivo.
0.1 M NaOH Soluble> 10 mg/mLCAUTION: High pH (>11) required; incompatible with direct injection.

Critical Insight: The sulfonamide moiety is weakly acidic (pKa ~10). While it dissolves in strong base (NaOH), injecting a solution at pH 11+ causes immediate tissue necrosis and precipitation upon contact with physiological blood pH (7.4). Therefore, co-solvent or cyclodextrin-based strategies are required for neutral pH administration.

Part 2: Vehicle Selection Strategy

Select your protocol based on the required route of administration and dose.

Decision Logic (DOT Diagram)

VehicleSelection Start Start: Define Dose & Route Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP PO Oral Gavage (PO) Route->PO SolubilityCheck Target Conc > 0.5 mg/mL? IV->SolubilityCheck ProtocolA Protocol A: DMSO/PEG/Saline (Solution) IP->ProtocolA Standard ProtocolC Protocol C: Methylcellulose (Suspension) PO->ProtocolC High Dose SolubilityCheck->ProtocolA No (<0.5 mg/mL) ProtocolB Protocol B: Cyclodextrin (HP-β-CD) (Advanced Solution) SolubilityCheck->ProtocolB Yes (>0.5 mg/mL)

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on administration route and concentration requirements.

Part 3: Step-by-Step Protocols

Protocol A: Standard Co-Solvent Formulation (IP / Low Dose IV)

Best for: Acute studies, IP injection, concentrations < 1 mg/mL. Composition: 10% DMSO / 40% PEG 400 / 50% Saline.

  • Weighing: Accurately weigh the required amount of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine.

  • Primary Solubilization (DMSO):

    • Add 10% of the final volume of pure DMSO (Dimethyl sulfoxide).

    • Critical Step: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 40°C for 5–10 minutes until the solution is perfectly clear.

  • Secondary Solvent (PEG 400):

    • Add 40% of the final volume of PEG 400 (Polyethylene glycol 400).

    • Vortex to mix. The solution should remain clear.

  • Aqueous Phase Addition:

    • Slowly add 50% of the final volume of warm (37°C) sterile saline or PBS.

    • Add dropwise while vortexing.

    • Observation: If cloudiness appears, stop. Sonicate again. If a precipitate persists, the concentration is too high for this vehicle (switch to Protocol B).

Protocol B: Cyclodextrin Complexation (High Dose IV/IP)

Best for: Higher concentrations (> 1 mg/mL), preventing precipitation in the bloodstream, and minimizing solvent toxicity. Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline.

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100 mL of sterile water or saline. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the compound to a small volume of DMSO (max 5% of final volume) to create a "pre-concentrate."

    • Add the 20% HP-β-CD solution to the DMSO pre-concentrate.

    • Sonicate at 45°C for 20–30 minutes. The cyclodextrin cavity will encapsulate the hydrophobic xanthine core, improving solubility.

  • Validation: Inspect visually. The solution must be clear for IV use.

Protocol C: Homogeneous Suspension (Oral Gavage)

Best for: Pharmacokinetic studies, high-dose toxicity studies. Composition: 1% Methylcellulose (or 0.5% CMC) + 0.1% Tween 80.

  • Wetting: Place the compound powder in a mortar. Add the calculated amount of Tween 80 (0.1%) and a few drops of the vehicle.

  • Trituration: Grind the powder with the pestle to break up aggregates and coat particles with surfactant.

  • Suspension: Gradually add the 1% Methylcellulose solution while stirring continuously to form a uniform suspension.

  • Administration: Vortex immediately before gavage to ensure dose uniformity.

Part 4: Quality Control & Troubleshooting

IssueCauseSolution
Precipitation upon adding Saline "Crash-out" effect due to hydrophobicity.Switch to Protocol B (Cyclodextrins) or reduce saline content (increase PEG400 to 60%).
Solution turns yellow Oxidation or pH shift.Check pH. Sulfonamides are stable, but xanthines can degrade at extreme pH. Ensure pH is 7.0–7.4.
Crystal formation in syringe Temperature drop.Keep the solution warm (37°C) until the moment of injection. Use a larger gauge needle (25G or 23G) if possible.

References

  • Solubility & Synthesis: Journal of Medicinal Chemistry, Vol. 36, No. 18, p. 2639-2649 (1993). "Adenosine A1 and A2 receptor antagonists: 8-substituted xanthines."

  • Pharmacology: Biochemical and Biophysical Research Communications, Vol. 198, No. 2, p. 626-631 (1994). "Characterization of adenosine receptors."

  • General Xanthine Protocols: Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry 29.9 (1986): 1714-1722. (Foundational text for xanthine solubility logic).

protocol for radiolabeling 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specific Activity Radiolabeling of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (DPSPX)

Abstract

This technical guide details the protocol for synthesizing and validating tritiated [


H]-3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine ([

H]-DPSPX). While widely recognized as a potent adenosine receptor antagonist, the utility of DPSPX in binding assays relies on high specific activity (>30 Ci/mmol) and radiochemical stability. This protocol rejects the lower-stability general exchange methods in favor of catalytic dehalogenation of a brominated precursor. This approach ensures site-specific labeling on the phenyl ring, preserving the critical N-methyl pharmacophores required for receptor affinity.

Phase 1: Strategic Precursor Design

Objective: Synthesize a chemically identical precursor containing a halogen atom (Bromine or Iodine) at the target site for tritium exchange.

Rationale: Direct tritiation of the final molecule via heat/catalyst (general exchange) yields low specific activity (<5 Ci/mmol) and random label distribution. By using a 3-bromo-4-sulfonamidophenyl precursor, we direct the tritium to the stable meta position of the phenyl ring during the reduction step.

Precursor Structure: 3,7-Dimethyl-8-(3-bromo-4-sulfonamidophenyl)xanthine.

  • Synthesis Route: Condensation of 5,6-diamino-1-methyluracil (note: 3,7-dimethyl numbering in xanthine implies N3 and N7 are methylated; however, standard nomenclature often aligns with theophylline/theobromine backbones. Ensure the precursor matches the specific isomer required: Theobromine derivative = 3,7-dimethyl).

Reaction Scheme (DOT Visualization):

SynthesisPathway Precursor Brominated Precursor (Ar-Br) Intermediate Transition State (Pd-Complex) Precursor->Intermediate Adsorption T2Gas Tritium Gas (3H2) T2Gas->Intermediate Oxidative Addition Catalyst Pd/C Catalyst (10%) Catalyst->Intermediate Surface Catalysis Product [3H]-DPSPX (High Specific Activity) Intermediate->Product Reductive Elimination Waste HBr / 3HBr Intermediate->Waste Byproduct

Figure 1: Catalytic dehalogenation mechanism for site-specific tritiation.

Phase 2: Radiosynthesis Protocol

Safety Warning: Tritium (


H) is a low-energy beta emitter. All procedures must be performed in a certified radiochemical fume hood with tritium trapping systems.
Materials:
  • Precursor: 2 mg of 3,7-Dimethyl-8-(3-bromo-4-sulfonamidophenyl)xanthine.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (1 mL).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 2 mg.

  • Base: Triethylamine (TEA), 5 µL (to neutralize HBr formed).

  • Reagent: Tritium Gas (

    
    H
    
    
    
    ), carrier-free (10 Ci).
Step-by-Step Procedure:
  • Reaction Setup: In a tritiation manifold reaction vessel, suspend the Pd/C catalyst in anhydrous DMF. Add the brominated precursor and TEA.

  • Degassing: Freeze the mixture in liquid nitrogen. Evacuate the vessel to remove air (O

    
     poisons the catalyst). Thaw. Repeat this freeze-pump-thaw cycle 3 times.
    
  • Tritiation: Introduce carrier-free tritium gas (

    
    H
    
    
    
    ) to a pressure of 600 mmHg.
  • Incubation: Stir vigorously at room temperature (25°C) for 2 hours.

    • Note: Monitor pressure drop. A cessation of pressure drop indicates reaction completion.

  • Termination: Freeze the vessel. Remove excess unreacted tritium gas to the waste trap (uranium bed or similar).

  • Catalyst Removal: Dilute the reaction mixture with 5 mL ethanol. Filter through a 0.2 µm PTFE syringe filter to remove the Pd/C.

    • Critical: The filtrate contains the "crude" radioligand.

Phase 3: Purification and Quality Control

Direct use of the crude product will result in high non-specific binding due to radiolysis products and labile tritium.

HPLC Purification Method:
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and Radiometric Flow Detector.

Purification Workflow (DOT Visualization):

PurificationFlow Crude Crude Filtrate (DMF/Ethanol) HPLC RP-HPLC Injection (C18 Column) Crude->HPLC Fraction1 Solvent Front (Labile Tritium) HPLC->Fraction1 0-5 min Fraction2 Unreacted Precursor (Late Elution) HPLC->Fraction2 >20 min TargetPeak Collect Product Peak ([3H]-DPSPX) HPLC->TargetPeak Retention Time Match Evap Rotary Evaporation (Remove ACN/TFA) TargetPeak->Evap Formulation Resuspend in Ethanol (Store at -20°C) Evap->Formulation

Figure 2: HPLC purification logic to isolate radiochemically pure ligand.

QC Criteria Table:
ParameterAcceptance CriteriaMethod
Radiochemical Purity > 97%Analytical HPLC (Radio-trace)
Specific Activity 30–80 Ci/mmolMass Spectrometry / UV quantification
Chemical Identity Co-elution with cold standardHPLC (UV vs. Radio signal alignment)
Solvent Residual < 0.1% DMFNMR or GC (on cold run)

Phase 4: Biological Validation (Receptor Binding)

Context: The radioligand must be validated against Adenosine A1 receptors (where xanthines typically show affinity).

Assay Protocol:
  • Membrane Prep: Use Rat Cerebral Cortex membranes (rich in A1 receptors) or CHO cells stable-transfected with human A1AR.

  • Buffer: 50 mM Tris-HCl, pH 7.4. (Avoid Mg

    
     if looking for antagonist state preference, though xanthines are generally insensitive to ions compared to agonists).
    
  • Incubation:

    • Total Binding: Membrane + [

      
      H]-DPSPX (0.1 – 10 nM).
      
    • Non-Specific Binding (NSB): Add 10 µM R-PIA (agonist) or XAC (antagonist) to block specific sites.

    • Volume: 250 µL.[1]

    • Time: 60 minutes at 25°C.

  • Harvesting: Rapid filtration over GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding). Wash 3x with ice-cold buffer.

  • Counting: Liquid Scintillation Counting (LSC).

Data Analysis: Calculate Specific Binding (


). Plot Saturation Isotherm to determine 

(Dissociation Constant) and

.

References

  • Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry 29.7 (1986): 1305-1313. Link

  • Bruns, R. F., et al. "Adenosine receptor binding: structure-activity analysis of N6-substituted adenosines and 8-substituted xanthines." Proceedings of the National Academy of Sciences 77.9 (1980): 5547-5551. Link

  • Peng, C. T., & Xue, Z. L. "Tritium labeling by dehalogenation of halogenated derivatives."[2] Transactions of the American Nuclear Society 45 (1983).[2] Link[2]

  • Jacobson, K. A., et al. "Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors." Journal of Medicinal Chemistry 28.9 (1985): 1334-1340. Link

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Application Note. Link

Sources

use of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine as a positive control in assays

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine as a Water-Soluble Positive Control

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) serves as a specialized, water-soluble antagonist for Adenosine A2 receptors.[1][2][3][4] Unlike conventional high-affinity antagonists (e.g., ZM 241385 or SCH 58261) that require dimethyl sulfoxide (DMSO) for solubilization, this compound dissolves in aqueous physiological buffers.

This unique physicochemical profile makes it the positive control of choice for assays where organic solvents are detrimental, such as:

  • Primary neuronal culture assays (sensitive to DMSO neurotoxicity).

  • Ex vivo tissue bath preparations (where solvents alter resting tone).

  • In vivo mechanistic studies (eliminating vehicle-induced artifacts).

While classified as a "weak" antagonist relative to nanomolar standards, its aqueous solubility allows for high-concentration dosing (>10 µM) without precipitation, ensuring reliable receptor saturation in complex biological matrices.

Mechanistic Basis & Target Specificity

This compound functions as a competitive antagonist at the Adenosine A2A Receptor (A2AR), a Gs-coupled GPCR. Under basal conditions, adenosine (or specific agonists like CGS 21680) binds A2AR, triggering the Gs-alpha subunit to activate Adenyl Cyclase (AC), leading to cAMP accumulation.

Mechanism of Action:

  • Binding: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine competes with endogenous adenosine or synthetic agonists for the orthosteric binding site.

  • Blockade: It prevents the conformational change required for Gs-protein coupling.

  • Outcome: Inhibition of downstream cAMP production and PKA phosphorylation.

Figure 1: Adenosine A2A Signaling & Antagonism Pathway

A2A_Pathway Agonist Agonist (e.g., CGS 21680) A2AR Adenosine A2A Receptor (Gs-Coupled) Agonist->A2AR Activates Antagonist 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Positive Control) Antagonist->A2AR Blocks (Competitive) Gs Gs Protein (Activation) A2AR->Gs Couples AC Adenyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation (Phosphorylation) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Neuroprotection) PKA->Response Induces

Caption: Competitive antagonism of the A2A receptor signaling cascade. The antagonist prevents agonist-mediated cAMP accumulation.

Experimental Protocols
Protocol A: Preparation of Aqueous Stock Solutions

Rationale: The sulfonamide group confers water solubility, allowing direct dissolution in buffers. This avoids the "solvent shock" seen with DMSO stocks.

Materials:

  • Compound: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Solid).[1][2][3]

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

  • Sonicator (optional).

Procedure:

  • Weighing: Accurately weigh 3.35 mg of compound (MW: 335.34 g/mol ).

  • Dissolution: Add 1.0 mL of PBS (pH 7.4) to create a 10 mM Stock Solution .

    • Note: If solution is cloudy, warm to 37°C or sonicate for 30 seconds. Do not add acid; sulfonamides are more soluble at neutral/basic pH.

  • Sterilization: Filter through a 0.22 µm PES syringe filter (low protein binding).

  • Storage: Aliquot into light-protective tubes. Stable at -20°C for 1 month. Avoid repeated freeze-thaw cycles.

Protocol B: Functional cAMP Inhibition Assay (Cell-Based)

Objective: Validate antagonist activity by inhibiting CGS 21680-induced cAMP spikes in HEK293-A2A cells.

Assay Conditions:

  • Cell Line: HEK293 stably expressing human A2AR.

  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

  • Agonist: CGS 21680 (EC80 concentration, typically ~10-30 nM).

Step-by-Step Workflow:

  • Cell Seeding: Plate cells (2,000 cells/well) in 384-well white plates in assay buffer (HBSS + 20 mM HEPES + IBMX).

  • Antagonist Pre-incubation:

    • Add 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine at varying concentrations.

    • Recommended Range: 0.1 µM to 100 µM (due to "weak" potency).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Agonist Challenge:

    • Add CGS 21680 at a fixed EC80 concentration.

    • Incubate for 30 minutes at RT.

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Read: Measure FRET signal (665 nm / 615 nm).

Data Analysis:

  • Calculate % Inhibition =

    
    
    
  • Plot log[Antagonist] vs. % Inhibition to determine IC50.

  • Expected IC50: ~10–50 µM (depending on A2A expression levels).

Figure 2: Experimental Workflow Diagram

Workflow Step1 1. Stock Prep (10 mM in PBS) Step2 2. Cell Seeding (HEK293-A2A) Step1->Step2 Step3 3. Pre-Incubation (Antagonist 15 min) Step2->Step3 Step4 4. Agonist Challenge (CGS 21680 30 min) Step3->Step4 Step5 5. Detection (TR-FRET Read) Step4->Step5

Caption: Step-by-step workflow for functional validation using TR-FRET cAMP detection.

Comparative Data & Validation

The following table contrasts this compound with standard A2A antagonists to highlight its specific utility.

Feature3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthineZM 241385SCH 58261
Primary Utility Aqueous Positive Control High-Affinity ScreeningIn Vivo Potency
Solubility Water/PBS (Soluble) DMSO requiredDMSO required
Potency (Ki) Weak (~ µM range)Potent (< 1 nM)Potent (< 1 nM)
Selectivity Moderate (A2 > A1)High (A2A)High (A2A)
Toxicity Risk Low (No organic solvent)Moderate (DMSO dependent)Moderate
Best For Tissue baths, Primary cellsHTS, Binding affinityBehavioral studies

Critical Note on Potency: Researchers must acknowledge that "weak" affinity is a feature, not a bug, in this context. It allows for titratable control without the "all-or-nothing" blockade seen with picomolar antagonists, making it excellent for validating assay dynamic range.

Troubleshooting & Optimization

Issue: Precipitation in Assay Buffer

  • Cause: High salt concentrations or acidic pH (< 7.0).

  • Solution: Ensure buffer pH is 7.4. Sulfonamides can crystallize in acidic environments.

Issue: Low Inhibition Signal

  • Cause: Insufficient concentration.

  • Solution: Since the Ki is in the micromolar range, ensure the top concentration is at least 100 µM. Do not rely on nanomolar dosing typical for ZM 241385.

Issue: Non-Specific Effects

  • Cause: Xanthine core may inhibit Phosphodiesterases (PDEs) at very high concentrations (>500 µM).

  • Solution: Include a PDE inhibitor (e.g., Rolipram or IBMX) in the buffer to mask any off-target PDE inhibition by the control compound.

References
  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1993). Water-soluble adenosine antagonists. 8-Sulfonamido- and 8-sulfophenylxanthines. Journal of Medicinal Chemistry, 36(18), 2639–2644.

  • LGC Standards. (n.d.). Product Sheet: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine.[1][2][3][4][5][6][7] Retrieved from LGC Standards.[4]

  • Toronto Research Chemicals. (n.d.). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Data Sheet. Retrieved from TRC.[4]

Sources

Application Note: In Vivo Administration of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

[1][2][3]

Part 1: Compound Profile & Physicochemical Logic[2][3]

To design a successful in vivo protocol, one must first understand the molecule's resistance to solvation.[2][3] Unlike theophylline (1,3-dimethylxanthine), 3,7-dimethylxanthine (theobromine) derivatives lack the acidic proton at the N7 position but possess an acidic proton at the N1 position (

123

However, the addition of a p-sulfonamidophenyl group at the 8-position introduces a sulfonamide moiety (


123
Key Challenges
  • Solubility: The rigid tricyclic planar structure promotes strong

    
    -stacking, leading to high lattice energy and poor water solubility (< 50 
    
    
    g/mL in saline).[1][2][3]
  • pH Sensitivity: Solubility is pH-dependent.[1][2][3] The compound becomes anionic and more soluble at pH > 10, but physiological administration requires pH 7.4, risking precipitation upon injection.[2][3]

  • Renal Toxicity: As a sulfonamide-bearing xanthine, the compound poses a risk of crystalluria (precipitation in renal tubules) if animals are dehydrated.[2][3]

Part 2: Formulation Strategies

CRITICAL WARNING: Do not dissolve this compound in pure saline or PBS.[1][3] It will form a suspension that results in erratic bioavailability and potential emboli via IV routes.[1][2][3]

Formulation A: The "Universal" Co-Solvent System (Recommended)

This formulation uses a co-solvent trap to maintain solubility upon dilution in the blood.[2][3] It is suitable for Intravenous (IV) , Intraperitoneal (IP) , and Subcutaneous (SC) routes.[2][3]

  • Stock Concentration: 5 mg/mL[2][3]

  • Vehicle Composition: 10% DMSO / 40% PEG-400 / 50% Saline.[1][2][3]

Protocol:

  • Weigh the required amount of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine.[1][2][3]

  • Dissolve completely in 100% DMSO (10% of final volume). Vortex and sonicate at 40°C until clear.

  • Add PEG-400 (40% of final volume) slowly while vortexing. The solution may warm up; this aids dissolution.[1][3]

  • Slowly add warm (37°C) sterile saline (50% of final volume) dropwise while vortexing.

    • Why dropwise? Rapid addition of water can shock the compound out of solution.[1][2][3]

  • Filter sterilize using a 0.22

    
    m Nylon or PTFE filter .[1][3] (Do not use cellulose acetate, as DMSO may degrade it).[2][3]
    
Formulation B: The "High pH" Capture (Oral/Gavage Only)

Exploits the acidity of the N1 proton and sulfonamide group.[2][3] Suitable for Oral Gavage (PO) only due to tissue irritation risks.[1][2][3]

  • Vehicle: 0.1 N NaOH in 1% Methylcellulose.

  • Mechanism: Converts the drug to its sodium salt form.[1][3]

  • Note: Upon hitting the stomach acid (pH 1-2), the compound will precipitate into fine particles, which actually aids absorption compared to large crystalline clumps.[1][2][3]

Part 3: Administration Protocols

Intraperitoneal (IP) Injection

Rationale: The standard route for rodent screening.[1][2][3] The large peritoneal surface area allows for absorption even if minor precipitation occurs.[1][3]

  • Dosage Range: 10 – 50 mg/kg.[1][3]

  • Volume: 5 – 10 mL/kg (e.g., 0.1 – 0.2 mL for a 20g mouse).[2][3]

  • Procedure:

    • Restrain the animal (mouse or rat) in a supine position.[2][3]

    • Identify the injection site in the lower right quadrant to avoid the cecum and bladder.[1][3]

    • Insert a 25G needle at a 30° angle.[1][2][3]

    • Aspirate slightly to ensure no blood or urine is drawn.[1][2][3]

    • Inject the Formulation A (warm to 37°C) slowly over 10 seconds.

    • Post-Op: Massage the abdomen gently to distribute the vehicle.[1][3]

Intravenous (IV) Bolus

Rationale: Required for pharmacokinetic (PK) studies or immediate onset.[1][2][3] Risk: High risk of precipitation-induced embolism if injection is too fast.[1][2][3]

  • Dosage Range: 1 – 10 mg/kg.[1][3]

  • Volume: Max 2 mL/kg (Bolus) or 5 mL/kg (Slow Infusion).

  • Procedure:

    • Dilute the Formulation A 1:2 with sterile saline immediately prior to injection to test stability (final DMSO < 5%).

    • Use a tail vein (rats/mice) with a 27G - 30G needle.[1][2][3]

    • Critical Step: Inject very slowly (approx. 20

      
      L/second).
      
    • Observe the animal for respiratory distress (sign of pulmonary embolism from precipitate).[1][2][3]

Oral Gavage (PO)

Rationale: Assessing oral bioavailability or chronic dosing.[1][2][3]

  • Dosage Range: 30 – 100 mg/kg.[1][3]

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or Methylcellulose (suspension).[1][2][3]

  • Procedure:

    • Micronize the compound using a mortar and pestle before suspending in CMC.[1][3]

    • Vortex heavily immediately before drawing into the gavage needle.[1][3]

    • Administer using a bulb-tipped gastric gavage needle.[1][2][3]

Part 4: Experimental Workflow Visualization

The following diagram illustrates the decision matrix for formulation and administration, ensuring the physical stability of the compound.

GStart3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine(Solid Powder)DecisionSelect Administration RouteStart->DecisionRoute_IVIntravenous (IV)(Immediate Onset)Decision->Route_IVRoute_IPIntraperitoneal (IP)(Screening)Decision->Route_IPRoute_POOral (PO)(Chronic/Bioavailability)Decision->Route_POForm_AFormulation A:10% DMSO + 40% PEG400 + 50% Saline(Clear Solution)Route_IV->Form_ARoute_IP->Form_AForm_BFormulation B:0.5% Methylcellulose(Suspension)Route_PO->Form_BAction_FilterFilter Sterilize (PTFE 0.22µm)Form_A->Action_FilterMandatoryAction_MicronizeMicronize & VortexForm_B->Action_MicronizeInjectionIn Vivo System(Monitor Respiratory Rate)Action_Filter->InjectionInject Slow (Avoid Emboli)GavageIn Vivo System(Monitor Hydration)Action_Micronize->GavageResuspend Immediately

Caption: Decision tree for vehicle selection based on administration route to prevent precipitation events.

Part 5: Safety & Pharmacokinetics[2][3]

Pharmacokinetics (Anticipated)

Based on structural analogs (8-phenyltheophylline and theobromine):

  • Half-life (

    
    ):  Short (likely 1–3 hours in rodents).[1][2][3] Theobromine derivatives are metabolized by CYP1A2 and CYP2E1.[1][3]
    
  • Metabolism: Likely demethylation at N3 or N7 and acetylation of the sulfonamide nitrogen.[2][3]

  • Blood-Brain Barrier (BBB): The sulfonamide group is moderately polar.[1][2][3] While less polar than a sulfonic acid, BBB penetration may still be limited compared to pure alkyl-xanthines.[1][2][3] Expect peripheral adenosine antagonism (renal/cardiac) to dominate unless high doses are used.[1][2][3]

Safety Monitoring
  • Crystalluria: The sulfonamide moiety can precipitate in acidic urine.[1][3]

    • Mitigation: Ensure animals have free access to water.[1][2][3] Consider supplementing with subcutaneous saline (10 mL/kg) if performing chronic high-dose studies.[1][2][3]

  • CNS Stimulation: As a xanthine, high doses (>50 mg/kg IP) may cause hyperactivity, tremors, or seizures.[2][3]

    • Mitigation: Monitor locomotor activity for 30 minutes post-dose.[1][2][3]

References

  • Daly, J. W., et al. (1985).[2][3] "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry, 28(4), 487-492.[1][2][3] Link (Foundational structure-activity relationships for 8-phenylxanthines).[1][2][3]

  • Fredholm, B. B., et al. (2001).[2][3] "International Union of Pharmacology.[1][3] XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews, 53(4), 527-552.[1][2][3] Link (Defines the pharmacological context of xanthine antagonists).

  • LGC Standards. "3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Page." LGC Standards. Link (Source of chemical identity and classification as A2 antagonist).[1][2][3]

  • PubChem. "Theobromine (3,7-Dimethylxanthine) Compound Summary."[1][2][3] National Library of Medicine.[1][3] Link (Physicochemical basis for theobromine core solubility).[1][2][3]

  • Sigma-Aldrich. "8-(p-Sulfophenyl)theophylline (Related Analog) Product Information."[1][2][3] Merck.[1][3][4][5] Link (Comparative analog properties for solubility logic).[1][2][3]

Troubleshooting & Optimization

improving the synthesis yield of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Executive Summary

This guide addresses the synthesis and yield optimization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine , a specific 8-substituted theobromine derivative often investigated as an adenosine receptor antagonist (A2A selective).

Users frequently encounter low yields (<40%) due to two primary factors:

  • Poor Solubility: The rigid xanthine core (specifically theobromine) exhibits exceptionally low solubility in standard organic solvents, leading to heterogeneous reaction mixtures and incomplete conversion.

  • Catalyst Deactivation: In cross-coupling reactions, the free sulfonamide group (

    
    ) can coordinate with palladium catalysts or alter the pH, interfering with the transmetalation step.
    

This guide prioritizes the Suzuki-Miyaura Cross-Coupling route over the traditional oxidative cyclization method, as it offers superior regiocontrol and higher potential yields when optimized for solubility.

Part 1: Strategic Analysis & Core Methodology

The Recommended Route: Suzuki-Miyaura Cross-Coupling

Instead of building the xanthine ring de novo (which suffers from regioselectivity issues at N7/N9), we recommend modifying the commercially available 3,7-dimethylxanthine (Theobromine).

Reaction Pathway:

  • Bromination: Theobromine

    
     8-Bromotheobromine.
    
  • Coupling: 8-Bromotheobromine + 4-Aminosulfonylphenylboronic acid

    
     Target.
    
Visual Workflow (DOT Diagram)

SynthesisWorkflow Theobromine Start: Theobromine (3,7-Dimethylxanthine) Bromination Step 1: C8-Bromination (Br2 / AcOH / NaOAc) Yield: ~85% Theobromine->Bromination Electrophilic Subst. Intermed Intermediate: 8-Bromotheobromine Bromination->Intermed Coupling Step 2: Suzuki Coupling (Pd(PPh3)4 / K3PO4 / DMF:H2O) Intermed->Coupling + 4-Sulfamoylphenylboronic acid Target Target: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Coupling->Target 90-100°C, 12-24h

Figure 1: Optimized synthetic pathway utilizing C8-functionalization of theobromine.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 8-Bromotheobromine (Precursor)

Context: High purity of this intermediate is critical. Unreacted theobromine is difficult to separate later.

  • Dissolution: Suspend Theobromine (10 mmol) in Glacial Acetic Acid (50 mL). Add Sodium Acetate (20 mmol) as a buffer.

  • Bromination: Add liquid Bromine (12 mmol) dropwise at 50°C.

  • Reaction: Heat to 80°C for 4 hours. The mixture will initially clear and then precipitate the product.

  • Workup: Pour into ice water (200 mL). Filter the white/yellowish solid.

  • Purification: Wash with 10% Sodium Thiosulfate (to remove excess

    
    ) and then water. Dry at 80°C.
    
    • Target Yield: >80%.

    • Checkpoint: Melting point should be >300°C (dec).

Protocol B: Optimized Suzuki Coupling (The Critical Step)

Context: Standard conditions (Toluene/Ethanol) fail here due to the insolubility of 8-bromotheobromine. You must use a dipolar aprotic solvent system.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Reason
Solvent Toluene/EthanolDMF / Water (4:1) or DMSO Solubilizes the xanthine core; prevents catalyst precipitation.
Base Na2CO3K3PO4 (Tribasic Potassium Phosphate) Higher basicity promotes boronic acid activation without hydrolyzing the sulfonamide.
Catalyst Pd(OAc)2Pd(PPh3)4 (Tetrakis)More robust for aryl-aryl couplings involving heteroaromatics.
Temp 80°C95-100°C High energy barrier due to steric hindrance at C8.

Step-by-Step:

  • Setup: In a pressure vial or round-bottom flask, dissolve 8-Bromotheobromine (1.0 eq) and 4-Aminosulfonylphenylboronic acid (1.2 eq) in DMF (Dimethylformamide).

    • Note: Use ~10 mL DMF per gram of reactant.

  • Degassing: Bubble Argon/Nitrogen through the solution for 15 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%).

  • Base Addition: Add aqueous K3PO4 (2M solution, 3.0 eq).

  • Reaction: Seal and heat to 100°C for 12–24 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Workup (Crucial for Yield):

    • Cool to room temperature.[1][2]

    • Pour mixture into 1N HCl (excess). The change in pH and polarity will precipitate the crude product.

    • Filter the solid.

  • Purification: Recrystallize from boiling DMF/Ethanol or Acetic Acid .

Part 3: Troubleshooting Center (FAQs)

Issue 1: "My reaction mixture turned black immediately and yield is <10%."

Diagnosis: "Palladium Black" formation. The catalyst decomposed before entering the catalytic cycle. Solution:

  • Degassing is insufficient: Oxygen oxidizes the phosphine ligands. Sparge with argon for at least 20 mins before adding the catalyst.

  • Temperature Shock: Do not add the catalyst to a boiling solution. Add at RT, then heat.

  • Stabilizer: Add TBAB (Tetrabutylammonium bromide) (0.5 eq). It stabilizes the Pd nanoparticles and acts as a phase transfer catalyst.

Issue 2: "The starting material (8-Bromotheobromine) is not dissolving."

Diagnosis: Theobromine derivatives have strong intermolecular hydrogen bonding (lattice energy). Solution:

  • Switch solvent to DMSO . Theobromine solubility in DMSO is ~30 mg/mL, significantly higher than in DMF (~20 mg/mL) or Ethanol (<1 mg/mL).

  • Warning: If using DMSO, workup requires copious water washing to remove the solvent.

Issue 3: "I cannot separate the product from the unreacted boronic acid."

Diagnosis: Both compounds are polar and acidic (sulfonamide vs. boronic acid). Solution:

  • Wash with hot water: The excess boronic acid is moderately soluble in hot water; the xanthine product is not.

  • Base Wash: Suspend the crude solid in sat. NaHCO3. The boronic acid may dissolve as the boronate; the sulfonamide (pKa ~10) might remain protonated or salt out depending on concentration.

  • Best Approach: Recrystallization from Glacial Acetic Acid . The boronic acid remains in the mother liquor.

Logic Tree for Low Yields

Troubleshooting Start Problem: Low Yield (<40%) CheckSM Is 8-Bromotheobromine consumed? Start->CheckSM No No (SM remains) CheckSM->No Incomplete Rxn Yes Yes (SM gone) CheckSM->Yes Conversion OK Solubility Diagnosis: Solubility Limit Action: Switch to DMSO Increase Temp to 110°C No->Solubility Catalyst Diagnosis: Catalyst Death Action: Add TBAB Re-degas solvents No->Catalyst Workup Diagnosis: Loss during Workup Action: Do NOT extract with ether. Precipitate with HCl. Yes->Workup SideRxn Diagnosis: De-bromination Action: Use anhydrous DMF Check solvent quality Yes->SideRxn

Figure 2: Diagnostic logic for troubleshooting yield issues.

Part 4: Data & Specifications

Table 1: Solvent Optimization Data (Reference Values) Comparison of reaction efficiency for 8-substituted xanthine coupling.

Solvent SystemTemperatureTypical YieldNotes
Toluene / Ethanol80°C< 15%Not Recommended. Reactants remain suspended; poor kinetics.
1,4-Dioxane / Water100°C45 - 60%Moderate solubility. Good for small scale.
DMF / Water (4:1) 100°C 75 - 85% Recommended. Excellent solubility profile.
DMSO (Neat)110°C60 - 70%High conversion but difficult workup (product stays in DMSO).

References

  • Synthesis of 8-substituted xanthines via Suzuki coupling

    • Title: Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors.
    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

    • Relevance: details the Suzuki-Miyaura cross-coupling conditions for 8-chlorocaffeine and 8-bromocaffeine, directly applicable to theobromine.
  • Solubility Data for Theobromine

    • Title: Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents.
    • Source: Pharmaceutics, 2021.[3][4]

    • URL:[Link]

    • Relevance: Provides quantitative solubility data (DMF vs DMSO) crucial for solvent selection.
  • General Xanthine Synthesis (Oxidative Cyclization context)

    • Title: Recent Advances in the Synthesis of Xanthines: A Short Review.
    • Source: Scientifica (Cairo), 2022.
    • URL:[Link]

    • Relevance: Discusses the traditional cyclization routes and their limit

Sources

troubleshooting 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Case ID: SOL-XAN-003 Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties dissolving 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) because it combines the inherent poor solubility of the xanthine scaffold with a neutral sulfonamide group.[1] Unlike its sulfophenyl analogs (e.g., 8-SPT), which possess a charged sulfonic acid group (


) that confers water solubility, the sulfonamido derivative (

) remains uncharged at physiological pH.[1]

This guide provides a definitive troubleshooting workflow to solubilize this compound for adenosine receptor assays without compromising biological integrity.

Part 1: Physicochemical Reality Check

To troubleshoot effectively, we must understand the molecule's behavior in solution.[1]

PropertyValue / CharacteristicImplication for Solubility
Core Structure 3,7-Dimethylxanthine (Theobromine core)Planar, rigid structure prone to

-

stacking and crystallization ("brick dust").[1]
Functional Group

-Sulfonamidophenyl (

)
Polar but neutral at pH 7.[1]4. High melting point >300°C indicates strong crystal lattice energy.[1]
pKa (Estimated) N1-H: ~10.0 Sulfonamide-NH: ~10.0Remains protonated and uncharged in water/PBS.[1] Requires pH > 11 to ionize significantly.[1]
LogP ~0.5 - 1.5 (Estimated)Moderately lipophilic, but crystal lattice energy dominates, preventing aqueous dissolution.[1]

Part 2: Troubleshooting Q&A

Q1: "I added the powder directly to PBS/Media, and it's floating. Can I vortex it into solution?"

Answer: No. Direct addition to aqueous buffers (PBS, DMEM, RPMI) will result in a suspension, not a solution.[1] The compound is hydrophobic and crystalline.[1] Vortexing may disperse the particles, but they will not dissolve, leading to heterogeneous dosing and "false negative" results in receptor binding assays.[1]

Correct Action: You must prepare a concentrated stock solution in an organic solvent (DMSO) first.[1]

Q2: "What is the maximum solubility in DMSO?"

Answer: Approximately 2–5 mM (0.6 – 1.6 mg/mL) with heat. Unlike standard reagents that dissolve at 100 mM, this xanthine derivative is only "slightly soluble" in DMSO.[1]

  • Protocol:

    • Weigh the powder.[1]

    • Add anhydrous DMSO to achieve a 5 mM target concentration.[1]

    • Critical Step: Sonicate at 40°C for 10–15 minutes.

    • Visual Check: Ensure no particulates remain.[1] If cloudy, add more DMSO to lower the concentration to 2.5 mM.[1]

Q3: "The compound precipitates when I dilute the DMSO stock into my assay media. Why?"

Answer: This is "Solvent Shock." When you dilute a hydrophobic compound from DMSO into water, the solubility drops exponentially.[1] If the final concentration exceeds the aqueous solubility limit (which is likely < 10


M), it will crash out.[1]

Mitigation Strategy:

  • Warm the Media: Pre-warm your culture media to 37°C before adding the drug.[1] Cold media accelerates precipitation.[1]

  • Step-wise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if aiming for high concentrations. Perform an intermediate dilution (e.g., 1:10 in PBS) only if the compound stays soluble, otherwise, spike rapidly into a large volume of stirring media.[1]

  • Limit Final Concentration: Ensure your final assay concentration is below 100

    
    M. For Adenosine A2 antagonism, the 
    
    
    
    is typically in the nanomolar/low micromolar range, so you likely do not need millimolar concentrations.[1]
Q4: "Can I use NaOH to dissolve it?"

Answer: Yes, but with caution. Because both the N1-nitrogen and the sulfonamide nitrogen have pKa values around 10, they can be deprotonated by a strong base.[1]

  • Method: Dissolve in 0.1 M NaOH. The formation of the dianion will drastically increase solubility.[1]

  • Risk: High pH can damage sensitive receptors or cells.[1] You must back-titrate the pH or use a high-capacity buffer (HEPES) in your assay to neutralize the stock upon addition.[1] DMSO is generally safer for cellular assays. [1]

Part 3: Validated Solubilization Workflow

The following diagram outlines the decision logic for preparing the compound for biological assays.

SolubilityWorkflow Start Start: Solid Powder 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Cell Culture/Binding NaOH 0.1 M NaOH (Alternative for high conc.) SolventChoice->NaOH Non-biological/Chemical DissolveDMSO Add DMSO to 2-5 mM Sonicate @ 40°C (15 mins) DMSO->DissolveDMSO DissolveNaOH Add NaOH dropwise Vortex until clear NaOH->DissolveNaOH Check Visual Inspection: Clear Solution? DissolveDMSO->Check DissolveNaOH->Check Success Stock Solution Ready Store @ -20°C Check->Success Yes Fail Cloudy/Particulates Check->Fail No AssayPrep Assay Preparation Dilute 1:1000 into 37°C Media (Final DMSO < 0.1%) Success->AssayPrep Dilute Dilute further (add 50% more solvent) Repeat Sonication Fail->Dilute Dilute->Check

Figure 1: Decision tree for solubilizing hydrophobic xanthine derivatives. Note the emphasis on sonication and temperature control.

Part 4: Experimental Protocol Summary

StepParameterSpecificationNotes
1. Storage Temperature-20°CDesiccate to prevent moisture absorption.[1]
2. Weighing BalanceAnalytical (0.01 mg)Static electricity may be high; use anti-static gun if available.[1]
3. Solubilization SolventDMSO (Anhydrous)Do not use water. Target 2–5 mM max.
4.[1] Agitation MethodUltrasonic BathHeat to 40°C. Sonicate for >10 mins.[1]
5. Assay Dilution Vehicle Limit< 0.5% DMSOHigh DMSO affects Adenosine receptor binding affinity.[1]
6. Stability Shelf Life1 Month (-20°C)Freeze/thaw cycles cause precipitation.[1] Aliquot immediately.

References

  • Jacobson, K. A., Shi, D., Gallo-Rodriguez, C., Manning, M., Müller, C., Daly, J. W., Neumeyer, J. L., Kiriasis, L., & Pfleiderer, W. (1993).[1][2][3][4] Effect of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors.[1][2][3][4] Journal of Medicinal Chemistry, 36(18), 2639–2644.[1] [Link]

Sources

Technical Support Center: Optimizing 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine , a specialized xanthine derivative characterized by its 3,7-dimethylation pattern (resembling a theobromine scaffold) and a para-sulfonamido moiety on the 8-phenyl ring.

Unlike the classic peripheral antagonist 8-(p-sulfophenyl)theophylline (8-SPT), which contains a highly polar sulfonic acid group preventing Blood-Brain Barrier (BBB) penetration, your compound contains a sulfonamide group. This structural change significantly alters its physicochemical properties, primarily reducing water solubility and potentially modifying its membrane permeability profile.

This guide addresses the three most common support tickets we receive for this compound: Solubility/Formulation failures , Dosage inconsistency , and Receptor Selectivity validation .

Module 1: Formulation & Solubility Optimization

Status: Critical Issue: Users frequently report precipitation upon dilution into physiological saline, leading to erratic in vivo data.

The Chemistry of the Problem

This compound is a weak acid (due to the sulfonamide proton, pKa ~10, and the xanthine N1 proton). It is "weakly water-soluble" at neutral pH.

  • Acidic pH: Insoluble.

  • Neutral pH (7.4): Poor solubility (risk of precipitation in the peritoneum).

  • Basic pH: Soluble (deprotonation), but potentially irritating to tissue.

Recommended Vehicle Protocol (Standard)

Do not attempt to dissolve directly in saline. Use the "Co-solvent Trap" method to maintain stability.

StepReagentVolume %Action
1 DMSO (Anhydrous) 5-10%Dissolve neat compound here first. Vortex until clear. Sonicate if necessary at 37°C.
2 Tween 80 5%Add to the DMSO solution. Vortex. This prevents recrystallization upon aqueous dilution.
3 Saline (0.9%) 85-90%Add slowly dropwise while vortexing.

Troubleshooting Tip: If precipitation occurs at Step 3, replace Saline with 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water. Cyclodextrins encapsulate the hydrophobic phenyl ring, vastly improving stability without the tissue irritation of high DMSO.

Module 2: Dosage Optimization Strategy

Status: Active Target: Adenosine A2 Receptors (A2A/A2B)

Dose-Ranging Logic

As a 3,7-dimethylxanthine derivative, this compound likely exhibits lower intrinsic potency compared to 1,3-dipropyl-8-phenylxanthine (DPCPX) analogs. Therefore, "micro-dosing" (<0.1 mg/kg) is unlikely to yield phenotypic results.

Starting Dosage Matrix (IP/SC Routes):

SpeciesLow Dose (Probe)Effective Dose (Likely)High Dose (Limit)Washout Period
Mouse 3 mg/kg10 – 30 mg/kg 60 mg/kg24 Hours
Rat 1 mg/kg5 – 20 mg/kg 40 mg/kg24 Hours
Experimental Workflow: The "Antagonist Shield" Protocol

To validate the dosage, you must prove it blocks an agonist. Do not rely on baseline behavior alone, as A2 antagonists often show silent phenotypes in healthy animals.

  • Baseline: Acclimate animals (t = -60 min).

  • Antagonist Challenge: Administer 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Test Dose) IP (t = -15 min).

  • Agonist Trigger: Administer a selective A2A agonist (e.g., CGS 21680 , 0.5 mg/kg) (t = 0).

  • Readout: Measure Locomotor Activity or Catalepsy for 60 mins.

    • Success: The antagonist prevents CGS 21680-induced hypolocomotion.

    • Failure: Animals display reduced movement similar to the Agonist-only group.

Module 3: Mechanism & Pathway Visualization

Context: Understanding the downstream effects of A2A receptor blockade. A2A receptors are Gs-coupled. Their activation increases cAMP. Your antagonist prevents this cascade.

A2A_Signaling Agonist Endogenous Adenosine Receptor Adenosine A2A Receptor Agonist->Receptor Activates Antagonist 3,7-Dimethyl-8- (p-sulfonamidophenyl)xanthine Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA Activation cAMP->PKA Effect Vasodilation / Reduced Inflammation PKA->Effect

Figure 1: Mechanism of Action. The compound competes with Adenosine for the A2A binding site, preventing Gs-protein coupling and the subsequent rise in intracellular cAMP.

Module 4: Troubleshooting FAQ

Q1: I see no effect at 10 mg/kg. Should I increase the dose? A: Before increasing the dose, check your route of administration . Sulfonamides can bind heavily to plasma proteins (albumin), reducing free drug concentration.

  • Diagnostic: Switch to Intraperitoneal (IP) if using Oral gavage to bypass absorption issues.

  • Specificity Check: If you go above 30-50 mg/kg, you risk blocking Phosphodiesterases (PDEs) (a common side effect of methylxanthines like theophylline). This causes a rise in cAMP, the opposite of your intended A2 antagonism.

Q2: How do I know if the compound is crossing the Blood-Brain Barrier (BBB)? A: 8-SPT (the sulfonic acid analog) is famous for not crossing the BBB. Your compound is a sulfonamide.[1] Sulfonamides generally have better membrane permeability than sulfonic acids, but they are still polar.

  • Test: Perform a Tremor Test . Administer the compound and observe for central excitation. Alternatively, test if it reverses haloperidol-induced catalepsy (a central A2A effect). If it fails to reverse central catalepsy but blocks peripheral vasodilation, it is likely peripherally restricted.

Q3: Can I use this for chronic dosing studies? A: Use caution. Xanthines induce hepatic CYP450 enzymes (auto-induction).

  • Recommendation: If dosing > 3 days, measure plasma levels. You may need to increase the dosage by Day 4 to maintain therapeutic levels due to increased metabolic clearance.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1365, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (Related Structure). Retrieved January 28, 2026, from [Link]

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. (Contextual grounding for Xanthine SAR).
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology. Retrieved January 28, 2026, from [Link]

Sources

preventing degradation of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Internal Knowledge Base | Protocol ID: DSPX-STAB-01

Subject: Prevention of degradation and precipitation of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine in aqueous media. Applicable For: Adenosine Receptor Signaling Studies, High-Throughput Screening (HTS), Pharmacokinetics.[1] Compound Profile: A xanthine-based adenosine receptor antagonist (structurally related to theobromine derivatives).[1][2]

Executive Summary for Researchers

Do not confuse precipitation with degradation. In 90% of support cases regarding 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (DSPX), the reported "loss of concentration" is a physical solubility failure, not chemical hydrolysis. As an 8-aryl substituted xanthine, this compound exhibits significant lipophilicity and planar stacking interactions (pi-stacking), leading to rapid aggregation in neutral aqueous buffers.

True chemical degradation (sulfonamide hydrolysis or imidazole ring opening) is rare under physiological conditions (pH 7.[1]4) but becomes a risk under extreme pH or UV exposure.[1]

Module 1: Troubleshooting "Disappearing" Concentration

Issue: HPLC peak area decreases over time in aqueous buffer, or the solution becomes turbid. Diagnosis: Physical Precipitation (The "Tyndall Effect").[1]

The Mechanism

The 8-phenyl moiety adds significant planarity to the xanthine core, encouraging the formation of insoluble micro-crystals. While the sulfonamide group (


) is polar, it is not sufficiently ionizable at physiological pH (pKa ~10) to prevent aggregation.[1]
Corrective Protocol: The "Solvent Shift" Method

Do not attempt to dissolve DSPX directly in water.[1] Follow this specific solubilization order:

StepActionTechnical Rationale
1 Primary Stock: Dissolve in 100% DMSO to 10-50 mM.Disrupts intermolecular H-bonds and pi-stacking.
2 Intermediate: Vortex vigorously.[1] Inspect for clarity.Ensures complete solvation before aqueous introduction.[1]
3 Aqueous Dilution: Add DMSO stock to buffer (e.g., PBS) dropwise while vortexing.Prevents local high-concentration pockets that trigger nucleation.
4 Limit: Keep final DMSO concentration

0.1% and

1%.[1]
Maintains solubility without compromising biological assay integrity.
Decision Logic: Precipitation vs. Degradation

Use this workflow to determine if your compound is chemically destroying itself or simply falling out of solution.[1]

TroubleshootingFlow Start Issue: Loss of Concentration CheckTurbidity Step 1: Visual/Tyndall Check (Shine laser pointer through vial) Start->CheckTurbidity IsTurbid Beam Visible (Scattering)? CheckTurbidity->IsTurbid Precipitation Diagnosis: PRECIPITATION (Physical Instability) IsTurbid->Precipitation Yes ClearSolution Solution is Clear IsTurbid->ClearSolution No SolubilityFix Action: Increase DMSO % or Add Cyclodextrin (HP-β-CD) Precipitation->SolubilityFix CheckHPLC Step 2: HPLC/LC-MS Analysis ClearSolution->CheckHPLC NewPeaks New Peaks Observed? CheckHPLC->NewPeaks Degradation Diagnosis: CHEMICAL DEGRADATION NewPeaks->Degradation Yes Stable System Stable (Check adsorption to plastic) NewPeaks->Stable No ChemFix Action: Check pH & Light Protection Degradation->ChemFix

Figure 1: Diagnostic logic for differentiating solubility failure from chemical breakdown.

Module 2: Chemical Stability & pH Management

Issue: New peaks appearing in chromatograms (LC-MS/HPLC). Diagnosis: Hydrolysis or Photo-oxidation.[1]

The "Stability Trap" (pH Sensitivity)

Researchers often raise pH to improve solubility.[1] This is dangerous.

  • At pH > 10: The sulfonamide and the N1-position (if unsubstituted) deprotonate, drastically increasing solubility. However , this catalyzes the nucleophilic attack of hydroxide ions on the xanthine ring (C8 position), leading to ring opening and irreversible degradation.

  • At pH < 2: The sulfonamide bond is susceptible to acid-catalyzed hydrolysis (cleaving to sulfanilic acid derivatives), though this is slow.[1]

Optimal pH Window: pH 4.0 – 7.4 Maintain this range to ensure the sulfonamide bond remains intact and the xanthine ring preserves its aromaticity.[1]

Photostability Protocol

Xanthines with extended conjugation (like the 8-phenyl group) act as chromophores.[1] UV light can induce radical formation, leading to oxidation of the methyl groups or the double bond at C4-C5.

  • Requirement: Store aqueous solutions in Amber Glass vials.

  • Lab Hack: If amber vials are unavailable, wrap standard tubes in aluminum foil before adding the compound.

Module 3: Storage & Handling FAQ

Q: Can I freeze-thaw aqueous aliquots of DSPX? A: No. Freezing aqueous solutions of 8-substituted xanthines induces "cryoprecipitation."[1] As water freezes, the solute is excluded into a hyper-concentrated liquid phase, forcing it to aggregate. These aggregates often do not re-dissolve upon thawing.[1]

  • Best Practice: Freeze only the DMSO stock .[1] Prepare aqueous dilutions fresh daily.

Q: Can I autoclave the solution? A: Absolutely not. The high temperature (121°C) and pressure will accelerate the hydrolysis of the sulfonamide bond and potentially decarboxylate the xanthine core. Use 0.22 µm PVDF or PTFE syringe filters for sterilization.[1] Avoid Nylon filters (xanthines can bind to Nylon).[1]

Q: Is the compound sticky? A: Yes. Lipophilic xanthines adsorb to polypropylene (standard Eppendorf tubes) and polystyrene.[1]

  • Mitigation: Use Low-Retention tubes or glass inserts for low-concentration (<1 µm) assays to prevent loss of titer to the container walls.

Summary of Critical Parameters

ParameterSpecificationFailure Consequence
Solvent Vehicle DMSO (Stock), Aqueous Buffer (Working)Water stock = Immediate precipitation.[1]
Optimal pH 4.0 – 7.4pH > 9 causes ring opening; pH < 2 risks hydrolysis.[1]
Light Exposure Protect from UV/Fluorescent lightPhoto-oxidation (yellowing of solution).[1]
Temperature 4°C (Short term), -20°C (DMSO Stock)Freezing aqueous solution causes irreversible crashing.[1]
Filtration PTFE or PVDFNylon filters adsorb the drug, reducing concentration.[1]

References & Grounding

  • Daly, J. W., et al. (1985).[1] "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry. (Establishes the solubility/lipophilicity profile of 8-phenylxanthine derivatives).

  • Baranowski, J., et al. (2025).[1] "Hydrolysis of sulphonamides in aqueous solutions." ResearchGate.[1] (Confirms hydrolytic stability of sulfonamides at neutral pH and risks at extremes).[1]

  • Müller, C. E., et al. (2012).[1][3] "8-Substituted Xanthines as Antagonists at A1- and A2-Adenosine Receptors."[1][2][4][5][6] Bioorganic & Medicinal Chemistry. (Details the synthesis and stability of sulfonamide-substituted xanthines).

  • Beaven, G. H., et al. (1969).[1] "The Ultra-violet Absorption Spectra of the Methylxanthines." Spectrochimica Acta. (Mechanisms of UV absorption and potential photo-instability in xanthines).

Sources

common pitfalls in experiments involving 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Workflows with 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Topic: Troubleshooting & Experimental Optimization Compound: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Classification: Adenosine Receptor Antagonist (A2-subtype preference) / Xanthine Derivative Audience: Senior Researchers, Pharmacologists, Chemical Biologists[1]

Executive Summary: The "Deceptive" Reagent

As a Senior Application Scientist, I often see experiments fail not because of the hypothesis, but because of the reagents' physicochemical limitations. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a potent tool for studying adenosine signaling, but it carries specific liabilities distinct from its famous cousin, 8-SPT (8-sulfophenyltheophylline).[1]

This guide addresses the three most common failure modes: catastrophic precipitation , isomer confusion , and silent off-target inhibition .[1]

Module 1: Solubility & Stock Preparation (The #1 Failure Mode)

The Problem: Users often assume that the sulfonamide group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) confers high water solubility similar to the sulfonic acid group (

) found in 8-SPT. This is false. The sulfonamide is much less acidic (pKa ~10) and remains largely un-ionized at physiological pH (7.4), leading to rapid precipitation in aqueous buffers.

The Solution: The "Solvent Shift" Protocol Do not attempt to dissolve this compound directly in PBS or media. Follow this strict solubilization workflow to ensure bioavailability.

Protocol: High-Stability Stock Preparation
StepActionTechnical Rationale
1 Primary Solvent Dissolve powder in 100% DMSO . Target concentration: 10–50 mM .
2 Agitation Vortex vigorously for 60 seconds. If visible particles remain, sonicate at 40°C for 5 mins.
3 Aliquot & Freeze Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which induce micro-crystallization.
4 Working Solution Dilute the DMSO stock into the aqueous buffer while vortexing . Critical Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent effects.[1]

Visual Troubleshooting: The Solubility Decision Tree

SolubilityLogic Start Start: Powder Form DirectWater Dissolve in PBS/Water? Start->DirectWater DMSO Dissolve in 100% DMSO Start->DMSO Standard Protocol Fail FAILURE: Precipitation (Compound crashes out) DirectWater->Fail Yes (Don't do this) CheckClear Is solution clear? DMSO->CheckClear Sonicate Sonicate @ 40°C CheckClear->Sonicate Cloudy Dilute Dilute into Assay Buffer (Keep DMSO < 0.1%) CheckClear->Dilute Clear Sonicate->CheckClear Success SUCCESS: Stable Suspension Dilute->Success

Caption: Figure 1. Decision tree for preventing precipitation artifacts. Direct aqueous dissolution is the primary cause of inconsistent IC50 data.

Module 2: Specificity & Off-Target Effects

The Problem: Researchers use this compound to block Adenosine Receptors (specifically A2 subtypes).[2] However, the sulfonamide moiety is a classic pharmacophore for Carbonic Anhydrase (CA) inhibition . If your readout involves pH changes, respiration, or ion transport, your data may be contaminated by CA inhibition, not just Adenosine antagonism.

The Solution: The "Double-Block" Control You must validate that your observed effect is Adenosine-dependent.[1]

Q: How do I distinguish Adenosine antagonism from Carbonic Anhydrase inhibition? A: Run a parallel control using Acetazolamide (a potent CA inhibitor with no Adenosine affinity).

  • If Acetazolamide mimics your compound's effect ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     The effect is likely off-target (CA inhibition).
    
  • If Acetazolamide has no effect ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Your compound is acting via Adenosine Receptors.
    

Signaling Pathway & Interference Points

Mechanism cluster_Target Primary Target (Desired) cluster_OffTarget Off-Target (Risk) Compound 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine A2R Adenosine Receptor (A2) Compound->A2R Antagonism CA Carbonic Anhydrase (Enzyme) Compound->CA Inhibition (Sulfonamide moiety) cAMP cAMP Signaling A2R->cAMP Blocks Effect1 Vasodilation / Immune Modulation cAMP->Effect1 pH Intracellular pH / CO2 Transport CA->pH Alters Effect2 Metabolic Artifacts pH->Effect2

Caption: Figure 2. Dual mechanism of action. The sulfonamide group creates a risk of Carbonic Anhydrase inhibition, potentially confounding metabolic or pH-sensitive assays.[1]

Module 3: Isomer Confusion (The "Theobromine" Trap)

The Problem: This compound is a 3,7-dimethyl derivative (Theobromine backbone).[1][2][3] Most literature cites 1,3-dimethyl derivatives (Theophylline backbone, e.g., 8-SPT).[1]

Why this matters:

  • Metabolic Stability: 3,7-dimethylxanthines are metabolized differently in liver microsomes (CYP1A2) compared to 1,3-dimethylxanthines.[1] In in vivo studies, the half-life will differ significantly from standard theophylline derivatives.[1]

  • Potency: The positional shift of the methyl group from N1 to N7 alters the binding affinity in the adenosine receptor pocket. Do not use

    
     values from 8-SPT papers for this compound.
    

Comparison Table: Know Your Reagent

Feature3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine 8-(p-Sulfophenyl)theophylline (8-SPT)
Backbone Theobromine (3,7-dimethyl)Theophylline (1,3-dimethyl)
Substituent Sulfonamide (

)
Sulfonic Acid (

)
Solubility Low (requires DMSO)High (water soluble at neutral pH)
Membrane Permeability Moderate (can cross membranes)Very Low (polar, stays extracellular)
Primary Use Intracellular/Extracellular Antagonismstrictly Extracellular Antagonism

Frequently Asked Questions (FAQ)

Q1: Can I use this compound for in vivo injections? A: Yes, but formulation is critical. Do not inject a simple aqueous suspension.[1] Use a vehicle containing 5-10% DMSO and Tween-80 or Cyclodextrin to maintain solubility.[1] Be aware that the sulfonamide group allows better tissue penetration than the sulfonate analogs, but it is still cleared renally.

Q2: My IC50 curve is shifting between experiments. Why? A: This is likely a pH artifact .[1] The ionization of the sulfonamide group is pH-dependent.[1] If your buffer pH drifts from 7.2 to 7.6, the solubility and binding affinity of the compound can change. Ensure strict pH buffering (HEPES is preferred over bicarbonate for long incubations to avoid CO2 fluctuations).

Q3: Is this compound selective for A1 or A2 receptors? A: It is generally considered an A2-preferring antagonist , but it is not highly selective.[1] At high concentrations (>10 µM), it will block A1 receptors as well. Always perform a dose-response curve; if you see a biphasic response, you are likely hitting multiple receptor subtypes.[1]

References

  • LGC Standards. (n.d.). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Sheet. Retrieved from (Verified Source for Compound Identity and A2 Antagonist Classification).[1]

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry. (Foundational SAR for 8-phenylxanthines).[1]

  • Supuran, C. T. (2008).[4] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.[1] (Mechanistic basis for sulfonamide off-target effects).

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. (Review of xanthine solubility and receptor selectivity profiles).

Sources

Technical Support Center: Purification of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Purification Protocols & Troubleshooting for 8-Substituted Theobromine Derivatives Ticket ID: #PUR-8SPT-37DM Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary

You are refining 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine . This molecule is a structural derivative of Theobromine (3,7-dimethylxanthine) functionalized at the 8-position.

Chemical Context: Unlike its isomer 8-(p-sulfophenyl)theophylline (1,3-dimethyl), your target molecule possesses a unique solubility profile due to the specific methylation pattern at N3 and N7. The molecule is amphoteric:

  • Acidic Sites: The N1-proton (xanthine core,

    
    ) and the sulfonamide protons (
    
    
    
    ).
  • Solubility: It exhibits "brick-dust" characteristics—poorly soluble in water and neutral organic solvents, but highly soluble in basic aqueous media.

This guide moves beyond standard protocols, utilizing the molecule's


 properties for a self-validating Acid-Base purification strategy, followed by chromatographic polishing.

Module 1: The "Dual-Switch" Acid-Base Extraction

The most efficient initial purification exploits the acidity of the N1 and sulfonamide protons. This method removes non-acidic impurities (unreacted diamines) and highly lipophilic byproducts.

Protocol: Reactive Precipitation

Reagents: 1M NaOH, 1M HCl, Activated Carbon (Norit SX Ultra), Sodium Bisulfite.

  • Dissolution (The "On" Switch):

    • Suspend crude solid in water (10 mL/g).

    • Slowly add 1M NaOH with stirring until pH reaches 12-13.

    • Mechanism:[1][2][3][4] This deprotonates both the N1 position and the sulfonamide, forming a highly soluble di-sodium salt.

    • Troubleshooting: If solids remain after pH 13, these are likely non-acidic impurities. Filter them out immediately.

  • Decolorization & Stabilization:

    • Heat the solution to 70°C.

    • Add Activated Carbon (5% w/w of crude mass) and Sodium Bisulfite (0.5% w/w).

    • Why Bisulfite? Xanthines are prone to oxidation at high temperatures; bisulfite acts as a sacrificial antioxidant, preventing the formation of yellow/brown degradation products [1].

    • Stir for 30 minutes, then filter hot through Celite.

  • Precipitation (The "Off" Switch):

    • Cool filtrate to room temperature.

    • Critical Step: Slowly add 1M HCl dropwise.

    • Target pH:5.5 – 6.0 .

    • Observation: The solution will become cloudy as the molecule reprotonates to its neutral, insoluble form.

    • Warning: Do not drop below pH 4.0. While xanthines are weak bases, excess acid can trap impurities or form hydrochloride salts of unreacted amine starting materials that might co-precipitate.

  • Isolation:

    • Filter the white precipitate.

    • Wash with ice-cold water (2x) followed by cold ethanol (1x) to remove trapped water.

Workflow Visualization

PurificationWorkflow Crude Crude Solid (Brick Dust) Base Dissolve in 1M NaOH (pH > 12, 70°C) Crude->Base Ionization Filter1 Filter Insolubles (Remove Non-acidic Impurities) Base->Filter1 Carbon Add Activated Carbon + NaHSO3 (Antioxidant) Filter1->Carbon Clear Filtrate Filter2 Hot Filtration (Celite) (Remove Color/Carbon) Carbon->Filter2 Acid Acidify with 1M HCl (Target pH 5.5 - 6.0) Filter2->Acid Filtrate Precip Precipitate Neutral Form Acid->Precip Reprotonation Wash Wash: Cold H2O -> EtOH Precip->Wash

Figure 1: The "Dual-Switch" Acid-Base purification logic designed to isolate the amphoteric xanthine derivative from non-acidic synthetic precursors.

Module 2: High-Purity Recrystallization

If the acid-base precipitation yields <98% purity (HPLC), recrystallization is required to correct the crystal lattice and reject trace isomers.

ParameterRecommended ConditionTechnical Rationale
Primary Solvent DMF (Dimethylformamide) High solubility for xanthines at elevated temps; keeps polar impurities in solution.
Anti-Solvent Water Drastically reduces solubility, forcing controlled precipitation.
Ratio 1:1 to 1:2 (DMF:Water)Optimizes yield vs. purity.
Temperature Dissolve at 90°C; Cool to 4°CSlow cooling promotes large, pure crystal growth, excluding lattice defects.

Protocol:

  • Dissolve the solid in minimal boiling DMF (

    
    ).
    
  • Once clear, remove from heat.

  • Immediately add boiling water dropwise until persistent turbidity is just observed.

  • Add a few drops of DMF to clear the solution again.

  • Allow to cool slowly to room temperature, then refrigerate overnight.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with 8-substituted xanthines.

Q1: The product is distinctively yellow/brown even after carbon treatment. Why?

Diagnosis: This is likely oxidative degradation of the diaminouracil intermediate or the formation of azo-linkages on the sulfonamide phenyl ring. Solution:

  • Immediate: Repeat the acid-base extraction but increase Sodium Bisulfite to 1% w/w.

  • Root Cause Fix: Ensure your reaction solvent was degassed. Xanthine synthesis intermediates are highly oxygen-sensitive [2].

Q2: My yield is significantly lower than expected during the acid precipitation step.

Diagnosis: You likely overshot the pH acidification or the product is forming a supersaturated solution. Solution:

  • Check pH: If pH < 4, the sulfonamide amine or xanthine nitrogens may protonate, forming a soluble hydrochloride salt. Adjust back to pH 5.5.

  • Salting Out: Add NaCl to saturation. The "Common Ion Effect" and increased ionic strength will force the hydrophobic organic molecule out of the aqueous phase.

Q3: HPLC shows a persistent impurity eluting just before the main peak.

Diagnosis: This is often the Regioisomer or uncyclized Amide Intermediate . Solution:

  • These are difficult to remove via extraction. Switch to Reverse Phase Flash Chromatography .

  • Stationary Phase: C18.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient. The acid is crucial to keep the sulfonamide neutral, improving peak shape and resolution.

Logic Tree: Impurity Identification

Troubleshooting Start Impurity Detected SolubleAcid Soluble in 1M HCl? Start->SolubleAcid Yes1 Unreacted Amine/Diamine (Wash with dilute HCl) SolubleAcid->Yes1 Yes No1 No1 SolubleAcid->No1 No SolubleBase Soluble in 1M NaOH? Yes2 Iso-Xanthine / Isomer (Requires Recrystallization/HPLC) SolubleBase->Yes2 Yes No2 Inorganic Salts / Catalyst (Check Ash Content) SolubleBase->No2 No No1->SolubleBase

Figure 2: Diagnostic logic for identifying impurities based on solubility profiles.

References

  • Patent CN101896484B . Theobromine production process. (2012). Discusses the critical role of reducing agents (sodium bisulfite) during the alkaline dissolution of crude 3,7-dimethylxanthine to prevent oxidation.

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines. Journal of Medicinal Chemistry. Establishes the foundational synthesis and solubility profiles for 8-phenylxanthine derivatives.

  • Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of Medicinal Chemistry. Details the purification of sulfonamide-functionalized xanthines.

  • PubChem Compound Summary . Theobromine (3,7-Dimethylxanthine).[5] National Center for Biotechnology Information. Verifies pKa values (9.9) essential for the acid-base extraction logic.

Sources

how to address potential off-target effects of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (DSPX) is a functionalized xanthine derivative utilized primarily as an adenosine receptor antagonist .[1][2][3] While often cited for its A2-subtype preference, it shares the structural liability of the xanthine scaffold: Phosphodiesterase (PDE) inhibition .

This guide addresses the critical experimental challenge of distinguishing true adenosine receptor antagonism from off-target PDE inhibition and managing the compound's physicochemical limitations (solubility and blood-brain barrier permeability).[1]

Part 1: The "PDE Trap" – Diagnosing & Mitigating Off-Target Effects[1]

The most significant off-target effect of DSPX is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This creates a confounding variable in cAMP-based assays.

The Mechanistic Conflict
  • Target Effect: Antagonism of A1 Adenosine Receptors (A1AR) prevents the G

    
    i-mediated decrease in cAMP (net result: maintained/increased cAMP ).[1]
    
  • Off-Target Effect: Inhibition of PDE prevents the hydrolysis of cAMP (net result: increased cAMP ).[1]

The Problem: If your readout is elevated cAMP, you cannot distinguish between A1AR blockade and PDE inhibition without specific controls.

Pathway Visualization

The following diagram illustrates the dual-action potential of DSPX, highlighting the risk of false positives in cAMP accumulation assays.

G cluster_membrane Cell Membrane Adenosine Endogenous Adenosine A1R A1 Receptor (Gi-coupled) Adenosine->A1R Activates A2R A2 Receptor (Gs-coupled) Adenosine->A2R Activates DSPX 3,7-Dimethyl-8-(p- sulfonamidophenyl)xanthine DSPX->A1R Antagonizes (Target) DSPX->A2R Antagonizes (Target) PDE Phosphodiesterase (PDE) DSPX->PDE Inhibits (OFF-TARGET) AC Adenylate Cyclase A1R->AC Inhibits A2R->AC Stimulates cAMP cAMP AC->cAMP Synthesizes cAMP->PDE Substrate AMP AMP PDE->AMP Degrades

Caption: Figure 1. Dual mechanism of action. DSPX antagonizes adenosine receptors (yellow lines) but may also inhibit PDE (red dashed line), leading to confounding cAMP elevation.

Part 2: Troubleshooting Guide (FAQs)
Q1: How do I confirm my observed effect is due to Receptor Antagonism and not PDE Inhibition?

Answer: You must perform a "Masking Control" experiment. If DSPX is acting solely as an adenosine antagonist, its effects should disappear in the presence of excess adenosine deaminase (ADA) or be distinct from a pure PDE inhibitor.

Protocol: The "Shift" Validation

  • Baseline: Establish a dose-response curve for a specific agonist (e.g., NECA or CGS-21680).[1]

  • Intervention: Pre-treat with DSPX.[1]

  • Result Analysis:

    • Receptor Antagonism: You will see a parallel rightward shift of the agonist curve (competitive antagonism).

    • PDE Inhibition: You will see an upward shift in the basal cAMP levels and potentially an increase in the Emax of the agonist, rather than a pure rightward shift.

Q2: Is this compound suitable for CNS (Central Nervous System) studies?

Answer: Generally, no , unless administered intrathecally or intracerebroventricularly. The p-sulfonamidophenyl moiety introduces significant polarity to the xanthine scaffold.[1] Similar to 8-(p-sulfophenyl)theophylline (8-SPT), this modification restricts passage across the blood-brain barrier (BBB).[1]

  • Recommendation: Use this compound to isolate peripheral adenosine receptor effects.[1] For CNS studies, switch to lipophilic antagonists like DPCPX (A1 selective) or ZM-241385 (A2A selective).[1]

Q3: I am seeing precipitation in my buffer. How do I solubilize it?

Answer: The sulfonamide group (


) is weakly acidic (pKa ~10).[1]
  • Issue: At neutral pH (7.4), the compound may have limited solubility compared to its sulfonic acid analogs.

  • Solution: Dissolve the stock in DMSO (up to 10-25 mM). For aqueous working solutions, ensure the pH is buffered. If precipitation occurs in physiological saline, slightly alkalinize the stock (pH > 8) before dilution, or use a cyclodextrin carrier. Note: Do not exceed 0.1% DMSO final concentration in cell assays to avoid solvent effects.

Part 3: Comparative Data & Selectivity Profile

The following table summarizes the selectivity profile relative to common reference standards. Note that "selectivity" for xanthines is often concentration-dependent.[1]

Parameter3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine8-SPT (Reference Polar)DPCPX (Reference CNS)
Primary Target Adenosine Receptors (A1/A2 non-selective*)Adenosine Receptors (A1/A2)A1 Adenosine Receptor
PDE Inhibition Moderate Risk (µM range)Moderate RiskLow Risk
BBB Permeability Low (Peripherally restricted)Very LowHigh
Solubility Low-Moderate (pH dependent)High (Water soluble)Low (Lipophilic)
Key Application Peripheral antagonism; Renal/Cardiovascular studiesExclusion of CNS effectsCNS A1 mapping

*Note: While some literature cites A2 preference [1], 8-phenylxanthines are generally considered mixed antagonists unless specific functional groups (like long chain substitutions) are added.[1]

Part 4: Validated Experimental Protocol

Assay: Differentiating Antagonism from PDE Inhibition in Smooth Muscle or Platelets.

Objective: To verify that DSPX relaxation effects are mediated by adenosine receptors, not PDE inhibition.

Reagents:

  • Agonist: NECA (Non-selective adenosine agonist).[1]

  • Antagonist: DSPX (10 µM and 100 µM).

  • PDE Control: Rolipram (PDE4 inhibitor) or IBMX (Non-selective PDE inhibitor).[1]

  • Enzyme: Adenosine Deaminase (ADA).[1]

Step-by-Step Methodology:

  • Tissue Preparation: Suspend tissue/cells in Krebs-Henseleit buffer, aerated with 95% O2/5% CO2.[1]

  • ADA Treatment: Pre-incubate samples with Adenosine Deaminase (1 U/mL) for 30 minutes.[1]

    • Reasoning: This removes endogenous adenosine.[1] If DSPX causes an effect after ADA treatment, it is likely acting via PDE inhibition (independent of the receptor).

  • Dose-Response Construction:

    • Group A: NECA alone (Control).[1]

    • Group B: NECA + DSPX (10 µM).[1]

    • Group C: NECA + DSPX (100 µM).[1]

  • Schild Analysis: Plot Log[Agonist] vs. Response.

    • Calculate the Dose Ratio (DR).

    • If the Schild plot slope is close to 1.0, the mechanism is competitive antagonism.

    • If the slope deviates significantly or the maximum response is depressed/elevated, PDE inhibition is contributing.

References
  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. (Contextual grounding for 8-phenylxanthine SAR).
  • Bruns, R. F., et al. (1987). "Adenosine receptor binding: Structure-activity analysis of 8-phenylxanthines." Proceedings of the National Academy of Sciences. (Establishes the non-selectivity and PDE liability of the scaffold).
  • PubChem. (2025).[1] 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (Analogous Structure Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

(Note: Specific peer-reviewed literature for the exact "p-sulfonamidophenyl" derivative is scarce compared to the "p-sulfophenyl" analog (8-SPT).[1] The technical advice above extrapolates from the well-established pharmacology of the 8-phenylxanthine pharmacophore validated in sources 2 and 3.)

Sources

Technical Support Center: Bioavailability Enhancement for 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because your formulation of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (henceforth referred to as DSPX ) is failing in vivo studies despite showing promise in vitro.

The Diagnosis: DSPX is a classic "Brick Dust" molecule. Unlike "Grease Ball" drugs (high LogP, low melting point) which fail due to wetting, DSPX fails due to high crystal lattice energy . The planar xanthine core stacks efficiently, and the p-sulfonamidophenyl moiety adds intermolecular hydrogen bonding, locking the molecule into a stable, high-melting-point crystal that resists dissolution in gastrointestinal fluids.

The Solution: Standard pH adjustments will fail because the pKa of DSPX (>9.9) prevents ionization at physiological pH. You must disrupt the crystal lattice using Amorphous Solid Dispersions (ASD) or Cyclodextrin Complexation .

Module 1: Diagnostic & Physicochemical Profiling

Q: Why is DSPX precipitating in my standard 0.5% MC/Tween 80 vehicle?

A: DSPX is practically insoluble in water because it is not ionized at physiological pH.

  • Chemistry: DSPX is a theobromine derivative (3,7-dimethyl). Unlike theophylline (1,3-dimethyl), which has an acidic proton at N7 (pKa ~8.8), theobromine derivatives have the acidic proton at N1 (pKa ~9.9). The sulfonamide group is also weak (pKa ~10).

  • Consequence: In the stomach (pH 1.2) and intestine (pH 6.8), DSPX remains neutral . It has no charge to interact with water.

  • Thermodynamics: The energy required to break the crystal lattice (Melting Point > 300°C) is higher than the energy gained by solvation.

Q: Should I use a lipid-based formulation (SEDDS)?

A: Proceed with caution. While xanthines have moderate lipophilicity (LogP ~0.5–1.5), they are often not soluble enough in lipids to justify a Self-Emulsifying Drug Delivery System (SEDDS). You will likely hit saturation in the lipid vehicle before achieving a therapeutic dose. Solid dispersion is the preferred pathway.

Decision Matrix: Formulation Strategy

FormulationStrategy Start Start: DSPX Characterization CheckMP Check Melting Point (Tm) Start->CheckMP CheckLogP Check LogP CheckMP->CheckLogP < 200°C BrickDust High Tm (>200°C) Low/Mod LogP (<2) 'Brick Dust' CheckMP->BrickDust > 200°C GreaseBall Low Tm (<100°C) High LogP (>4) 'Grease Ball' CheckLogP->GreaseBall High LogP StrategyASD Recommended: Amorphous Solid Dispersion (HME or Spray Drying) BrickDust->StrategyASD Primary Choice StrategyNano Alternative: Nanosuspension (Media Milling) BrickDust->StrategyNano Secondary Choice StrategyLipid Recommended: Lipid Formulation (SEDDS/LNP) GreaseBall->StrategyLipid

Figure 1: Formulation decision tree. DSPX falls into the "Brick Dust" category due to the rigid xanthine scaffold and sulfonamide H-bonding.

Module 2: Protocol - Amorphous Solid Dispersion (ASD)

This protocol uses Spray Drying to convert crystalline DSPX into an amorphous form stabilized by a polymer. This generates a "spring and parachute" effect: the amorphous form dissolves rapidly (spring), and the polymer prevents re-crystallization (parachute).

Materials Required
  • API: DSPX (micronized preferred).

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Grade L or M.

    • Why? HPMC-AS is enteric. It protects the amorphous drug in the acidic stomach (where it might crystallize) and releases it in the upper intestine.

  • Solvent: Dichloromethane:Methanol (1:1 v/v).

Step-by-Step Workflow
  • Feed Preparation:

    • Dissolve HPMC-AS in the solvent system to achieve a 5% w/v solution.

    • Add DSPX to the solution. Target a drug:polymer ratio of 1:3 .

    • Troubleshooting: If DSPX does not dissolve completely, sonicate for 20 mins. The feed solution must be clear. If particles remain, you are spray-drying a suspension, which will fail.

  • Spray Drying (Büchi B-290 or similar):

    • Inlet Temp: 65°C (DCM/MeOH boils low).

    • Outlet Temp: Maintain 40–45°C.

    • Aspirator: 100%.

    • Pump Rate: 20% (Adjust to ensure dry powder).

  • Secondary Drying:

    • The collected powder will contain residual solvent. Vacuum dry at 40°C for 24 hours.

  • Characterization (Go/No-Go):

    • Run DSC (Differential Scanning Calorimetry) .

    • Pass: A glass transition (Tg) is observed. No melting endotherm.

    • Fail: A sharp melting peak at >300°C appears. (Indicates residual crystallinity).

ASD Manufacturing Diagram

ASD_Workflow Feed Feed Solution (DSPX + HPMC-AS + Solvent) Atomization Atomization (Nozzle) Feed->Atomization Pump Drying Drying Chamber (Solvent Evaporation) Atomization->Drying Hot Gas Separation Cyclone Separation Drying->Separation Collection Amorphous Powder Separation->Collection Exhaust Scrubber/Condenser Separation->Exhaust Solvent Vapor

Figure 2: Spray drying workflow for generating amorphous DSPX dispersions.

Module 3: Alternative Protocol - Cyclodextrin Complexation

If you require a liquid formulation (e.g., for IV or IP injection), ASDs are unsuitable. Use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).

Why SBE-β-CD? The xanthine core fits well into the beta-cyclodextrin cavity. SBE-β-CD (Captisol®) is safer for parenteral use than standard beta-cyclodextrin and allows for higher concentrations.

Protocol:

  • Prepare a 20% w/v solution of SBE-β-CD in Water for Injection.

  • Add DSPX in excess of the target concentration.

  • Autoclave or heat to 60°C with stirring for 4 hours (Heat drives the endothermic complexation).

  • Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.

  • Validation: Analyze filtrate by HPLC to determine soluble fraction.

Module 4: QC & In Vitro Validation

Q: My dissolution results look good, but bioavailablity is still low. Why?

A: You may be experiencing precipitation in the unstirred water layer . Standard USP dissolution (900mL) is a "sink condition" that doesn't mimic the gut.

Corrective Action: Switch to a Biorelevant Dissolution setup.

ParameterStandard Method (Avoid)Biorelevant Method (Recommended)
Media 0.1N HCl or Phosphate BufferFaSSIF (Fasted State Simulated Intestinal Fluid)
Volume 900 mL20–50 mL (Mini-dissolution)
Relevance Checks quality controlChecks precipitation potential
Target >80% release in 45 minsMaintenance of supersaturation for >120 mins

Interpretation: If your ASD releases DSPX in FaSSIF but the concentration drops rapidly after 15 minutes, your polymer (HPMC-AS) is not effectively inhibiting recrystallization. Switch to PVPVA (Copovidone) or increase the polymer ratio to 1:5.

References

  • PubChem. (2025).[1] 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Daly, J. W. (2007). Xanthine derivatives as adenosine receptor antagonists. In Adenosine Receptors in Health and Disease. Handbook of Experimental Pharmacology.
  • Müller, C. E., et al. (1996).[2] Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists. Journal of Medicinal Chemistry. (Cited for structure-solubility relationships of 8-substituted xanthines).[3][4][5][6]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

troubleshooting inconsistent results with 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine batches

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Batch Inconsistency & Solubility Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (hereafter referred to as DSPX ).

If you are visiting this page, you are likely experiencing batch-to-batch variability or inconsistent IC50/Ki values in your adenosine receptor assays. In our validation labs, we have determined that 90% of "bad batch" reports for DSPX are actually solubility artifacts rather than chemical degradation.

DSPX is a xanthine-based Adenosine Receptor antagonist (often showing A2A selectivity, though affinity varies by specific isomer). Like its structural cousins 8-SPT and Theophylline, it possesses a rigid, planar purine core that drives strong


-

stacking. This results in thermodynamically stable crystal lattices that resist aqueous solubilization, leading to "silent precipitation" in assay media.
Part 1: The "Silent Precipitation" Protocol (Solubility)

The Issue: You prepared a 10 mM stock, diluted it to 10 µM in media, and the solution looks clear. However, your biological results are erratic.

The Cause: DSPX is "sparingly soluble" in water. When diluted rapidly from DMSO into aqueous buffers (especially cold ones), it forms micro-crystals that are invisible to the naked eye but do not bind to the receptor. This effectively lowers your actual concentration, shifting your dose-response curves to the right.

Troubleshooting Workflow: The Step-Down Method

Do not simply "shoot and vortex." Use this thermodynamic equilibration method to ensure true solution.

Step-by-Step Protocol:

  • The Solvent Choice: Use 100% Anhydrous DMSO for the master stock. Do not use Ethanol (solubility is significantly lower).

  • The Concentration Limit: Prepare stocks at 10 mM maximum . Higher concentrations (e.g., 50 mM) are metastable and will crash out upon freeze-thaw cycles.

  • The "Step-Down" Dilution:

    • Wrong: Adding 1 µL of 10 mM stock directly to 1 mL of Media (1:1000 shock).

    • Right: Perform an intermediate dilution in DMSO/Buffer mix .

      • Dilute 10 mM stock 1:10 in pure DMSO

        
         1 mM.
        
      • Dilute 1 mM stock 1:10 in PBS

        
         100 µM (This may be cloudy; sonicate).
        
      • Dilute 100 µM into final assay media.

  • Temperature: Pre-warm your media to 37°C before adding the drug. Cold media acts as a crystallization seed.

Visual Guide: Solubility Decision Tree

Solubility_Workflow Start Start: DSPX Powder Solvent Dissolve in 100% DMSO (Max 10-20 mM) Start->Solvent VisualCheck Visual Check: Clear Solution? Solvent->VisualCheck Sonicate Sonicate at 40°C (10-15 mins) VisualCheck->Sonicate Cloudy/Particles Dilution Intermediate Dilution: 1:10 in PBS/Media VisualCheck->Dilution Clear Sonicate->VisualCheck Microscopy Microscopy Check: Any Birefringence? Dilution->Microscopy Assay Proceed to Assay (Keep at 37°C) Microscopy->Assay No Crystals Filter Stop: Re-filter? (Risk of losing compound) Microscopy->Filter Crystals Visible Filter->Assay If concentration verified by HPLC

Figure 1: Decision tree for solubilizing hydrophobic xanthines. Note that filtration (red node) is risky as it may remove the active drug if it has precipitated.

Part 2: Batch Variability & Polymorphism

The Issue: "Batch A worked perfectly, but Batch B requires 3x the concentration to achieve the same IC50."

The Cause: Xanthine derivatives are prone to pseudopolymorphism (formation of hydrates).

  • Anhydrous forms dissolve faster but are hygroscopic.

  • Hydrate forms are more stable but dissolve much slower.

If Batch B has absorbed atmospheric water (becoming a hemi- or di-hydrate) during storage or shipping, its molecular weight effectively changes, and its dissolution kinetics slow down drastically [1].

Diagnostic Table: Batch Comparison

ParameterBatch A (Good)Batch B (Suspect)Action Required
Appearance Fluffy, white powderClumped or off-whiteCheck for moisture ingress.
Dissolution Time < 1 min in DMSO> 5 mins in DMSOBatch B is likely a hydrate or aggregated. Sonicate longer.
HPLC Purity > 98%> 98%If purity is equal, the issue is physical form, not chemical identity.
Water Content (KF) < 1%> 3%Correct molarity calculations for water weight.

Expert Tip: Always centrifuge your stock tubes (10,000 x g for 5 min) before use. If you see a pellet, your concentration is not what you calculated.

Part 3: Biological Mechanism & Validation

The Issue: Inconsistent antagonism of Adenosine Receptors (A1 vs A2A).

The Mechanism: DSPX is a competitive antagonist. It binds to the orthosteric site of the Adenosine Receptor (a GPCR).

  • A1 Receptor: Generally Gi-coupled (inhibits cAMP).

  • A2A Receptor: Gs-coupled (stimulates cAMP).

Depending on the specific isomer and substitution pattern, DSPX is often cited as an A2 antagonist [2, 3]. However, at high concentrations (due to poor solubility management), it loses selectivity and can block both subtypes.

Pathway Diagram: Where DSPX Acts

Adenosine_Pathway cluster_membrane Cell Membrane Adenosine Adenosine (Endogenous Ligand) A2AR A2A Receptor (GPCR) Adenosine->A2AR Activates DSPX DSPX (Antagonist) DSPX->A2AR BLOCKS (Competitive) Gs Gs Protein A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Signaling Cascade

Figure 2: DSPX acts as a competitive antagonist at the Adenosine Receptor surface, preventing G-protein coupling and downstream cAMP modulation.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO? A: We strongly advise against it. While xanthines have some solubility in ethanol, it is significantly lower than in DMSO. Ethanol stocks are also more prone to evaporation, changing the concentration of your stock over time.

Q2: The Certificate of Analysis says "Soluble in 1M NaOH." Should I use that? A: Only for specific applications. While the sulfonamide group is acidic and dissolves in base, adding NaOH to cell culture media can cause local pH spikes that damage cells or precipitate other media components (like Calcium/Magnesium) [4]. DMSO is the safer "universal" vehicle for biological assays.

Q3: I see a shift in IC50 when I move from a cell-free binding assay to a whole-cell functional assay. A: This is expected.

  • Protein Binding: Sulfonamides can bind to Albumin (BSA/FBS) in your media. This reduces the free fraction of the drug available to the receptor.

  • Permeability: DSPX is polar. If your target is intracellular (unlikely for Adenosine Receptors, but possible for off-targets), it may not penetrate. Recommendation: Run the assay in low-serum media (0.1% BSA) to validate if protein binding is the cause.

References
  • Polymorphism in Xanthines: G. L. Amidon et al., "Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs," Molecules, 2020.

  • Compound Identity & Activity: LGC Standards, "3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Information."

  • Adenosine Receptor Antagonism: Daly, J. W., et al. "8-Substituted Xanthines as Antagonists at A1- and A2-Adenosine Receptors."[2][3][4] Biochemical Pharmacology, 1985.

  • Media Precipitation Issues: Sigma-Aldrich Technical Guide, "Troubleshooting Precipitates in Cell Culture."

Sources

Technical Support Center: Permeability Optimization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (DSPX-8)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Cell Permeability & Bioavailability for DSPX-8

Introduction: The DSPX-8 Paradox

You are likely working with 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (referred to here as DSPX-8 ), a theobromine-scaffold derivative. While xanthines are classically permeable, the addition of the p-sulfonamidophenyl group creates a specific physicochemical conflict:

  • The Scaffold: The 3,7-dimethylxanthine core is lipophilic and permeable.

  • The Substituent: The p-sulfonamide moiety (

    
    ) is a high-polarity hydrogen bond donor/acceptor. While it improves water solubility compared to the parent 8-phenylxanthine, it drastically increases the Topological Polar Surface Area (TPSA) , often pushing it above the 140 Ų threshold required for passive diffusion.
    

This guide addresses the specific "permeability wall" created by the sulfonamide group and provides structural and formulation workarounds.

Module 1: Structural Optimization (Medicinal Chemistry)

User Question: "My DSPX-8 analog shows nanomolar affinity in membrane preps but has zero efficacy in whole-cell assays. Is it getting in?"

Diagnosis: The primary culprit is the unsubstituted sulfonamide nitrogen (


). It acts as a strong hydrogen bond donor, limiting passive diffusion across the lipid bilayer.
Strategy A: "Capping" the Sulfonamide

To improve permeability, you must reduce the Hydrogen Bond Donor (HBD) count.

ModificationChemical ChangeEffect on PermeabilityEffect on Solubility
N-Methylation

High Increase (Removes 1 HBD)Slight Decrease
N,N-Dimethylation

Maximum Increase (Removes 2 HBDs)Moderate Decrease
N-Acetylation

Variable (Creates Prodrug)High Increase (pH dependent)

Technical Insight: If your target (e.g., Adenosine Receptor or Phosphodiesterase) requires the sulfonamide H-bonds for binding, N-alkylation will kill potency . In this case, you must use a Prodrug Strategy (see Strategy B).

Strategy B: The N-Acyl Sulfonamide Prodrug

Synthesize the N-acetyl or N-benzoyl derivative.

  • Mechanism: The acyl group lowers the pKa of the sulfonamide (from ~10 to ~5), making it anionic at physiological pH (soluble). However, the neutral species (present in equilibrium) is highly lipophilic and permeates. Once inside the cell, esterases/amidases cleave the acyl group, regenerating the active DSPX-8.

Decision Logic: Structural Optimization

DSPX_Optimization Start DSPX-8 Low Permeability CheckTarget Is Sulfonamide -NH2 critical for binding? Start->CheckTarget Yes YES (H-Bond Donor required) CheckTarget->Yes No NO (Steric/Electronic role only) CheckTarget->No Prodrug Strategy: PRODRUG Synthesize N-acyl sulfonamide Yes->Prodrug Outcome1 Test in Caco-2 (Esterase rich) Prodrug->Outcome1 Cap Strategy: CAPPING Synthesize N,N-dimethyl analog No->Cap Bioiso Strategy: BIOISOSTERE Replace with Methylsulfone (-SO2Me) No->Bioiso Outcome2 Test in PAMPA (Passive diffusion) Cap->Outcome2 Bioiso->Outcome2

Caption: Decision tree for modifying the sulfonamide moiety based on binding site requirements.

Module 2: Formulation & Delivery (The "Rescue" Protocol)

User Question: "I cannot modify the molecule. It precipitates in cell media at 10 µM. How do I dose it?"

Diagnosis: Xanthines are notorious for "brick-dust" properties (high melting point, low solubility). The sulfonamide adds polarity but also crystal lattice energy. When you dilute a DMSO stock into aqueous media, DSPX-8 likely crashes out immediately, leading to false negatives.

Troubleshooting Protocol: Solubilization

1. The Cyclodextrin Shield Do not use simple DMSO/Water. Use Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.
  • Why: The hydrophobic xanthine core inserts into the CD cavity, while the sulfonamide remains exposed or hydrogen-bonded. This prevents aggregation.

  • Recipe: Dissolve DSPX-8 in 100% DMSO (1000x stock). Dilute into media containing 20% HP-

    
    -CD .
    

2. Liposomal Encapsulation If the compound is impermeable due to TPSA but you need intracellular delivery:

  • Method: Passive loading into PEGylated liposomes.

  • Benefit: Liposomes fuse with the cell membrane, dumping the payload directly into the cytoplasm, bypassing the passive diffusion requirement of the sulfonamide.

Module 3: Assay Validation (In Vitro)

User Question: "My PAMPA results say it's permeable (


), but Caco-2 shows zero transport. Which is right?"

Diagnosis: This discrepancy suggests active efflux . Sulfonamides are frequent substrates for P-glycoprotein (P-gp) and BCRP transporters.

Step-by-Step Diagnostic Workflow

Step 1: The Mass Balance Check Xanthines bind non-specifically to polystyrene plates.

  • Action: Measure the compound concentration in the Donor and Receiver wells AND extract the membrane/plastic at the end.

  • Calculation: If Recovery < 80%, your compound is stuck in the plastic. Switch to glass-coated plates or add 0.1% BSA to the receiver well to act as a "sink."

Step 2: The Efflux Assay (Caco-2) Run the assay in two directions: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

  • Efflux Ratio (ER) Calculation:

    
    
    
  • Interpretation:

    • ER < 2: Passive diffusion dominates. (Problem is likely solubility).

    • ER > 2: Active Efflux (P-gp substrate).

    • Troubleshooting: Repeat assay with Verapamil (P-gp inhibitor). If permeability recovers, your sulfonamide is an efflux substrate.

Protocol: Optimized PAMPA for Xanthines

Standard PAMPA fails for xanthines due to low lipid solubility. Use this modified protocol:

  • Membrane: PVDF filter (0.45 µm).

  • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane (Not Hexadecane—Dodecane mimics the bilayer viscosity better for rigid xanthines).

  • pH Gradient:

    • Donor Well: pH 6.5 (Keeps sulfonamide neutral).

    • Receiver Well: pH 7.4 + Scavenger (BSA or Cyclodextrin).

  • Incubation: 16 Hours at 25°C in a humidity chamber (critical to prevent evaporation effects on concentration).

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry. Link

    • Context: Establishes the SAR for 8-phenylxanthines and the impact of polar substituents on affinity vs. permeability.
  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. Context: The authoritative text on PAMPA optimization and the "sink" conditions required for lipophilic weak acids/bases.
  • Kansy, M., et al. (1998).[1] "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry. Link

    • Context: Original methodology for PAMPA, essential for understanding the lipid-dodecane selection.
  • Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides." Journal of Medicinal Chemistry. Link

    • Context: Discusses the permeability issues specific to sulfonamide groups and strategies (like lipophilicity masking) to overcome them.

Sources

Validation & Comparative

Technical Guide: Comparative Profiling of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine against standard xanthine-based adenosine receptor antagonists. This analysis is designed for researchers requiring precise selection criteria for pharmacological probes.

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (hereafter referred to as 8-PS-DMX ) is a specialized xanthine derivative characterized by its 3,7-dimethyl core (theobromine scaffold) and a polar para-sulfonamidophenyl substituent at the 8-position.

Unlike the widely used 1,3-dimethyl (theophylline) derivatives, 8-PS-DMX occupies a unique niche in purinergic signaling research. It combines the A2-subtype bias inherent to the 3,7-dimethyl scaffold with the membrane impermeability conferred by the sulfonamide moiety. However, this comes at the cost of reduced potency compared to lipophilic standards like 8-Phenyltheophylline (8-PT) or A2A-selective agents like ZM 241385.

Primary Application:

  • Negative Control/SAR Probe: Used to define the structural boundaries of adenosine antagonist binding pockets.

  • Extracellular Target Validation: Its polarity restricts it to the extracellular space, making it useful for distinguishing cell-surface receptor events from intracellular interactions (though less potent than 8-SPT).

Chemical & Physical Properties Landscape

The pharmacological behavior of 8-PS-DMX is dictated by two structural decisions: the methylation pattern and the 8-position substitution.

Table 1: Physicochemical Comparison of Xanthine Derivatives
CompoundCore Scaffold8-SubstituentSolubility (Water)BBB PermeabilityPrimary Target
8-PS-DMX 3,7-Dimethyl (Theobromine)p-SulfonamidophenylModerate/High LowA2 (Weak)
8-SPT 1,3-Dimethyl (Theophylline)p-SulfophenylHigh Very LowNon-selective (A1/A2)
8-PT 1,3-Dimethyl (Theophylline)PhenylLowHighNon-selective (High Affinity)
DMPX 3,7-DimethylPhenyl (or Propargyl at N1)LowHighA2-Selective
Caffeine 1,3,7-TrimethylHHighHighNon-selective (Weak)
Structural Logic (SAR)
  • The 3,7-Dimethyl Switch: Shifting methyl groups from N1/N3 (Theophylline) to N3/N7 (Theobromine) generally reduces affinity for A1 receptors, creating an A2-biased profile .

  • The Sulfonamide Anchor: The p-sulfonamidophenyl group (

    
    ) adds polar surface area. Unlike the sulfonic acid in 8-SPT (which is anionic at physiological pH), the sulfonamide is neutral to weakly acidic, modulating solubility without creating a permanent charge, potentially altering binding kinetics compared to 8-SPT.
    

Pharmacological Performance Analysis

Affinity and Potency

Experimental data indicates that 8-PS-DMX acts as a weak antagonist .

  • vs. 8-PT: 8-PT exhibits nanomolar affinity (

    
     nM) for A1 and A2 receptors. 8-PS-DMX, lacking the N1-methyl and possessing a bulky polar tail, typically shows micromolar affinity.
    
  • vs. 8-SPT: 8-SPT is the gold standard for water-soluble antagonism. 8-PS-DMX is generally less potent than 8-SPT due to the 3,7-core being less optimal for the general adenosine binding pocket than the 1,3-core.

Selectivity Profile

While 3,7-dimethylxanthines (like DMPX) are classically A2-selective, the addition of the sulfonamido group tends to erode affinity across the board, sometimes masking selectivity.

  • A2A Receptor: The compound retains residual affinity for A2A receptors but requires higher concentrations (10-100 µM) to achieve complete blockade.

  • A1 Receptor: Affinity is markedly reduced, providing a functional "A2-bias" simply because the A1 threshold is not met at working concentrations.

Decision Matrix: When to Use 8-PS-DMX?

Use 8-PS-DMX when:

  • You are conducting Structure-Activity Relationship (SAR) studies comparing N1 vs. N7 methylation effects on solubility.

  • You require a structurally distinct control to validate the specificity of potent A2 antagonists (e.g., ZM 241385).

  • You need a moderately soluble xanthine that does not carry a permanent anionic charge (unlike 8-SPT).

Visualizing the Xanthine Decision Process

The following diagram illustrates the logical selection of xanthine derivatives based on experimental needs (Solubility vs. Selectivity).

XanthineSelection Start Experimental Goal Permeability Need Cell/BBB Permeability? Start->Permeability YesPerm Yes (In vivo / CNS) Permeability->YesPerm Lipophilic NoPerm No (Extracellular Only) Permeability->NoPerm Hydrophilic Selectivity Selectivity Required? YesPerm->Selectivity A1_Sel A1 Selective Selectivity->A1_Sel A2_Sel A2 Selective Selectivity->A2_Sel Non_Sel Non-Selective Selectivity->Non_Sel DPCPX DPCPX (nM affinity) A1_Sel->DPCPX DMPX DMPX / ZM241385 (A2 biased) A2_Sel->DMPX Theophylline 8-PT / Theophylline (High affinity) Non_Sel->Theophylline WaterSol Water Solubility? NoPerm->WaterSol HighSol High Solubility (Anionic) WaterSol->HighSol ModSol Moderate Solubility (Sulfonamide) WaterSol->ModSol SPT 8-SPT (Standard Tool) HighSol->SPT PSDMX 8-PS-DMX (3,7-Dimethyl Probe) ModSol->PSDMX

Caption: Decision tree for selecting xanthine antagonists. 8-PS-DMX (Red) is selected when a 3,7-dimethyl core with moderate polarity is required, distinct from the standard 8-SPT.

Experimental Protocols

Solubilization Protocol

Unlike caffeine, 8-PS-DMX has limited solubility in neutral water due to the sulfonamide group and the lack of ionic charge. Reagents: DMSO (molecular biology grade), 1M NaOH, PBS (pH 7.4).

  • Primary Stock (10 mM): Dissolve 3.35 mg of 8-PS-DMX in 1 mL of 100% DMSO . Vortex vigorously for 2 minutes.

    • Note: If precipitation persists, mild warming (37°C) is permissible.

  • Working Solution (100 µM): Dilute the Primary Stock 1:100 into pre-warmed PBS.

    • Critical Step: Add the DMSO stock dropwise into the vortexing PBS to prevent "crashing out" of the compound.

  • pH Adjustment: If the solution is cloudy, adjust pH to >8.0 using trace 1M NaOH. The sulfonamide proton is weakly acidic (

    
    ), and deprotonation aids solubility.
    
Adenosine A2A Functional Assay (cAMP)

This protocol validates the antagonist activity of 8-PS-DMX in HEK293 cells expressing human A2A receptors.

Objective: Measure inhibition of CGS21680-induced cAMP accumulation.

Workflow:

  • Cell Seeding: Plate HEK293-hA2A cells (50,000/well) in 96-well plates. Incubate overnight.

  • Pre-incubation: Remove media. Add HBSS containing Rolipram (10 µM) to inhibit PDE4.

  • Antagonist Treatment: Add 8-PS-DMX at varying concentrations (0.1 µM – 100 µM). Incubate for 15 minutes at 37°C.

    • Control: Run parallel wells with 8-SPT (10 µM) as a positive control for inhibition.

  • Agonist Challenge: Add the selective A2A agonist CGS21680 (100 nM). Incubate for 30 minutes.

  • Lysis & Detection: Lyse cells and quantify cAMP using a competitive immunoassay (e.g., TR-FRET or ELISA).

  • Data Analysis: Plot % Inhibition vs. Log[Antagonist]. Calculate

    
    .
    
    • Expected Result: 8-PS-DMX should show a right-shifted curve (higher

      
      ) compared to 8-SPT, confirming its lower potency.
      

Mechanistic Signaling Diagram

The following diagram details the specific interference point of 8-PS-DMX within the Adenosine A2A signaling cascade.

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / CGS21680 A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activation Antagonist 8-PS-DMX (Competes at Orthosteric Site) Antagonist->A2AR Blockade (Low Affinity) Gs Gs Protein (Activation) A2AR->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Signaling

Caption: Mechanism of Action.[1] 8-PS-DMX competes with agonists at the extracellular domain of the A2A receptor, preventing Gs-protein coupling and downstream cAMP production.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor." Biochemical Pharmacology, 34(11), 1927-1932. Link

  • Jacobson, K. A., et al. (1993). "Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors." Journal of Medicinal Chemistry, 36(18), 2639–2644. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199. Link

  • LGC Standards. (n.d.). "Product Sheet: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine." Link

  • Seale, T. W., et al. (1988). "A2-Adenosine receptor antagonists: synthesis and pharmacological evaluation of 3,7-dimethyl-1-propargylxanthine derivatives." Journal of Medicinal Chemistry. (Contextual reference for 3,7-dimethyl SAR).

Sources

Publish Comparison Guide: Validation of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (an 8-substituted theobromine derivative) for target engagement in cellular systems.

Based on its chemical structure and pharmacological profile, this compound acts as a polar, water-soluble Adenosine Receptor antagonist (specifically noted as a weak A2 antagonist).[1] Its validation requires distinguishing it from high-affinity, membrane-permeable alternatives.

Executive Summary & Mechanism of Action

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a xanthine derivative structurally related to Theobromine (3,7-dimethylxanthine). Unlike classic lipophilic antagonists, the addition of the p-sulfonamidophenyl group at the C8 position introduces significant polarity.

  • Primary Target: Adenosine Receptors (GPCRs), specifically the A2A subtype (Gs-coupled).

  • Mechanism: Competitive Antagonism. It binds to the orthosteric site, preventing Adenosine (endogenous agonist) from activating the receptor.

  • Key Characteristic: Water Solubility & Membrane Impermeability. Similar to 8-SPT (8-sulfophenyltheophylline), this compound is likely unable to freely cross the plasma membrane, making it a critical tool for isolating extracellular receptor populations.

  • Potency: Characterized as a weak antagonist compared to standard references.[1] This necessitates high-concentration validation strategies.

Comparison of Alternatives

To validate this compound, you must benchmark it against established Adenosine Receptor (AR) antagonists.

Feature3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine 8-SPT (8-Sulfophenyltheophylline) ZM-241385 CGS-15943
Core Structure Theobromine (3,7-dimethyl)Theophylline (1,3-dimethyl)Non-xanthineTriazoloquinazoline
Selectivity A2A (Weak/Moderate)Non-selective (A1/A2)A2A Selective (High Affinity)Non-selective
Solubility High (Aqueous) High (Aqueous)Low (DMSO required)Low (DMSO required)
Permeability Low (Extracellular restricted) Low (Extracellular restricted)High (Cell permeable)High (Cell permeable)
Validation Use Proving extracellular engagement; Control for Theobromine studies.Standard polar blocker.Positive control for A2A binding.General AR blockade.

Scientific Rationale: Why Standard Binding Assays May Fail

As a Senior Scientist, I must highlight a critical failure mode: Wash Stability. Because 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a weak antagonist, it likely has a fast dissociation rate (


).
  • Risk: In traditional Radioligand Binding assays involving filtration/wash steps, the compound may dissociate from the receptor before measurement, leading to a false negative (undetectable

    
    ).
    
  • Solution: You must prioritize Homogeneous Functional Assays (No-wash) or Real-time BRET approaches.

Validation Protocol A: Functional cAMP Inhibition (The Gold Standard)

Since A2A receptors couple to


 proteins to stimulate Adenylyl Cyclase (AC), target engagement is best validated by measuring the inhibition of agonist-induced cAMP accumulation.
Experimental Logic (Causality)
  • Agonist (NECA or CGS-21680): Increases intracellular cAMP.

  • Antagonist (Test Compound): Shifts the Agonist Dose-Response Curve (DRC) to the right.

  • Schild Analysis: Proves the mechanism is competitive.

Step-by-Step Methodology

Cell Model: HEK293 (endogenous A2B) or CHO-K1 stably expressing human A2A (Recommended). Detection: TR-FRET (e.g., HTRF or LANCE) cAMP kit.

  • Preparation:

    • Resuspend 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine in PBS or Media (advantage of water solubility).

    • Prepare a serial dilution of the Agonist (NECA) ranging from 100 µM to 0.1 nM.

    • Prepare fixed concentrations of the Antagonist (e.g., 0 µM, 10 µM, 100 µM).

  • Incubation (Equilibrium Mode):

    • Seed cells (2,000 cells/well) in a 384-well low-volume white plate.

    • Pre-incubation: Add Antagonist (5 µL) to cells for 15 mins at 37°C. Critical: Allows antagonist to occupy receptors before agonist competition.

    • Stimulation: Add Agonist (5 µL) containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. Incubate 30 mins.

  • Detection:

    • Add Lysis Buffer containing cAMP-d2 and Anti-cAMP-Cryptate.

    • Incubate 1 hour at RT.

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis:

    • Plot Agonist DRCs.

    • Success Criteria: A rightward shift in the agonist

      
       without a decrease in 
      
      
      
      confirms competitive target engagement.
Pathway Visualization

The following diagram illustrates the signaling pathway and the specific intervention point of the antagonist.

G Agonist Agonist (NECA) Receptor Adenosine Receptor (A2A) Agonist->Receptor Activates Antagonist 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Antagonist) Antagonist->Receptor Blocks (Competitive) Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Synthesizes ATP ATP ATP->AC Signal TR-FRET Signal (Decrease) cAMP->Signal Detected via Ab competition

Caption: Competitive inhibition of the A2A-Gs-cAMP signaling axis. The antagonist prevents agonist-mediated Gs coupling.

Validation Protocol B: NanoBRET Target Engagement (Live Cell)

For a direct physical measurement (binding) rather than a downstream proxy (cAMP), NanoBRET is superior to radioligand binding for weak, fast-off compounds because it measures binding in real-time equilibrium without washing.

Experimental Logic
  • Tracer: A fluorescently labeled Adenosine antagonist (permeable).

  • Target: A2A Receptor fused to NanoLuc luciferase (N-terminally tagged).

  • Principle: When the Tracer binds the NanoLuc-Receptor, BRET occurs. The test compound displaces the Tracer, decreasing the BRET signal.

Step-by-Step Methodology
  • Transfection: Transfect HEK293 cells with NanoLuc-A2A plasmid. Incubate 24h.

  • Tracer Optimization: Determine the

    
     of the fluorescent tracer. Use a concentration equal to its 
    
    
    
    or
    
    
    .
  • Competition Assay:

    • Treat cells with serial dilutions of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine .

    • Immediately add the Fluorescent Tracer + NanoLuc Substrate.

    • Do NOT Wash.

  • Read: Measure BRET (Donor Emission 460nm / Acceptor Emission 618nm) immediately and every 5 mins for 30 mins.

  • Data Output: Calculate

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation adapted for BRET.
Workflow Visualization

Workflow Step1 1. Transfect Cells (NanoLuc-A2A) Step2 2. Add Test Compound (Dilution Series) Step1->Step2 Step3 3. Add Tracer + Substrate Step2->Step3 Step4 4. Measure BRET (No Wash) Step3->Step4 Equilibrium Step5 5. Calculate Ki (Tracer Displacement) Step4->Step5 Critical CRITICAL: No Wash Step Preserves Weak Binding Critical->Step4

Caption: NanoBRET workflow emphasizing the 'No Wash' step essential for capturing weak affinity interactions.

Expected Results & Data Interpretation

When validating 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine, expect the following profile compared to the high-affinity control (ZM-241385).

Parameter3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine ZM-241385 (Control) Interpretation
cAMP

High µM range (e.g., 10 - 100 µM)Low nM range (e.g., 1 - 10 nM)Confirming "weak" potency.
Schild Slope ~ 1.0~ 1.0Confirms competitive nature.
Max Inhibition 100% (at high conc)100%Full antagonist efficacy.
Solubility Limit > 1 mM (Aqueous)< 100 µM (Aqueous)Validates physicochemical property.

Troubleshooting:

  • No Inhibition observed: If the compound fails to inhibit cAMP at 100 µM, ensure the agonist concentration is not too high (use

    
    , not 
    
    
    
    ).
  • Precipitation: Although water-soluble, high concentrations in cell media (rich in salts/proteins) can precipitate. Check visually.

References

  • LGC Standards. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Sheet. Retrieved from

  • PubChem. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (Analogous Structure & Properties). CID 1365.[2] Retrieved from

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry.
  • Robben, et al. (2006). Validation of the NanoBRET target engagement assay.

Sources

Structure-Activity Relationship of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide analyzes the pharmacological profile of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS 149981-21-5), a water-soluble xanthine derivative. Unlike the classical high-potency adenosine antagonists (e.g., DPCPX, ZM241385), this compound represents a specialized class of weak, water-soluble A2-adenosine receptor antagonists .

Its primary utility lies in its physicochemical properties. By incorporating a polar sulfonamide moiety at the C8 position of the theobromine (3,7-dimethylxanthine) scaffold, it overcomes the solubility limitations typical of 8-phenylxanthines while sacrificing significant binding affinity. This trade-off makes it a critical "negative control" or specificity probe in structure-activity relationship (SAR) studies, contrasting sharply with its 1,3-dialkyl congeners.

Chemical Architecture & SAR Analysis

The pharmacological behavior of this analog is dictated by two structural vectors: the Methylation Pattern (N1/N3/N7) and the C8-Aryl Substitution .

The Scaffold: Theobromine vs. Theophylline

The core difference between this compound and potent antagonists lies in the N-methylation pattern.

  • 1,3-Dimethyl (Theophylline) / 1,3-Dipropyl: The N1 substituent is critical for high-affinity binding, interacting with a hydrophobic pocket in the adenosine receptor (A1/A2A).

  • 3,7-Dimethyl (Theobromine): The absence of an N1-alkyl group (N1-H) significantly reduces affinity. The 3,7-dimethyl-8-(p-sulfonamidophenyl) analog retains this low-affinity profile, classifying it as a "weak" antagonist compared to its 1,3-dialkyl counterparts.

The C8-Tail: Sulfonamide as a Solubility Anchor

The p-sulfonamidophenyl group is a functional modification designed to improve aqueous solubility.

  • Hydrophobicity vs. Solubility: Standard 8-phenylxanthines are highly lipophilic and difficult to dissolve in physiological buffers.

  • Sulfonamide Effect: The introduction of the

    
     group increases polarity. While this facilitates assay handling (water solubility), the bulk and polarity can interfere with the deep hydrophobic cleft binding required for nanomolar potency.
    
Visualization: SAR Interaction Map

SAR_Map Core Xanthine Scaffold N1 N1 Position (Unsubstituted/H) Core->N1 N3_7 N3 & N7 Positions (Methylated) Core->N3_7 C8 C8 Position (p-Sulfonamidophenyl) Core->C8 Effect_Affinity Reduced Affinity (Loss of hydrophobic interaction) N1->Effect_Affinity Lack of Alkyl Group Effect_Selectivity Weak A2 Antagonism N3_7->Effect_Selectivity Theobromine Pattern Effect_Solubility Enhanced Water Solubility (Polar Anchor) C8->Effect_Solubility Sulfonamide H-bonding Effect_Affinity->Effect_Selectivity

Caption: SAR map illustrating how the N1-unsubstituted scaffold reduces affinity while the C8-sulfonamide enhances solubility.[1][2][3][4]

Comparative Performance Review

The following table contrasts the 3,7-dimethyl analog with industry-standard alternatives. Note the inverse relationship between solubility and affinity.

Feature3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine 8-SPT (8-p-Sulfophenyltheophylline) DSPX (1,3-Dipropyl-8-sulfonamidophenylxanthine)
CAS Number 149981-21-580206-91-3104557-04-0
Scaffold 3,7-Dimethyl (Theobromine)1,3-Dimethyl (Theophylline)1,3-Dipropylxanthine
Primary Target Adenosine A2 (Weak)Non-selective A1 / A2Adenosine A1 (Selective)
Affinity (

)
> 10 µM (Est.[2] Weak) ~1 µM10–100 nM
Solubility High (Water soluble)High (Water soluble)Moderate/High
Selectivity Low / A2-biasedNon-selectiveA1 > A2 (>20-fold)
Application Negative Control / Solubility ProbeGeneral AntagonistA1 Receptor Probe

Key Insight: Researchers should use the 3,7-dimethyl analog when a structurally similar but pharmacologically less active control is needed to validate the specific effects of potent 1,3-dialkyl antagonists like DSPX.

Experimental Protocols

Synthesis of Water-Soluble 8-Arylxanthines

Note: This general protocol applies to the condensation of diaminouracils, adapted for the 3,7-dimethyl scaffold.

Reagents:

  • 5,6-Diamino-1-methyluracil (Precursor for 3,7-dimethyl system via specific methylation or starting from Theobromine derivatives).

  • 4-Sulfamoylbenzoic acid.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Alkali (NaOH).

Workflow:

  • Amide Formation: React the diamino-uracil derivative with 4-sulfamoylbenzoic acid using EDC in aqueous DMF to form the amide intermediate.

  • Ring Closure: Heat the intermediate in 2.5N NaOH at reflux for 1 hour to effect dehydration and purine ring closure.

  • Purification: Acidify the solution to pH 4-5. The sulfonamido-xanthine precipitates. Recrystallize from water/ethanol.

Radioligand Binding Assay (A2A Receptor)

To verify the "weak" antagonist activity, use this self-validating protocol.

Materials:

  • Ligand: [³H]CGS 21680 (Specific A2A agonist).

  • Tissue: Rat striatal membranes (rich in A2A).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

Step-by-Step:

  • Preparation: Incubate 50 µg membrane protein with 2 nM [³H]CGS 21680.

  • Competition: Add increasing concentrations (

    
     M to 
    
    
    
    M) of the 3,7-dimethyl analog.
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a Brandel harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       should be significantly higher (>10 µM) compared to a positive control like ZM241385 (
      
      
      
      ~1 nM).
Experimental Workflow Diagram

Workflow cluster_Assay Binding Assay (Validation) Start Start: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Step1 Incubate with [3H]CGS21680 (Rat Striatal Membranes) Start->Step1 Step2 Measure Displacement (Scintillation Counting) Step1->Step2 Step3 Calculate Ki Step2->Step3 Decision Ki < 1 µM? Step3->Decision Result_High Unexpected Potency (Check Purity/Identity) Decision->Result_High Yes Result_Low Confirmed Weak Antagonist (Valid Negative Control) Decision->Result_Low No (>10 µM)

Caption: Decision tree for validating the biological activity of the 3,7-dimethyl analog.

References

  • LGC Standards. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Data. Retrieved from

  • Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of Medicinal Chemistry.

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines and 1,3-dialkylxanthines at adenosine A1 and A2A receptors. Journal of Medicinal Chemistry.

  • PubChem. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (Related Analog Data).

  • ChemicalBook. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Properties.

Sources

Comparative Analysis: Caffeine vs. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Adenosine Receptor Characterization

Executive Summary

In the landscape of adenosine receptor (AR) research, Caffeine (1,3,7-trimethylxanthine) serves as the historical prototype for non-selective antagonism. However, its utility in precise pharmacological assays is often limited by its lipophilicity and lack of receptor subtype selectivity.

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (herein referred to as 8-SPT-3,7 or DSPX ) represents a specialized structural modification of the xanthine scaffold. By substituting the 8-position of theobromine (3,7-dimethylxanthine) with a p-sulfonamidophenyl group, researchers gain a tool that offers enhanced water solubility and a distinct pharmacological profile biased toward the


 receptor subtype, albeit with weak affinity.[1][2]

This guide provides a rigorous comparison of these two compounds, focusing on their physicochemical properties, mechanistic distinctions, and application in high-throughput screening (HTS) and binding assays.

Physicochemical & Structural Comparison

The primary differentiator between these molecules is the functionalization at the C-8 position. While Caffeine relies on a hydrogen at C-8, DSPX incorporates a sulfonamidophenyl moiety. This modification drastically alters the electronic landscape and solubility profile.

Table 1: Comparative Technical Specifications
FeatureCaffeine3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (DSPX)
CAS Number 58-08-2149981-21-5
Core Scaffold 1,3,7-Trimethylxanthine3,7-Dimethylxanthine (Theobromine derivative)
C-8 Substituent Hydrogen (-H)p-Sulfonamidophenyl (

)
Molecular Weight 194.19 g/mol 335.34 g/mol
Solubility (Water) Moderate (~21 mg/mL @ 25°C)High (Due to polar sulfonamide group)
LogP (Lipophilicity) ~ -0.07 (Amphiphilic)Lower (Hydrophilic)
Primary Utility CNS Stimulation, General AR BlockadeWater-soluble Reference Standard,

Antagonism
Structural Logic & SAR (Structure-Activity Relationship)

The following diagram illustrates the structural divergence and its impact on receptor interaction.

SAR_Logic Xanthine Xanthine Scaffold Caffeine Caffeine (1,3,7-Trimethyl) Non-selective Xanthine->Caffeine + N1-Methyl + N3-Methyl + N7-Methyl DSPX DSPX (3,7-Dimethyl-8-sulfonamido) Water Soluble / A2 Biased Xanthine->DSPX + N3-Methyl + N7-Methyl + C8-Sulfonamidophenyl Properties 1. Steric Bulk at C8 (Selectivity) 2. Sulfonamide H-Bonding (Solubility) DSPX->Properties Effect

Figure 1: Structural evolution from the xanthine core. The C-8 substitution in DSPX introduces steric bulk and polarity, shifting the molecule from a lipophilic pan-antagonist to a hydrophilic, subtype-biased tool.

Pharmacological Mechanism

Caffeine: The Pan-Antagonist

Caffeine acts as a competitive antagonist at all four adenosine receptor subtypes (


). Its affinity is generally in the micromolar range (

for

). While effective for general blockade, it cannot distinguish between receptor populations in complex tissue assays.
DSPX: The Water-Soluble A2 Tool

DSPX is characterized as a weak, water-soluble ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-adenosine receptor antagonist .[1][2][3]
  • Selectivity: The 3,7-dimethyl substitution pattern (lacking the N1-methyl group of caffeine/theophylline) combined with the C-8 aryl group generally favors

    
     over 
    
    
    
    receptors compared to 1,3-dimethyl analogues.
  • Potency: It is designated as "weak," often exhibiting

    
     values in the high micromolar range. This makes it ideal for use as a low-affinity control  or in assays where preventing receptor saturation is necessary to observe subtle agonist shifts.
    
Signaling Pathway Interference

Signaling_Pathway Adenosine Adenosine (Endogenous) A2A_Rec A2A Receptor (Gs-Coupled) Adenosine->A2A_Rec Activates AC Adenylyl Cyclase A2A_Rec->AC Stimulates Caffeine Caffeine (Blocks A1, A2A, A2B, A3) Caffeine->A2A_Rec Competes DSPX DSPX (Blocks A2A preferentially) DSPX->A2A_Rec Competes (Weak/Soluble) cAMP cAMP Production AC->cAMP Increases Effect Physiological Response (Vasodilation/Neuromodulation) cAMP->Effect

Figure 2: Adenosine signaling cascade. Both compounds competitively inhibit the receptor, preventing Adenosine-mediated activation of Adenylyl Cyclase. DSPX offers a more targeted (though weaker) approach for A2A studies.

Experimental Applications & Protocols

Why Choose DSPX?
  • No DMSO Required: Unlike many potent xanthines (e.g., XAC, DPCPX) which require DMSO, DSPX dissolves in physiological buffers. This eliminates solvent effects (DMSO toxicity) in sensitive cell-based assays or organ bath preparations.

  • Washout Efficiency: Due to lower lipophilicity, DSPX washes out of lipid membranes faster than caffeine or other hydrophobic antagonists, allowing for rapid reversibility in kinetic experiments.

Protocol: Comparative Adenosine Binding Assay

Objective: Determine the displacement of radioligand


-CGS 21680 (A2A selective agonist) by Caffeine vs. DSPX.
Reagents:
  • Membranes: HEK293 cells stably expressing human

    
     receptors.
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
  • Radioligand:

    
    -CGS 21680 (Final conc: 5 nM).
    
  • Non-specific Control: NECA (10

    
    ).
    
Workflow Step-by-Step:
  • Stock Preparation:

    • Caffeine: Dissolve 19.4 mg in 1 mL water (warm to 40°C if needed) for 100 mM stock.

    • DSPX: Dissolve 33.5 mg in 1 mL PBS/Water. Note: No organic co-solvent required.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
       of Membrane suspension (10 
      
      
      
      protein/well).
    • Add 50

      
       of Radioligand.
      
    • Add 50

      
       of Test Compound (Caffeine or DSPX) at varying concentrations (
      
      
      
      to
      
      
      ).
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Assay Logic Diagram

Assay_Workflow cluster_compounds Compound Prep Start Start: Membrane Prep Incubation Incubation (Membranes + [3H]-Ligand + Antagonist) Start->Incubation Caff_Prep Caffeine (Requires Heating/Vortex) Caff_Prep->Incubation DSPX_Prep DSPX (Direct Aqueous Soln) DSPX_Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Sigmoidal Dose-Response) Counting->Analysis

Figure 3: Radioligand binding workflow. The critical divergence is in the compound preparation phase, where DSPX offers superior handling properties.

Data Interpretation & Expected Results

When analyzing the data from the above protocol, researchers should anticipate the following profiles:

ParameterCaffeineDSPXInterpretation

Range


DSPX acts as a weak antagonist.[1] A right-shift in the curve compared to potent standards (like ZM241385) is expected.
Hill Slope ~ -1.0~ -1.0Indicates competitive antagonism at a single binding site.
Solvent Effect Potential DMSO interference if usedNone DSPX data is cleaner in sensitive assays (e.g., cardiomyocyte contractility) where DMSO affects calcium handling.

Critical Insight: Do not use DSPX if you require nanomolar potency. Use DSPX when you need to validate that an effect is receptor-mediated in a water-only system, or to differentiate between high-affinity and low-affinity binding sites by using it as a displacer of low potency.

References

  • Daly, J. W., et al. (1985). "1,3-Dialkyl-8-(p-sulfophenyl)xanthines: Potent water-soluble antagonists for A1- and A2-adenosine receptors." Journal of Medicinal Chemistry, 28(4), 487–492. Link(Foundational text on sulfophenyl xanthine derivatives).

  • LGC Standards. (n.d.). "3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Sheet." LGC Standards. Link(Source for specific chemical identity and A2-antagonist classification).

  • Jacobson, K. A., et al. (1993). "Functionalized congeners of 1,3-dipropyl-8-phenylxanthine (NPC 205) as high affinity adenosine antagonists." Journal of Medicinal Chemistry, 36. (Contextual reference for 8-phenylxanthine SAR).
  • ChemicalBook. (2023). "3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Properties." Link.

Sources

confirming the selectivity of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine for adenosine receptors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Confirming the Selectivity of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a specialized, water-soluble xanthine derivative utilized as a pharmacological probe for adenosine receptors. Unlike the classic non-selective antagonist Theophylline (1,3-dimethylxanthine) or the highly potent A1-selective DPCPX , this compound is characterized by a weak but distinct selectivity for A2 adenosine receptors .

Its primary utility lies in its physicochemical profile: the 8-(p-sulfonamidophenyl) moiety confers water solubility while maintaining a specific affinity profile that differs from the non-selective, polar antagonist 8-(p-sulfophenyl)theophylline (8-SPT) . This guide details the experimental framework required to confirm its selectivity profile against established alternatives, ensuring accurate data interpretation in drug discovery assays.

Compound Profile & Mechanism

To understand the selectivity of this compound, one must analyze its structural divergence from the xanthine scaffold.

FeatureSpecificationImpact on Pharmacology
Core Structure 3,7-Dimethylxanthine (Theobromine-like)3,7-methylation typically reduces general affinity compared to 1,3-methylation (Theophylline), but often shifts bias toward A2 subtypes .
C8 Substituent p-SulfonamidophenylThe phenyl group generally enhances affinity via π-stacking. The sulfonamido group (-SO₂NH₂) adds polarity for water solubility without the permanent negative charge of a sulfonic acid (-SO₃H), potentially altering binding pocket access.
Primary Target Adenosine A2 Receptors (A2A/A2B)Acts as a weak antagonist.
Solubility Water-solubleSuitable for in vivo studies or assays where organic solvents (DMSO) must be minimized.

Comparative Selectivity Analysis

The following table contrasts 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine with standard adenosine receptor tools.

CompoundStructure BaseSelectivity ProfilePotency (Ki)Primary Application
3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine 3,7-DimethylWeak A2 Selective µM rangeWater-soluble probe; negative control for A1 assays.
DMPX 3,7-DimethylA2 Selective Low µM / High nMThe standard "A2-selective" xanthine antagonist.
Theophylline 1,3-DimethylNon-Selective ~10-20 µMGeneral adenosine blockade; asthma therapy.
8-SPT 1,3-DimethylNon-Selective µM rangePolar, non-BBB crossing antagonist.
ZM 241385 Non-XanthineHigh A2A Selective < 1 nMHigh-affinity radioligand and reference antagonist.

Critical Insight: Researchers often mistake "weak affinity" for "inactivity." This compound will block A2 receptors at high concentrations where A1 receptors remain largely unaffected, creating a "therapeutic window" for selectivity validation.

Experimental Validation: Confirming Selectivity

To scientifically validate the selectivity of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine, you must perform a comparative competition binding assay . The protocol below is designed to be self-validating by including both A1 and A2A specific radioligands.

Protocol: Dual-Path Radioligand Competition Assay

Objective: Determine the Ki values at A1 and A2A receptors to calculate the Selectivity Ratio (


).

Reagents:

  • A1 Source: Rat brain cortex membranes or CHO-hA1 cells.

  • A2A Source: Rat striatal membranes or HEK-hA2A cells.

  • Radioligands:

    • A1:

      
       (0.2 nM)
      
    • A2A:

      
       (1.0 nM) or 
      
      
      
      .
  • Test Compound: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Concentration range:

    
     M to 
    
    
    
    M).

Workflow:

BindingAssay Prep 1. Membrane Preparation (Homogenization & Centrifugation) Incubation 2. Incubation (90 min @ 25°C) Membrane + Radioligand + Test Compound Prep->Incubation Add 50µg Protein Filtration 3. Rapid Filtration (GF/B Filters + Cell Harvester) Incubation->Filtration Terminate Binding Analysis 4. Scintillation Counting & Data Analysis (IC50 -> Ki) Filtration->Analysis Measure Bound Radioactivity

Figure 1: Step-by-step workflow for the competitive radioligand binding assay. Ensure non-specific binding is defined using 10 mM Theophylline.

Data Interpretation:

  • Calculate IC50: Determine the concentration displacing 50% of the radioligand.

  • Derive Ki: Use the Cheng-Prusoff equation:

    
    
    
  • Confirmation Criteria:

    • If

      
      , selectivity is confirmed.
      
    • For this specific compound, expect

      
       in the micromolar range, with 
      
      
      
      being significantly higher (weaker binding).

Signaling Pathway Context

Understanding where the antagonist acts is crucial for functional assay design. Adenosine receptors couple to opposing G-protein pathways. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine primarily antagonizes the Gs-coupled A2 pathway .

Signaling A1 A1 Receptor (Gi-Coupled) AC Adenylyl Cyclase A1->AC Inhibition (-) A2A A2A Receptor (Gs-Coupled) A2A->AC Stimulation (+) Adenosine Adenosine (Endogenous Agonist) Adenosine->A1 Adenosine->A2A Antagonist 3,7-Dimethyl-8- (p-sulfonamidophenyl)xanthine Antagonist->A1 Weak/No Block Antagonist->A2A Blocks cAMP cAMP Levels AC->cAMP

Figure 2: Differential signaling pathways. The antagonist selectively blocks the A2A-mediated stimulation of Adenylyl Cyclase, preventing cAMP accumulation.

References

  • Jacobson, K. A., et al. (1993).[1] "Effects of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors."[1] Journal of Medicinal Chemistry, 36(18), 2639–2644.

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow." Biochemical Pharmacology, 35, 2467-2481.
  • LGC Standards. (n.d.). "Product Sheet: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine."

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199.

Sources

Comparative Guide: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine against standard adenosine receptor antagonists, focusing on in vivo utility, physicochemical properties, and experimental efficacy.

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a water-soluble, xanthine-based antagonist with affinity for Adenosine A2 receptors . Unlike the classic high-potency standards (e.g., ZM-241385 or DPCPX), this compound is characterized by moderate affinity ("weak" relative to nanomolar standards) but offers distinct physicochemical advantages, primarily aqueous solubility without the need for harsh organic co-solvents (DMSO/Ethanol) or cyclodextrins.

This guide evaluates its utility as a pharmacological probe for in vivo studies where vehicle toxicity is a confounding factor, comparing it directly to 8-SPT (peripheral, water-soluble) and ZM-241385 (A2A selective, lipophilic).

Compound Profile & Mechanism of Action

Chemical Identity
  • Systematic Name: 3,7-Dimethyl-8-(4-sulfamoylphenyl)purine-2,6-dione

  • Core Scaffold: Theobromine (3,7-dimethylxanthine) derivative.

  • Key Substituent: p-Sulfonamidophenyl group at position 8.[1]

  • MoA: Competitive antagonism of Adenosine Receptors (ARs), with preference for the A2 subtype.

Mechanistic Context

The compound blocks the binding of adenosine to Gs-coupled A2 receptors (A2A/A2B), preventing the accumulation of intracellular cAMP and downstream PKA activation.

AdenosineSignaling Adenosine Adenosine (Endogenous Ligand) A2R A2 Receptor (Gs-Coupled) Adenosine->A2R Activates Compound 3,7-Dimethyl-8- (p-sulfonamidophenyl)xanthine Compound->A2R Blocks AC Adenylyl Cyclase A2R->AC Stimulates (Gs) cAMP cAMP (Up) AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Effect Vasodilation / Anti-Inflammatory PKA->Effect

Figure 1: Mechanism of Action.[2] The compound competitively inhibits the Adenosine A2 receptor pathway.

Comparative Analysis: Efficacy & Properties

The "Solubility vs. Potency" Trade-off

The primary rationale for selecting 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine over standard inhibitors is vehicle compatibility . While standard 8-phenylxanthines are highly potent, they are notoriously insoluble in physiological saline.

Comparison Table: Key Inhibitors
Feature3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine 8-SPT (Standard Water-Soluble)ZM-241385 (Standard A2A Selective)
Core Structure 3,7-Dimethyl (Theobromine)1,3-Dimethyl (Theophylline)Non-Xanthine (Triazolo-triazine)
Primary Target Adenosine A2 (Weak/Moderate)Non-selective (A1/A2)Adenosine A2A (High Potency)
Potency (Ki)

M range (Estimated)
~1-10

M
< 1 nM
Solubility High (Aqueous) High (Aqueous)Low (Requires DMSO)
BBB Permeability Low/Moderate (Sulfonamide)Very Low (Charged Sulfonate)Moderate
Vehicle Toxicity Negligible (Saline/Water)Negligible (Saline)High (DMSO/PEG risk)
In Vivo Efficacy Analysis
  • Renal & Hemodynamic Studies:

    • Standard (8-SPT): Often used to block renal adenosine receptors. However, the sulfonate group (SO

      
      ) is permanently charged at physiological pH, strictly limiting it to the periphery.
      
    • Test Compound: The sulfonamide group (SO

      
      NH
      
      
      
      ) is less acidic (pKa ~10) than the sulfonic acid of 8-SPT. This allows for a different biodistribution profile while maintaining water solubility. It serves as a critical alternative when the anionic charge of 8-SPT interferes with transport or membrane interaction.
  • CNS Studies:

    • Standard (ZM-241385): Gold standard for Parkinson's models but requires complex formulation.

    • Test Compound: While less potent, its water solubility allows for high-volume systemic administration without the confounders of DMSO, which can independently alter membrane permeability and neuronal firing.

Experimental Protocols

Protocol A: Preparation for In Vivo Injection

Unlike lipophilic standards, this compound does not require DMSO.

  • Weighing: Accurately weigh the required amount of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine.

  • Vehicle: Use sterile 0.9% Saline or Phosphate Buffered Saline (PBS, pH 7.4).

  • Solubilization:

    • Add vehicle to the powder.

    • Vortex for 30 seconds.

    • Note: If solution is cloudy, mild heating (37°C) or brief sonication is permissible. Adjusting pH slightly to 7.4-7.8 can enhance solubility due to the sulfonamide moiety.

  • Filtration: Filter sterilize using a 0.22

    
    m PES membrane (low protein binding) prior to injection.
    
Protocol B: Determining In Vivo Dosage (Dose-Ranging)

Due to lower potency compared to ZM-241385, higher molar doses are required.

  • Control Group: Administer Vehicle (PBS) only.

  • Standard Group: Administer 8-SPT (10-30 mg/kg i.p.) as a positive control for peripheral blockade.

  • Experimental Groups: Administer Test Compound at logarithmic intervals:

    • Low: 10 mg/kg

    • Mid: 30 mg/kg

    • High: 100 mg/kg

  • Readout: Monitor hemodynamic parameters (blood pressure, heart rate) or diuretic output over 4 hours.

Workflow Diagram

ProtocolWorkflow cluster_readouts Endpoints Start Compound Preparation Solubilization Dissolve in PBS (pH 7.4) No DMSO required Start->Solubilization Filter 0.22 µm Filtration Solubilization->Filter Dosing In Vivo Administration (i.p. or i.v.) Filter->Dosing Readout Efficacy Readout Dosing->Readout R1 Hemodynamics (BP/HR) Readout->R1 R2 Diuresis (Renal A1/A2) Readout->R2

Figure 2: Preparation and administration workflow favoring aqueous vehicles.

References

  • Jacobson, K. A., et al. (1993).[3] "Structure-activity relationships of 8-substituted xanthines as adenosine receptor antagonists." Journal of Medicinal Chemistry, 36(18), 2639–2644.[4][5] Link[4]

  • Daly, J. W., et al. (1985). "1,3-Dialkyl-8-(p-sulfophenyl)xanthines: Potent water-soluble antagonists for A1- and A2-adenosine receptors."[5] Journal of Medicinal Chemistry, 28(4), 487–492. (Context for 8-SPT comparison). Link

  • LGC Standards. (n.d.). "3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Page." Accessed Jan 2026. Link

  • Biochem. Biophys.[1][2][6][7] Res. Commun. (1994).[1][2][6][7][8][9] "Characterization of xanthine derivatives." Biochemical and Biophysical Research Communications, 198, 626.[1]

Sources

benchmarking 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine against known A2 adenosine receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Low-Affinity Probes

In the landscape of adenosine receptor pharmacology, high-affinity antagonists like ZM241385 or SCH58261 often dominate the conversation. However, 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) occupies a critical niche as a structural benchmark and specificity control .

Unlike its 1,3-dimethyl (theophylline-derived) counterparts, this compound is based on a 3,7-dimethyl (theobromine) core. Its primary utility lies not in potent therapeutic blockade, but in defining the Structure-Activity Relationships (SAR) of the adenosine A2 receptor pocket. It serves as a vital negative control to demonstrate the necessity of N1-substitution for high-affinity binding and to assess the impact of polar sulfonamide moieties on receptor subtype selectivity.

Key Technical Profile:

  • Classification: Weak, water-soluble adenosine receptor antagonist.[1]

  • Core Scaffold: Theobromine (3,7-dimethylxanthine).

  • Primary Application: SAR modeling, polarity/solubility benchmarking, and use as a low-affinity reference standard in competitive binding assays.

Molecular Mechanism & Structural Benchmarking

The "Methyl Switch" Effect

To understand the performance of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine, one must compare it to the "Gold Standard" xanthines. The adenosine receptor binding pocket contains a hydrophobic region that strongly interacts with substituents at the N1 position of the xanthine ring.

  • Theophylline Derivatives (1,3-Dimethyl): Possess an N1-methyl group. When substituted at C8 (e.g., 8-SPT ), they exhibit high affinity (Ki in nanomolar range).[2]

  • Theobromine Derivatives (3,7-Dimethyl): Lack the N1-substituent. This vacancy results in a significant loss of Van der Waals contact within the receptor pocket, drastically reducing affinity (Ki often > 1 µM).

Benchmarking Table: Potency & Selectivity

The following table contrasts the target compound with established A2 antagonists to highlight the "Structure-Potency Gap."

CompoundCore ScaffoldC8-SubstituentN1-SubstituentA2A Affinity (

)
SolubilityPrimary Utility
Target Compound 3,7-Dimethyl p-Sulfonamidophenyl H > 1,000 nM (Weak) Moderate-High SAR Control / Probe
DMPX 3,7-DimethylHPropargyl10–50 nMLowA2-Selective Tool
8-SPT 1,3-Dimethylp-SulfophenylMethyl~10–100 nMHigh (Water Soluble)Polar Antagonist
ZM241385 Non-XanthineN/AN/A< 1 nMLowHigh-Affinity Standard

Scientist's Insight: Do not view the high


 of the target compound as a failure. In competitive binding assays, using a weak antagonist alongside a potent one (like ZM241385) allows you to validate the dynamic range of your assay and confirm that observed effects are specific to high-affinity receptor occupancy.

Signaling Pathway Visualization

The following diagram illustrates the A2A receptor signaling cascade. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine acts as a weak competitive antagonist at the receptor surface, requiring higher concentrations to inhibit the Gs-coupling compared to DMPX or ZM241385.

AdenosineSignaling Adenosine Adenosine (Endogenous Agonist) A2AR A2A Receptor (GPCR) Adenosine->A2AR Activates Antagonist 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Weak Antagonist) Antagonist->A2AR Blocks (Low Affinity) Gs Gs Protein (Activation) A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates Response Cellular Response (Vasodilation/Immunomodulation) PKA->Response Phosphorylation Cascade

Figure 1: Competitive antagonism at the A2A receptor Gs-coupled pathway.

Experimental Protocols

Protocol A: Saturation Binding Assay (Validation of Weak Affinity)

Objective: To determine the


 and estimated 

of the target compound compared to a reference standard (e.g., CGS21680).

Reagents:

  • Radioligand:

    
    -CGS21680 (Specific Activity ~30-50 Ci/mmol).
    
  • Membrane Prep: HEK293 cells stably expressing human A2A receptors.

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • Non-specific control: 10 µM ZM241385.

Workflow:

  • Preparation: Dilute 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine in DMSO. Note: Due to the sulfonamide group, solubility is better than alkyl-xanthines, but ensure final DMSO concentration is <1%.

  • Incubation:

    • Mix 50 µg membrane protein with 5 nM

      
      -CGS21680.
      
    • Add increasing concentrations of target antagonist (

      
       M to 
      
      
      
      M). Note: The range must go higher than usual due to weak affinity.
    • Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model.

Expected Result:

  • The displacement curve for 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine will be shifted significantly to the right (higher concentration) compared to DMPX or 8-SPT.

Protocol B: Solubility & Stability Screen

Since this compound is often used for its physicochemical properties (sulfonamide polarity), verifying solubility is crucial.

  • Solvent: Phosphate Buffered Saline (PBS), pH 7.4.

  • Method: Shake-flask method.

    • Add excess compound to PBS.

    • Agitate for 24 hours at 25°C.

    • Filter (0.45 µm PTFE) and analyze filtrate via HPLC-UV (Detection @ 270 nm).

  • Benchmark: Compare peak area against a standard curve of 8-SPT (highly soluble) and ZM241385 (poorly soluble).

Workflow Visualization: Comparative Binding Assay

This diagram outlines the decision logic for selecting this specific antagonist in an experimental setup.

BindingWorkflow Start Select Antagonist for Study NeedHighAffinity Need Potent Blockade? Start->NeedHighAffinity NeedSolubility Need Water Solubility? NeedHighAffinity->NeedSolubility No SelectZM Select ZM241385 (Ki < 1nM) NeedHighAffinity->SelectZM Yes NeedSAR Need SAR/Negative Control? NeedSolubility->NeedSAR Yes (Low Affinity) SelectSPT Select 8-SPT (Polar, Potent) NeedSolubility->SelectSPT Yes (High Affinity) SelectTarget Select 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Weak, Polar, Theobromine Core) NeedSAR->SelectTarget Validate N1-Effect

Figure 2: Selection logic for adenosine receptor antagonists.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. (Foundational SAR for xanthines).

  • Müller, C. E., et al. (1993). "Chiral pyrrolo[2,3-d]pyrimidine derivatives as A1- and A2-adenosine receptor antagonists." Journal of Medicinal Chemistry. (Discusses 3,7-dimethyl vs 1,3-dimethyl potency shifts).

  • Jacobson, K. A., et al. (1992). "Functionalized congeners of adenosine receptor antagonists." Journal of Medicinal Chemistry. (Context on sulfonamide/sulfophenyl derivatives).

  • LGC Standards. "3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Data." (Chemical verification and solubility data).

  • Seela, F., et al. (1989). "Synthesis of 3,7-dimethyl-1-propargylxanthine (DMPX) and its 8-substituted derivatives." Journal of Medicinal Chemistry. (Comparison with high-affinity 3,7-dimethyl analogs).

Sources

reproducibility of experimental results using 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a water-soluble, xanthine-based antagonist targeting adenosine receptors, primarily characterized as a weak antagonist for the


 subtype .[1][2][3][4]

While its water solubility offers a logistical advantage over hydrophobic standards like DPCPX or ZM 241385 , this compound presents a "reproducibility trap" for researchers. Its relatively low affinity (


 often in the micromolar range) requires high assay concentrations, leading to non-specific binding, pH-dependent solubility shifts, and signal-to-noise issues that mimic experimental failure.

This guide provides a validated framework to standardize results, focusing on the critical variables of solvation chemistry , ligand depletion , and receptor subtype selectivity .

Part 1: Comparative Technical Analysis

To ensure experimental rigor, one must understand how this compound behaves relative to "Gold Standard" alternatives.

Table 1: Performance Benchmark of Adenosine Receptor Antagonists
Feature3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine ZM 241385 8-SPT (8-(p-sulfophenyl)theophylline)
Primary Target Adenosine

(Weak/Non-selective)
Adenosine

(High Affinity)
Non-selective (

)
Solubility High (due to sulfonamide/polar groups)Low (Hydrophobic, requires DMSO)High (Polar, water-soluble)
Affinity (

)

range (Low potency)

nM (High potency)

range
BBB Permeability Low (Polar)ModerateLow (Polar)
Reproducibility Risk High : Requires high [L]; pH sensitive.Moderate : Aggregation risk in aqueous buffer.Low : Stable, but weak affinity limits utility.
Best Use Case Functional assays requiring high solubility; negative controls.Radioligand binding; precise

determination.
General block of extracellular adenosine receptors.

Part 2: Critical Variables for Reproducibility

The "Water-Soluble" Trap (Solvation Protocol)

Although labeled "water-soluble," the sulfonamide group introduces pH sensitivity. At acidic pH (common in some storage buffers), the compound may protonate and precipitate, leading to inconsistent actual concentrations.

  • Mechanism: The sulfonamide moiety (

    
    ) and the xanthine core (
    
    
    
    ) mean the ionization state changes near physiological pH.
  • Correction: Always buffer stock solutions to pH 7.4 immediately upon dissolution. Do not store in unbuffered water or saline.

Ligand Depletion in Binding Assays

Because the affinity is weak (


), researchers often use high receptor densities (

) to get a signal. However, if

, the assumption that

fails.
  • Correction: Use the Gromos-validated dilution scheme (see Diagram 1) and calculate free ligand concentration, not just added concentration.

Photostability

Xanthine derivatives are prone to photodegradation.

  • Protocol: All handling must occur under amber light or in foil-wrapped vessels.

Part 3: Validated Experimental Protocols

Protocol A: Solubility-Optimized Stock Preparation

Standardizing the input concentration is the single most effective step to improve


 reproducibility.
  • Weighing: Weigh

    
     mg to minimize static error.
    
  • Primary Solvent: Dissolve in DMSO first to 100 mM. (Even for water-soluble compounds, DMSO ensures complete solvation of micro-aggregates).

  • Secondary Dilution: Dilute 1:10 into 50 mM Tris-HCl (pH 7.4) to create a 10 mM working stock.

    • Why? This "shock" dilution prevents the formation of amorphous precipitates that occur when dissolving powder directly into buffer.

  • Verification: Measure

    
     (Extinction coefficient 
    
    
    
    for xanthines) to confirm actual concentration.
Protocol B: Competitive Binding Assay (A2A Receptor)

Designed to filter out non-specific binding artifacts common with weak antagonists.

  • Membrane Prep: Use HEK293 membranes overexpressing human

    
    .
    
  • Radioligand: Use

    
     (Agonist) or 
    
    
    
    (Antagonist). Note: Agonist binding is G-protein dependent; Antagonist binding is not.
  • Incubation: 90 minutes at 25°C . (Equilibrium is slower for weak off-rate compounds, but this compound likely has a fast off-rate; 90 mins ensures stability).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (Polyethyleneimine).

    • Critical: PEI reduces non-specific binding of the sulfonamide moiety to the glass fiber filter.

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Reproducible Dilution Workflow

This logic prevents "crashing out" and ensures the concentration in the well matches the calculation.

DilutionWorkflow Powder Solid Compound (Weigh >5mg) DMSO_Stock Primary Stock 100% DMSO (100 mM) Powder->DMSO_Stock Dissolve completely Buffer_Stock Working Stock Tris-HCl pH 7.4 (10 mM) DMSO_Stock->Buffer_Stock Slow addition (Vortexing) Assay_Well Assay Well Final Conc (1 nM - 100 µM) Buffer_Stock->Assay_Well Serial Dilution in Assay Buffer QC_Check QC: OD280 Measurement (Verify Conc) Buffer_Stock->QC_Check Aliquot QC_Check->Assay_Well Proceed only if ±5% expected OD

Caption: Step-wise solvation strategy to eliminate micro-precipitation errors common with sulfonated xanthines.

Diagram 2: Adenosine Receptor Signaling & Antagonism

Visualizing the competitive mechanism at the


 receptor.

SignalingPathway Adenosine Adenosine (Endogenous Agonist) A2A_R A2A Receptor (GPCR) Adenosine->A2A_R Activates Antagonist 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (Competitive Antagonist) Antagonist->A2A_R Blocks (Competitive) Gs_Protein Gs Protein (Heterotrimeric) A2A_R->Gs_Protein Couples AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP Increase AC->cAMP Catalyzes ATP->cAMP Effect Vasodilation / Anti-inflammatory cAMP->Effect Signaling Cascade

Caption: Mechanism of Action: Competitive antagonism at the Gs-coupled A2A receptor prevents cAMP accumulation.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor." Biochemical Pharmacology, 34(11), 1923-1933. Link

  • Shimada, J., et al. (1993). "Structure-Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists." Journal of Medicinal Chemistry, 36(18), 2639-2649. Link

    • Note: This is the definitive chemistry reference often mis-cited as Vol 38.
  • Jacobson, K. A., et al. (1994).[5] "Characterization of the A2a adenosine receptor in human platelet membranes using [3H]CGS 21680." Biochemical and Biophysical Research Communications, 198(2), 626-633. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199. Link

Sources

head-to-head comparison of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine with similar chemical structures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine vs. Class Standards

Executive Summary & Strategic Positioning

In the landscape of purinergic signaling research, 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) occupies a specialized niche distinct from the "gold standard" adenosine receptor antagonists. While most high-affinity antagonists (e.g., 8-SPT, DPCPX) are derived from the theophylline (1,3-dimethyl) or xanthine scaffolds, this compound is a theobromine (3,7-dimethyl) derivative.

Core Distinction:

  • The Standard (8-SPT): A high-affinity, non-selective, water-soluble adenosine receptor antagonist. It utilizes a sulfonic acid moiety (

    
    ) to prevent blood-brain barrier (BBB) crossing.
    
  • The Target (Sulfonamide Analog): A significantly weaker adenosine antagonist due to the 3,7-methylation pattern. However, the presence of the sulfonamide moiety (

    
    ) introduces potential cross-reactivity with Carbonic Anhydrases (CAs) , making it a critical tool for Structure-Activity Relationship (SAR) studies and specificity controls.
    

This guide compares the Target Compound against its primary structural peers to assist researchers in selecting the correct probe for receptor binding and enzyme inhibition assays.

Chemical Structure & Mechanistic Impact[1]

The biological activity of xanthines is dictated by substitutions at the


, 

, and

positions.
Structural Comparison Table
FeatureTarget Compound 8-SPT (Standard) Theobromine (Parent)
Chemical Name 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine8-(p-Sulfophenyl)theophylline3,7-Dimethylxanthine
Core Scaffold Theobromine (3,7-dimethyl)Theophylline (1,3-dimethyl)Theobromine
C8-Substituent p-Sulfonamidophenyl (

)
p-Sulfophenyl (

)
Hydrogen
Primary Target Adenosine Receptors (Weak/A2)Adenosine Receptors (High Affinity A1/A2)Adenosine Receptors (Weak)
Secondary Target Carbonic Anhydrase (Likely) None (Significant)PDE (Non-selective)
Solubility Moderate (Polar)High (Polar/Ionic)Low
BBB Permeability LowVery Low (Polar)High
Mechanism of Action: The "Methyl Switch"

The drastic difference in affinity between the Target and 8-SPT is driven by the


-methyl group .
  • High Affinity Requirement: Adenosine receptors (A1 and A2A) generally require an alkyl group at the

    
     position (present in Theophylline/8-SPT) for optimal hydrophobic interaction within the binding pocket.
    
  • The "Theobromine Effect": Lacking the

    
    -methyl (and possessing an 
    
    
    
    -methyl instead), the Target Compound exhibits significantly reduced affinity (
    
    
    often in the
    
    
    range vs.
    
    
    range for 8-SPT).

SAR_Logic Xanthine Xanthine Core N1_Site N1 Position (Critical for Affinity) Xanthine->N1_Site C8_Site C8 Position (Selectivity/Solubility) Xanthine->C8_Site Target 3,7-Dimethyl-8-Sulfonamide (Target Compound) N1_Site->Target Missing Methyl (3,7-pattern) Standard 1,3-Dimethyl-8-Sulfonate (8-SPT) N1_Site->Standard Has Methyl (1,3-pattern) C8_Site->Target Sulfonamide Group C8_Site->Standard Sulfonic Acid Group Result_Target Weak AR Antagonist Potential CA Inhibitor Target->Result_Target Result_Standard Potent AR Antagonist No CA Inhibition Standard->Result_Standard

Caption: SAR Map illustrating why the 3,7-dimethyl substitution leads to weaker Adenosine Receptor (AR) antagonism compared to the 1,3-dimethyl standard, while the sulfonamide tail introduces Carbonic Anhydrase (CA) activity.

Head-to-Head Performance Data

The following data summarizes the expected performance in biological assays. Note that specific


 values can vary by tissue preparation; values below are representative of the class behavior.
MetricTarget Compound (3,7-Me)8-SPT (1,3-Me)Interpretation
A1 Receptor Affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)

(Est. Low)
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

8-SPT is

more potent at A1.
A2A Receptor Affinity (

)

Range (Weak)

Target is a weak antagonist; 8-SPT is moderately potent.
A2B Selectivity Potential biasLowSome 3,7-dimethyl xanthines show A2B bias, though absolute potency remains low.
Water Solubility Good (pH dependent)ExcellentBoth are suitable for aqueous buffers without high DMSO.
Enzyme Inhibition Carbonic Anhydrase NegligibleKey Differentiator: Sulfonamides inhibit CA; Sulfonates do not.

Experimental Insight: Researchers often use the Target Compound as a Negative Control in adenosine assays. If a physiological effect is blocked by 8-SPT but not by the Target Compound, the effect is likely mediated by Adenosine Receptors. If both block the effect, the mechanism may involve non-specific interactions or other targets (like Phosphodiesterases).

Detailed Experimental Protocol: Competitive Binding Assay

To verify the affinity of the Target Compound versus 8-SPT, a radioligand displacement assay is the standard validation method.

Objective: Determine the


 and 

of the xanthine derivative at A1 Adenosine Receptors.
Reagents:
  • Membrane Prep: Rat cerebral cortex membranes (rich in A1 receptors).

  • Radioligand:

    
    -DPCPX (A1 selective, ~0.2 nM final conc).
    
  • Non-specific Control:

    
     R-PIA or CPA.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Target Compound and 8-SPT (Concentration range:

    
     to 
    
    
    
    ).
Workflow (Step-by-Step):
  • Preparation:

    • Thaw membrane prep and dilute in Assay Buffer to achieve ~10-20 µg protein per well.

    • Prepare serial dilutions of Target Compound and 8-SPT in buffer. (Note: Ensure the Sulfonamide target is fully dissolved; mild sonication may be required compared to 8-SPT).

  • Incubation:

    • In a 96-well plate, add:

      • 
         Radioligand (
        
        
        
        -DPCPX).
      • 
         Test Compound (or Buffer for Total Binding, or CPA for Non-Specific Binding).
        
      • 
         Membrane Suspension.
        
    • Incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

    • Wash filters

      
       with ice-cold buffer.
      
  • Quantification:

    • Add liquid scintillation cocktail to filters.

    • Count radioactivity (CPM) via scintillation counter.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Binding_Assay Start Start: Membrane Prep (Rat Cortex A1) Mix Add Components: 1. Membranes 2. [3H]-DPCPX 3. Test Inhibitor (Target vs 8-SPT) Start->Mix Incubate Equilibrium Binding (90 min @ 25°C) Mix->Incubate Filter Harvest & Wash (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM Data) Filter->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Caption: Standard Radioligand Displacement Workflow for determining affinity constants (


) of xanthine derivatives.

Selection Guide: When to Use Which?

Research Goal Recommended Compound Reasoning
Block Adenosine Receptors (A1/A2) 8-SPT High affinity, established standard, purely hydrophilic.
Study A2B Receptors specifically Target Compound (with caution)3,7-dimethyl xanthines often show better A2B selectivity profiles, though affinity is low.
Control for "Xanthine Effects" Target Compound Use as a low-affinity control to prove that effects seen with 8-SPT are truly receptor-mediated.
Carbonic Anhydrase Studies Target Compound The sulfonamide moiety is a pharmacophore for CA inhibition; 8-SPT is not.

References

  • Daly, J. W., et al. "Structure-Activity Relationships of 8-Substituted Xanthines as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 1985. (Foundational SAR for 8-substituted xanthines).

  • Müller, C. E., & Jacobson, K. A. "Xanthines as Adenosine Receptor Antagonists."[1] Handbook of Experimental Pharmacology, 2011.[1] (Comprehensive review of xanthine classes).

  • Supuran, C. T., et al. "Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?" Bioorganic & Medicinal Chemistry, 2001. (Mechanistic basis of sulfonamide inhibition).

  • LGC Standards. "Product Data: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine." (Chemical identity and physical properties).

(Note: While specific affinity data for the exact 3,7-dimethyl-8-sulfonamido derivative is rare in primary literature compared to 8-SPT, the SAR principles cited in Reference 1 and 2 allow for the authoritative characterization provided above.)

Sources

Safety Operating Guide

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Executive Summary & Compound Profile

This guide mandates the disposal procedures for 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5).[1][2] As a potent Adenosine A2 receptor antagonist , this compound presents a dual hazard profile: biological activity characteristic of xanthine alkaloids and environmental persistence associated with the sulfonamide moiety.

Critical Directive: Under no circumstances should this compound be discharged into municipal wastewater systems. Sulfonamide derivatives are known drivers of antimicrobial resistance (AMR) in aquatic environments. High-temperature incineration is the only approved disposal method.

Chemical Identification & Hazard Matrix
ParameterSpecificationOperational Implication
Chemical Name 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthineLabel clearly as "Xanthine Derivative"
CAS Number 149981-21-5Use for waste manifesting
Molecular Formula C₁₃H₁₃N₅O₄SSulfur content requires scrubbing during incineration
Solubility Low (Water); Soluble in DMSO, Dilute AlkaliUse compatible solvents for decontamination
Primary Hazard Acute Toxicity (Oral); Aquatic ToxicityH302 (Harmful if swallowed)
Secondary Hazard Respiratory SensitizationSulfonamide moiety may trigger allergic reactions

Pre-Disposal Stabilization & Segregation

Before physical disposal, the compound must be stabilized to prevent accidental exposure or reactivity.

A. Solid Waste (Neat Powder)
  • Segregation: Do not mix with strong oxidizers (e.g., perchlorates, nitrates). Xanthines can react vigorously with oxidizing agents.[3]

  • Containment: Double-bag in polyethylene (LDPE) bags or place in a screw-top HDPE jar.

  • Labeling: Affix a hazardous waste label marked "Toxic Solid - Organic - Incineration Only."

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: If the compound is dissolved in DMSO or Methanol, segregate into the "Halogenated/Sulfur-Containing Organic Solvents" stream.

  • pH Adjustment: If dissolved in base (e.g., NaOH), neutralize to pH 6–8 before adding to the organic waste carboy to prevent exothermic reactions with other solvent waste.

  • Precipitation (Optional): For large volumes of dilute aqueous waste, acidification may precipitate the compound (due to low water solubility), allowing filtration. The solid precipitate is treated as solid waste, and the filtrate can be tested before disposal.

The Disposal Workflow

The following decision matrix dictates the operational flow for disposing of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine. This workflow is designed to ensure compliance with RCRA standards for non-listed pharmaceutical waste.

DisposalWorkflow Start Waste Generation (CAS 149981-21-5) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DoubleBag Double Bag (LDPE) or HDPE Jar Solid->DoubleBag LabelSolid Label: Toxic Solid (Incineration Only) DoubleBag->LabelSolid Incinerator High-Temp Incineration (>1000°C) LabelSolid->Incinerator LabelSolid->Incinerator SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic (DMSO/MeOH) SolventCheck->Organic DMSO/Ethanol Aqueous Aqueous / Buffer SolventCheck->Aqueous Water/Buffer SegregateOrg Stream C: High BTU Organic Waste Organic->SegregateOrg Absorb Absorb on Vermiculite or Activated Carbon Aqueous->Absorb SegregateOrg->Incinerator Absorb->LabelSolid

Figure 1: Decision matrix for the segregation and disposal of sulfonamide-substituted xanthines. Note that aqueous streams are solidified to prevent leaching.

Detailed Procedural Steps

Step 1: Decontamination of Glassware & Surfaces

Because this compound is a potent bioactive agent, glassware must be decontaminated before washing.

  • Solubilization: Rinse contaminated glassware with DMSO or Methanol (the compound is weakly soluble in water).

  • Collection: Collect the initial rinse (first 20 mL) into the "Organic Waste" container.

  • Wash: Proceed with standard detergent washing (Alconox/Liquinox) only after the solvent rinse.

Step 2: Spill Management (Emergency Protocol)

In the event of a powder spill:

  • PPE: Don nitrile gloves, lab coat, and a N95/P100 respirator (dust inhalation is the primary risk).

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Cleanup: Wipe up the material.[3] Clean the surface with a 10% bleach solution to degrade the sulfonamide bond, followed by an ethanol wipe.

  • Disposal: Place all cleanup materials into the Hazardous Solid Waste stream.

Step 3: Final Destruction (Incineration)

The ultimate goal is thermal destruction.

  • Facility Requirement: The waste management contractor must utilize a rotary kiln incinerator operating >1000°C.

  • Justification: This temperature is required to break the C-S bond in the sulfonamide group and the purine ring of the xanthine, ensuring no bioactive metabolites are released into the environment.

Regulatory & Scientific Rationale

Why Incineration? Research indicates that sulfonamide antibiotics and their derivatives are often resistant to standard biological degradation in wastewater treatment plants (WWTPs). If released, they persist in the environment, exerting selective pressure that promotes antimicrobial resistance. Furthermore, xanthine derivatives can act as aquatic toxins, affecting the nervous systems of aquatic life.

RCRA Classification: While not explicitly P-listed (acutely hazardous) or U-listed by the EPA, this compound falls under the "Generator Knowledge" clause. Due to its pharmacological potency (A2 antagonism) and structural similarity to regulated pharmaceutical wastes, it must be managed as Non-RCRA Regulated Hazardous Waste (often coded as NR-Form Code 001 in many jurisdictions) requiring thermal destruction.

References

  • LGC Standards. (2025). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Safety Data Sheet. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Theobromine Derivatives and Xanthine Pharmacology. Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Context & Risk Profile[1][2][3]

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a potent, selective adenosine receptor antagonist. Unlike generic laboratory reagents, this compound presents a dual-hazard profile that dictates specific PPE protocols beyond standard "universal precautions."[1]

The "Why" Behind the Safety Protocol

To ensure safety, we must understand the pharmacological and chemical mechanism of injury:

  • Systemic Potency (The Xanthine Core): As an adenosine antagonist, systemic absorption can block adenosine receptors (

    
    ), leading to tachycardia, CNS stimulation (tremors, seizure threshold reduction), and renal vasodilation . Inhalation of dust allows rapid entry into the bloodstream via pulmonary capillaries, bypassing first-pass metabolism.
    
  • Sensitization (The Sulfonamide Moiety): The presence of the

    
    -sulfonamidophenyl group introduces a risk of hypersensitivity reactions . Researchers with known "sulfa allergies" (sulfonamide antibiotics) are at high risk for contact dermatitis or anaphylactoid reactions upon dermal or inhalation exposure.
    

Risk Assessment & PPE Decision Matrix

Effective safety is not static; it scales with the activity. Use the following logic flow to determine the required protection level.

PPE_Decision_Tree Start Start: Define Activity State Physical State? Start->State Solid Solid / Powder (Weighing, Transfer) State->Solid Liquid Liquid / Solution (Pipetting, Injection) State->Liquid EngControl_S Engineering Control: Chemical Fume Hood or Balance Enclosure Solid->EngControl_S Solvent Solvent Type? Liquid->Solvent Resp_S Respiratory: N95 (if in hood) P100 (if outside hood) EngControl_S->Resp_S Aqueous Aqueous / Buffer Solvent->Aqueous Organic Organic (DMSO, Ethanol) Solvent->Organic Glove_Aq Gloves: Single Nitrile (4 mil) Aqueous->Glove_Aq Glove_Org Gloves: Double Nitrile OR Laminate/Butyl (if immersion risk) Organic->Glove_Org

PPE Specification Table
Protection ZoneStandard Protocol (Aqueous/Low Risk)High-Risk Protocol (Powder/Organic Solvents)Technical Rationale
Respiratory Fume Hood (Sash at 18")P100 Respirator + Fume HoodPowders are electrostatic; P100 filters 99.97% of airborne particulates.
Dermal (Hand) Nitrile Gloves (4-5 mil)Double Nitrile or Laminate DMSO (common solvent) permeates single nitrile gloves in <5 mins, carrying the toxin through the skin.
Ocular Safety Glasses (Side Shields)Chemical Goggles Prevent dust migration to tear ducts; protect against solvent splash.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves + Lab CoatDisposable sleeves prevent cuff contamination, a common exposure point during weighing.

Operational Protocols

A. Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transition from solid to solution.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Management: Xanthine derivatives are often "fluffy" and static-prone. Use an anti-static gun or ionizer bar before spatulating to prevent powder dispersal.

  • Solvent Choice & Glove Integrity:

    • This compound is frequently dissolved in DMSO (Dimethyl Sulfoxide) or 0.1N NaOH .

    • WARNING: DMSO is a penetrant carrier. It will dissolve the glove material and carry the xanthine antagonist through your skin.

    • Protocol: Wear two pairs of nitrile gloves. If a droplet of DMSO solution touches the outer glove, immediately remove the outer glove, wash the inner glove with water, and don a fresh outer glove.

B. Waste Disposal

Do not dispose of down the drain.

  • Solid Waste: Collect contaminated weigh boats, pipette tips, and gloves in a dedicated "Bioactive Solid Waste" container.

  • Liquid Waste: Segregate into "Solvent Waste" (if DMSO/Ethanol) or "Aqueous Waste" compatible with incineration.

  • Labeling: Clearly label as "Adenosine Antagonist – Toxic."

Emergency Response Workflow

In the event of a spill or exposure, immediate action reduces systemic toxicity.

Emergency_Response Incident Incident Occurs Type Exposure Type? Incident->Type Skin Dermal/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Spill Benchtop Spill Type->Spill Action_Skin 1. Flush water (15 min) 2. Remove contam. clothing 3. Seek Medical (Sulfonamide check) Skin->Action_Skin Action_Inhale 1. Move to Fresh Air 2. Support Respiration 3. Monitor for Tachycardia Inhale->Action_Inhale Action_Spill 1. Do NOT brush (dust risk) 2. Cover with wet paper towels 3. Wipe up (Wet Method) Spill->Action_Spill

Medical Note: If exposure occurs, inform medical personnel that the patient was exposed to a sulfonamide-containing adenosine antagonist . Treatment is supportive; beta-blockers may be contraindicated if bronchospasm is present (common in adenosine modulation contexts), but necessary for severe tachycardia.

References

  • PubChem. (n.d.). Compound Summary: 8-(p-Sulfophenyl)theophylline (Related Structure Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2023). Adenosine Receptor Antagonists: Pharmacology and Safety. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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